Product packaging for Boc-L-6-hydroxynorleucine(Cat. No.:CAS No. 77611-37-1)

Boc-L-6-hydroxynorleucine

Cat. No.: B558258
CAS No.: 77611-37-1
M. Wt: 247,29 g/mole
InChI Key: BRFDKSWARKFUGQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-6-hydroxynorleucine is a protected unnatural amino acid that serves as a critical chiral intermediate in pharmaceutical research and development. Its primary value lies in its role as a key building block for the synthesis of a vasopeptidase inhibitor, achieved through enzymatic synthesis with high optical purity (citation:2) . The compound is widely utilized in advanced peptide synthesis for the development of novel biologically active compounds and pharmaceuticals (citation:1). In drug development, it enhances the efficacy and selectivity of therapeutic agents by enabling the precise design of molecules that target specific receptors or enzymes (citation:1). Beyond its application in cardiovascular drug precursors, this amino acid derivative is a versatile tool in bioconjugation techniques, facilitating the attachment of biomolecules for diagnostics and targeted therapies, and in protein engineering, where it helps improve the stability and functionality of proteins for biotechnological and therapeutic applications (citation:1). The strategic incorporation of its hydroxyl side chain and protected amine group allows researchers to explore and modulate complex biochemical interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B558258 Boc-L-6-hydroxynorleucine CAS No. 77611-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463788
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-37-1
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-6-hydroxynorleucine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for Boc-L-6-hydroxynorleucine. This valuable building block is integral to peptide synthesis and the development of novel therapeutics.

Core Chemical Properties

This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group enhances its stability and solubility, making it a versatile component in solid-phase peptide synthesis (SPPS). The presence of a hydroxyl group at the 6-position of the norleucine side chain offers a site for further functionalization, enabling the creation of unique peptide structures and conjugates.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 77611-37-1[1][2][3]
Molecular Formula C₁₁H₂₁NO₅[1][2][3]
Molecular Weight 247.29 g/mol [2][3]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 110-112 °C[2]
Boiling Point 421.7 ± 40.0 °C (Predicted)[4]
Density 1.150 ± 0.06 g/cm³ (Predicted)[4]
Optical Rotation ([α]D²⁰) -6.0 to -8.0° (c = 7.3 in MeOH)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage 2-8°C[1][4]

Chemical Structure

The structure of this compound is characterized by a six-carbon aliphatic side chain with a terminal hydroxyl group and a Boc-protected amine at the alpha-carbon.

IdentifierString
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
InChIKey BRFDKSWARKFUGQ-QMMMGPOBSA-N

Spectroscopic Data

Based on the structure and data for similar Boc-protected amino acids, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons on the aliphatic side chain, the alpha-proton, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the norleucine backbone and side chain.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the carbamate, and the C=O stretches of the carbamate and carboxylic acid.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ or other relevant adducts consistent with the molecular weight of 247.29.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the N-Boc protection of amino acids can be adapted. The following represents a generalized workflow based on established methods.

General Synthesis of Boc-Protected Amino Acids

The most common method for the synthesis of Boc-amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • L-6-hydroxynorleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution or dilute HCl

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve L-6-hydroxynorleucine in an aqueous solution containing a base such as triethylamine or sodium hydroxide. A common solvent system is a 1:1 mixture of dioxane and water.[5]

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O), typically in a slight molar excess.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture may become homogeneous during the reaction.[5]

  • Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and byproducts.[5]

  • Acidify the aqueous layer to a pH of approximately 2-3 using a 5% citric acid solution or dilute HCl. This will protonate the carboxylic acid, causing the Boc-protected amino acid to become less water-soluble.[5]

  • Extract the product into an organic solvent such as ethyl acetate.[5]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

General Purification of Boc-Protected Amino Acids

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • A common solvent system for recrystallization is ethyl acetate/hexane.[6] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Alternatively, for oily products, conversion to a dicyclohexylamine (DCHA) salt can facilitate the formation of a crystalline solid which can be easily purified by recrystallization. The free acid can then be regenerated.[5][6]

Column Chromatography:

  • Silica gel chromatography using a gradient of ethyl acetate in hexane is a standard method for purifying Boc-protected amino acids.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start L-6-hydroxynorleucine reaction Reaction with Boc₂O in basic solution start->reaction workup Aqueous Workup (Extraction & Acidification) reaction->workup crude Crude this compound workup->crude purification_step Recrystallization or Column Chromatography crude->purification_step pure_product Pure this compound purification_step->pure_product

General workflow for the synthesis and purification of this compound.

Biological Context and Applications

This compound is primarily utilized as a building block in peptide synthesis.[1] The Boc protecting group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), which is a key step in Boc-based solid-phase peptide synthesis (SPPS).[7][8]

The hydroxyl group on the side chain provides a reactive handle for post-synthetic modifications of peptides. This allows for the introduction of labels, cross-linkers, or other moieties to study peptide structure and function, or to enhance therapeutic properties. Its incorporation into peptides is crucial for the development of new drugs, particularly those targeting specific receptors or enzymes.[1]

The following diagram illustrates the logical relationship of this compound in the context of peptide synthesis and drug development.

Biological_Application_Workflow start This compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps peptide Peptide containing 6-hydroxynorleucine spps->peptide modification Post-Synthetic Modification (via -OH group) peptide->modification drug_dev Drug Development peptide->drug_dev modified_peptide Functionalized Peptide modification->modified_peptide modified_peptide->drug_dev therapeutics Novel Therapeutics drug_dev->therapeutics

Role of this compound in peptide synthesis and drug development.

References

The Biochemical Versatility of Boc-L-6-hydroxynorleucine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Building Block in Modern Biochemistry and Pharmaceutical Development

Boc-L-6-hydroxynorleucine, a non-proteinogenic amino acid derivative, has emerged as a critical building block in the synthesis of complex peptides and novel therapeutic agents. Its unique structural features—a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a terminal hydroxyl group on its six-carbon side chain—confer significant advantages in synthetic chemistry, making it a valuable tool for researchers in peptide synthesis, drug development, and protein engineering.[1] This technical guide provides a comprehensive overview of the biochemical applications of this compound, with a particular focus on its role in the development of targeted therapeutics, including histone deacetylase (HDAC) inhibitors.

Core Applications in Biochemistry and Drug Discovery

This compound serves as a versatile scaffold in the design and synthesis of bioactive molecules. The Boc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the terminal hydroxyl group provides a reactive handle for further chemical modifications and conjugations.[1]

Key application areas include:

  • Peptide Synthesis: It is a fundamental component in the synthesis of custom peptides, where its incorporation can introduce unique structural and functional properties.[1]

  • Drug Development: The molecule is instrumental in the design of novel pharmaceuticals, particularly as a linker or functionalized component in targeted therapies.[1]

  • Histone Deacetylase (HDAC) Inhibitors: The structural backbone of this compound is highly amenable for the synthesis of HDAC inhibitors, a promising class of anti-cancer agents. The hydroxylated side chain can be modified to incorporate a zinc-binding group (ZBG), a critical pharmacophore for HDAC inhibition.

  • Bioconjugation: The terminal hydroxyl group allows for the attachment of various biomolecules, making it useful in bioconjugation techniques for diagnostics and targeted drug delivery.[1]

  • Protein Engineering: Incorporation of this non-natural amino acid can enhance the stability and functionality of proteins.[1]

This compound in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have emerged as a promising therapeutic strategy, with several compounds approved for clinical use.

The general structure of an HDAC inhibitor comprises three key moieties: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group. This compound is an ideal precursor for the linker and ZBG components of HDAC inhibitors. Its aliphatic chain can serve as the linker, and the terminal hydroxyl group can be converted into various ZBGs, such as a hydroxamic acid.

Quantitative Data on HDAC Inhibition
Compound ClassTarget HDAC Isoform(s)Representative IC50 Values
Hydroxamic acid derivatives with aliphatic linkersHDAC1, HDAC6HDAC1: 5.30 ± 1.31 µM; HDAC6: 8.90 ± 1.90 µM[2]
Selective HDAC6 InhibitorsHDAC6HDAC6: 4.20 ± 1.27 µM (over 10-fold selectivity vs HDAC1)[2]
Tryptoline-derived selective HDAC6 inhibitorsHDAC1, HDAC6HDAC1: 1790 ± 1.0 nM; HDAC6: 83.6 ± 1.1 nM (21-fold selectivity)[3]
α-Amino amide-based non-hydroxamate inhibitorsHDAC6IC50 = 0.31 µM (against Hela cells)[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound in the synthesis of HDAC inhibitors.

Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor from this compound

This protocol outlines a representative synthetic route for converting this compound into a potential HDAC inhibitor bearing a hydroxamic acid as the zinc-binding group.

Step 1: Protection of the Terminal Hydroxyl Group

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a silyl protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., imidazole).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography to obtain the silyl-protected this compound.

Step 2: Coupling with a "Cap" Group

  • Activate the carboxylic acid of the silyl-protected this compound using a standard peptide coupling reagent (e.g., HATU, HBTU) in the presence of a tertiary amine base (e.g., diisopropylethylamine - DIPEA).

  • Add the desired "cap" amine to the activated amino acid.

  • Stir the reaction at room temperature until completion.

  • Purify the resulting amide by column chromatography.

Step 3: Deprotection of the Silyl Group

  • Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran - THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the TBDMS protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Purify the resulting alcohol by column chromatography.

Step 4: Oxidation to the Carboxylic Acid

  • Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the carboxylic acid intermediate.

Step 5: Formation of the Hydroxamic Acid

  • Activate the newly formed carboxylic acid using a coupling reagent (e.g., HATU, EDC).

  • Add hydroxylamine hydrochloride and a base (e.g., DIPEA) to the reaction mixture.

  • Stir at room temperature until the hydroxamic acid formation is complete.

  • Purify the final hydroxamic acid derivative by chromatography or recrystallization.

Step 6: Boc Deprotection (Final Step)

  • Treat the purified hydroxamic acid with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

  • Evaporate the solvent and excess acid to yield the final HDAC inhibitor as a salt.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against specific HDAC isoforms.

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trypsin solution (developer).

    • Synthesized inhibitor compounds dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the inhibitor dilutions. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the trypsin developer solution.

    • Incubate at room temperature for 30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 470 nm emission).

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]

Visualizing the Role of this compound in HDAC Inhibitor Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of synthesizing an HDAC inhibitor using this compound and the general mechanism of HDAC inhibition.

G cluster_synthesis Synthetic Workflow for HDAC Inhibitor A This compound B Protection of -OH group A->B C Coupling with 'Cap' Group B->C D Deprotection of -OH group C->D E Oxidation to Carboxylic Acid D->E F Hydroxamic Acid Formation (ZBG) E->F G Boc Deprotection F->G H Final HDAC Inhibitor G->H

Caption: Synthetic workflow for an HDAC inhibitor from this compound.

G cluster_moa Mechanism of HDAC Inhibition HDAC HDAC Enzyme (with Zn2+ in active site) Deacetylation Deacetylation HDAC->Deacetylation Inhibition Inhibition HDAC->Inhibition Substrate Acetylated Histone (Substrate) Substrate->Deacetylation Inhibitor HDAC Inhibitor (derived from this compound) Inhibitor->HDAC ZBG chelates Zn2+ Inhibitor->Inhibition Result1 Chromatin Condensation Gene Repression Deacetylation->Result1 Result2 Chromatin Relaxation Gene Expression Inhibition->Result2

Caption: General mechanism of histone deacetylase (HDAC) inhibition.

Conclusion

This compound is a powerful and versatile building block for biochemical research and drug discovery. Its bifunctional nature, combining a protected amine and a modifiable hydroxyl group, makes it particularly well-suited for the synthesis of complex peptides and targeted therapeutics. As demonstrated, its application in the development of HDAC inhibitors highlights its potential to contribute to the creation of next-generation therapies for a range of diseases. The synthetic accessibility and chemical tractability of this compound ensure its continued importance in the arsenal of medicinal chemists and biochemists.

References

Expanding the Peptidic Universe: A Technical Guide to the Discovery and Significance of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, overcoming the inherent limitations of their natural counterparts. This technical guide provides an in-depth exploration of the discovery, synthesis, and incorporation of UAAs into peptides. It details the profound impact of these modifications on peptide stability, binding affinity, and pharmacokinetic profiles, supported by quantitative data. Furthermore, this guide offers comprehensive experimental protocols for the synthesis and analysis of UAA-containing peptides and visualizes key biological pathways and experimental workflows, serving as a vital resource for professionals in the field.

Introduction: Beyond Nature's Alphabet

Peptides are fundamental biological molecules with diverse roles as hormones, neurotransmitters, and therapeutic agents.[1][2] However, their development as drugs is often hampered by poor metabolic stability, low bioavailability, and limited conformational diversity.[3][4] The introduction of unnatural amino acids—amino acids not found among the 20 proteinogenic building blocks—offers a powerful strategy to address these challenges.[5][6] UAAs can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space to engineer peptides with enhanced therapeutic properties.[6] These modifications can confer resistance to enzymatic degradation, constrain peptide conformation to improve receptor binding, and introduce novel functionalities for imaging or targeted drug delivery.[6][7]

The Significance of Unnatural Amino Acids in Peptides

The strategic incorporation of UAAs can dramatically improve the drug-like properties of peptides. Key advantages include:

  • Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases in the body. Introducing UAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[8][9][10]

  • Improved Pharmacokinetic Profiles: UAA modifications can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[6] Furthermore, modifications like N-methylation can improve membrane permeability and oral bioavailability.[8][11]

  • Increased Binding Affinity and Selectivity: The novel side chains of UAAs can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[6][12][13] Conformational constraints introduced by UAAs can also lock the peptide into a bioactive conformation.[6]

  • Bio-orthogonal Handles: UAAs can introduce chemically unique groups, such as azides and alkynes, that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[6]

Quantitative Impact of UAA Incorporation

The benefits of incorporating UAAs into peptides are not merely theoretical. A growing body of evidence demonstrates significant, quantifiable improvements in key therapeutic parameters. The following tables summarize representative data from various studies.

Table 1: Enhancement of Peptide Half-Life through UAA Incorporation

Peptide/AnalogUAA ModificationHalf-Life (in vitro/in vivo)Fold ImprovementReference
(L)-GLP1None< 1 hour (in presence of Proteinase K)-[10]
(D)-GLP1All L-amino acids replaced with D-amino acids> 6 hours (80% remaining) (in presence of Proteinase K)> 6[10]
Lcf1 (RRWQWR)None--[14]
Lcf5 (cyclo-RRWQWR)CyclizationLonger half-life than Lcf1Not specified[14]
KSL (KKVVFKVKFK)None--[14]
KSL7 (kKVVFKVKFk)D-amino acid substitutionLonger half-life than KSLNot specified[14]

Table 2: Improvement of Binding Affinity with UAAs

Peptide/AnalogTargetUAA ModificationBinding Affinity (IC50/Kd)Fold ImprovementReference
tMBM3MeninNone> 1000 nM-[12]
Library Hit 1MeninMultiple UAAs9.8 nM> 100[12]
Peptide 214-3-3 proteinNone103 ± 9 nM (Kd)-[13]
Peptide 22 (AdCe)14-3-3 proteinTwo non-natural amino acids38 ± 3 nM (Kd)2.7[13]
GRPR-targeted ligandGRPRNone--[15]
LW01080GRPRTle10 substitutionComparable to reference-[15]

Table 3: Enhancement of Bioavailability with N-Methylated Amino Acids

Peptide/AnalogUAA ModificationPermeability (Papp) / Oral Bioavailability (%)ImprovementReference
Somatostatin Analog 1NoneLow-[16]
Somatostatin Analog 8Multiple N-methylationsSignificantly increased permeability9.9% oral bioavailability[16]
Cyclic Peptide 2 seriesN-methylationImproved cell permeability-[17]

Methodologies for UAA Incorporation

Two primary methodologies are employed for the site-specific incorporation of unnatural amino acids into peptides: chemical synthesis and biological synthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone for creating peptides containing UAAs.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18][19]

This protocol outlines the manual synthesis of a peptide containing a UAA using the fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials:

  • Fmoc-protected amino acids (including the desired UAA)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-30 minutes to ensure complete removal of the Fmoc group.[7][20]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[21]

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, then dichloromethane (DCM), and dry under vacuum.[7]

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.[7][20]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[7][21]

    • Centrifuge to pellet the crude peptide and wash with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by RP-HPLC.[7]

    • Confirm the identity and purity of the peptide by mass spectrometry.[7]

Biological Synthesis: Nonsense Suppression

Nonsense suppression is a powerful technique for incorporating UAAs into proteins and peptides expressed in living cells (e.g., E. coli).[22][23] This method utilizes an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto its cognate tRNA, which has an anticodon that recognizes a nonsense (stop) codon (e.g., UAG, amber).[2][24] When this system is introduced into a cell along with a gene containing a nonsense codon at the desired position, the UAA is incorporated into the growing polypeptide chain.[23][25]

This protocol provides a general outline for incorporating a UAA into a protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired position.

  • Plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired UAA.[26]

  • The desired unnatural amino acid.

  • Standard cell culture media and antibiotics.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair.

  • Cell Culture:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) with appropriate antibiotics to an optimal density (e.g., OD600 of 0.6-0.8).

    • Supplement the culture medium with the unnatural amino acid (typically 1-10 mM).

  • Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for T7-based systems).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).

  • Analysis: Confirm the successful incorporation of the UAA by mass spectrometry.

Visualizing the Impact and Workflow

Signaling Pathway Modulation by UAA-Containing Peptides

UAAs can be used to create sophisticated molecular probes to dissect complex biological signaling pathways. For example, photo-crosslinking UAAs can be incorporated into peptide ligands to identify binding partners and map protein-protein interactions within a signaling cascade, such as those initiated by G-protein coupled receptors (GPCRs).[1][5][6]

UAA_Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Design Peptide Design & UAA Selection SPPS Solid-Phase Peptide Synthesis Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Identity & Purity) Purification->MS Stability Proteolytic Stability Assay Purification->Stability Binding Binding Affinity Assay (e.g., SPR, FP) Purification->Binding Functional Cell-Based Functional Assay Purification->Functional Orthogonal_Pair_Generation Start Select Parent aaRS/tRNA Pair Library Create aaRS Mutant Library Start->Library Positive_Selection Positive Selection (Survival in presence of UAA) Library->Positive_Selection Negative_Selection Negative Selection (Death in absence of UAA or presence of natural AAs) Positive_Selection->Negative_Selection Negative_Selection->Library Iterate Characterization Characterize Hits (Fidelity & Efficiency) Negative_Selection->Characterization Orthogonal_Pair Validated Orthogonal Pair Characterization->Orthogonal_Pair

References

Technical Guide: Physicochemical Properties of Boc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butyloxycarbonyl-6-hydroxy-L-norleucine, or Boc-L-Nle(6-OH)-OH, is a synthetic amino acid derivative. The presence of the Boc protecting group on the alpha-amino group makes it a valuable building block in peptide synthesis, allowing for the stepwise addition of amino acids. The hydroxyl group on the side chain offers a site for further modification, such as glycosylation or attachment of labels, making it a versatile tool in peptidomimetic and drug discovery research. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological assays.

Core Properties of Boc-L-Nle(6-OH)-OH

While detailed experimental data is limited, basic physical and chemical properties have been compiled from various suppliers.

Table 1: Physical and Chemical Properties of Boc-L-Nle(6-OH)-OH

PropertyValueSource
CAS Number 77611-37-1[1][2]
Molecular Formula C₁₁H₂₁NO₅[2]
Molecular Weight 247.29 g/mol [2]
Alternate Names Boc-L-6-Hydroxynorleucine[2]
Storage Conditions 2-8°C, Sealed in a dry place[3]

Solubility Profile

Quantitative solubility data for Boc-L-Nle(6-OH)-OH in various solvents is not publicly available. However, the solubility of structurally similar Boc-protected amino acids can provide a useful starting point for solvent screening. The polarity of the side chain plays a significant role in solubility.[4] The linear, aliphatic side chain of norleucine is nonpolar, but the terminal hydroxyl group in Boc-L-Nle(6-OH)-OH introduces polarity, which will influence its solubility profile.

Table 2: Comparative Solubility of Structurally Related Boc-Amino Acids

CompoundSolventSolubilitySource
Boc-L-Nle-OH DMSO≥ 200 mg/mL[5]
Boc-L-Leu-OH DMSO100 mg/mL (requires sonication)[6]
Acetic AcidSoluble (c=2)[3]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[3]
General Boc-Amino Acids DMF, NMP, DCMGenerally Soluble[4][7]

Based on this comparative data, it is anticipated that Boc-L-Nle(6-OH)-OH will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol. The presence of the hydroxyl group may also confer some limited solubility in aqueous buffers, particularly at non-neutral pH.

General Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like Boc-L-Nle(6-OH)-OH.

Materials:

  • Boc-L-Nle(6-OH)-OH

  • A panel of solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-L-Nle(6-OH)-OH to a known volume of each solvent in a series of vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Stability Profile

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved by acids.[7][] Therefore, Boc-L-Nle(6-OH)-OH is expected to be unstable in acidic environments. Supplier recommendations to store the compound at 2-8°C suggest that it may be susceptible to degradation at higher temperatures over long periods.

General Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of Boc-L-Nle(6-OH)-OH under various conditions, in line with ICH guidelines.[9][10]

1. Forced Degradation Study:

  • Purpose: To identify potential degradation products and pathways.

  • Conditions:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Stored at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Exposed to light (ICH Q1B guidelines).

  • Analysis: Monitor the sample at various time points by HPLC, looking for the appearance of new peaks and a decrease in the parent compound peak area.

2. Long-Term and Accelerated Stability Study:

  • Purpose: To determine the shelf-life and recommended storage conditions.

  • Conditions:

    • Long-Term: 2-8°C (recommended storage).

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

  • Methodology:

    • Store aliquots of the compound under the specified conditions.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for purity and identity using a stability-indicating HPLC method.

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for determining the solubility and stability of a novel amino acid derivative.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Procurement (Boc-L-Nle(6-OH)-OH) B Solvent Screening (Polar & Nonpolar) A->B G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->G C Equilibration (24h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Quantification of Supernatant (HPLC/UV-Vis) D->E F Solubility Data (mg/mL) E->F H Identify Degradation Products (LC-MS) G->H I Develop Stability-Indicating Method (HPLC) H->I J Long-Term & Accelerated Stability Studies I->J K Analyze Samples at Time Intervals J->K L Stability Profile & Shelf-Life K->L

Caption: A general workflow for the solubility and stability characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Modified amino acids like Boc-L-Nle(6-OH)-OH are often incorporated into peptides to probe or modulate biological pathways. The hydroxylated norleucine could, for instance, be part of a synthetic peptide designed to interact with a kinase, where the hydroxyl group might mimic a serine or threonine residue.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA activates Peptide Synthetic Peptide (containing Nle(6-OH)) Peptide->Receptor KinaseB Kinase B KinaseA->KinaseB phosphorylates Substrate Substrate Protein KinaseB->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: A hypothetical kinase cascade modulated by a peptide containing a modified amino acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Derivatives

Introduction: The Imperative of Amine Protection

In the precise world of organic synthesis, particularly in peptide and pharmaceutical development, controlling the reactivity of functional groups is paramount. The amino group of amino acids is a potent nucleophile, prone to engaging in undesirable side reactions during the intricate process of peptide chain elongation or the synthesis of complex organic molecules.[1][2] To ensure reactions proceed with high selectivity and yield, a temporary shield—a protecting group—is employed.[3] The ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively and efficiently without compromising the integrity of the molecule.[3] Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone of modern synthetic chemistry.[4][5]

This guide provides a comprehensive technical overview of the Boc protecting group's role in amino acid derivatives, detailing its chemical principles, applications, experimental protocols, and strategic importance in research and drug development.

The Boc Protecting Group: Core Principles and Properties

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[4][6] Its widespread use stems from a unique combination of stability and controlled lability, making it an invaluable tool in multi-step syntheses.[4][5]

Key Chemical Properties:

  • Acid Lability: The Boc group is its defining feature. It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]

  • Base and Nucleophile Stability: It is exceptionally stable to strong bases and a wide array of nucleophilic reagents, which allows for selective reactions at other sites of the molecule.[4][8]

  • Hydrogenolysis Stability: Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, a crucial feature for orthogonal protection strategies.[4][5]

  • Physical Properties: Many Boc-protected amino acids are stable, crystalline solids that can be stored for extended periods, making them convenient reagents in the laboratory.[4][9]

Mechanisms of Action: Protection and Deprotection

A thorough understanding of the reaction mechanisms is essential for optimizing conditions and troubleshooting potential issues.

Nα-Boc Protection

The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[10][11] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the electrophilic carbonyl carbons of the anhydride.[4][6]

Mechanism of Nα-Boc Protection.
Nα-Boc Deprotection

The removal of the Boc group is achieved with a moderately strong acid, like TFA.[12] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decomposes (decarboxylates) to release the free amine and carbon dioxide.[10][13][14]

Mechanism of Acid-Catalyzed Nα-Boc Deprotection.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the protection and deprotection of amino acids using the Boc group.

Protocol: Nα-Boc Protection of a General Amino Acid

This protocol describes a standard procedure for the N-protection of an amino acid in solution using di-tert-butyl dicarbonate.[4]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: 1,4-Dioxane/Water or THF/Water (1:1 mixture)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) and a base like NaOH (1.5 eq) in a 1:1 mixture of dioxane and water. Stir until a clear solution is formed.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution portion-wise while maintaining vigorous stirring.[4]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[15]

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the organic solvent.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. A precipitate of the product should form.[4]

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-Boc protected amino acid.[4]

Protocol: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the critical deprotection step within a typical Boc-SPPS cycle.[16]

Materials:

  • Boc-protected peptide-resin

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6][16]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM[13]

  • Wash Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Scavenger (optional, e.g., 0.5% Dithioethane (DTE) if sensitive residues are present)[6][13]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM within a reaction vessel for at least 30 minutes.[10]

  • Pre-wash: Drain the DCM and add the TFA/DCM deprotection solution. Agitate for 2-5 minutes and drain.[6][16]

  • Deprotection: Add a fresh portion of the TFA/DCM deprotection solution (if required, containing a scavenger). Agitate the mixture for 15-30 minutes at room temperature to ensure complete Boc removal.[10][16]

  • Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is DCM (3x), followed by IPA (2x), and finally DCM (3x).[10][16]

  • Neutralization: The newly deprotected N-terminal amine is present as a trifluoroacetate salt and must be neutralized.[13] Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes. Drain and repeat the neutralization step.[16]

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the next coupling step.[10] The presence of a free primary amine can be confirmed with a qualitative Kaiser (ninhydrin) test.[10]

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of SPPS by R.B. Merrifield.[6] The "Boc/Bzl" strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups (Bzl) for permanent side-chain protection.[] This difference in acid lability, while not perfectly orthogonal, is the cornerstone of the strategy. The Nα-Boc group is removed at each cycle with moderate acid (e.g., 50% TFA), while the side-chain protectors and the peptide-resin linkage are cleaved only at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (HF).[16][18]

Boc_SPPS_Workflow Start Start: C-terminal Boc-AA on Resin Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Cycle Repeat Cycle for next AA Wash3->Cycle Cycle->Deprotection  Yes FinalCleavage Final Cleavage (e.g., HF) + Side-chain deprotection Cycle->FinalCleavage No  

Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

While the milder, base-labile Fmoc strategy has become more prevalent, Boc chemistry remains advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the acidic deprotection conditions can disrupt secondary structures.[][19]

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection schemes, where multiple protecting groups can be removed selectively under different conditions.[20] This is critical for synthesizing complex, modified peptides such as cyclic or branched structures.[14] The Boc group's acid lability makes it orthogonal to:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed with a base (e.g., piperidine).[6][21]

  • Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis.[5]

  • Alloc (Allyloxycarbonyl) group: Removed by a palladium(0) catalyst.[14]

Orthogonal_Protection cluster_conditions Selective Deprotection Conditions cluster_results Resulting Free Functional Group Peptide Peptide Backbone N-term-NH-Boc Lys-NH-Fmoc Asp-O-Cbz Acid Strong Acid (TFA) Peptide:f1->Acid Base Base (Piperidine) Peptide:f2->Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Peptide:f3->Hydrogenolysis N_term N-terminus (Amine) Acid->N_term Lys_side Lysine Side-chain (Amine) Base->Lys_side Asp_side Aspartic Acid Side-chain (Carboxylic Acid) Hydrogenolysis->Asp_side

Orthogonal Protection Scheme in Peptide Synthesis.

Challenges: Side Reactions and Scavengers

The primary challenge in Boc chemistry arises from the tert-butyl cation (t-Bu⁺) generated during acidic deprotection.[13] This reactive electrophile can attack nucleophilic amino acid side chains, leading to unwanted modifications.[4]

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]

  • Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenolic groups are also targets for alkylation.[4][7]

To mitigate these side reactions, scavengers are added to the deprotection cocktail.[19] These are nucleophilic agents that are more reactive or present in higher concentrations than the sensitive residues, effectively trapping the t-Bu⁺ cations before they can modify the peptide.[7][22]

Applications in Drug Development

Boc-protected amino acids are indispensable intermediates in the pharmaceutical industry.[9] Their stability and predictable reactivity are crucial for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

  • Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogues, Boc protection is critical for ensuring the correct amino acid sequence, thereby improving the purity and yield of intermediates.[1]

  • Antibiotic Production: Boc chemistry is used in the side-chain modification of penicillin-class antibiotics, preventing unwanted reactions at the amino group.[1]

  • Small Molecule Synthesis: The Boc group is widely used beyond peptides to protect amines during the synthesis of a vast range of small molecule drugs, including anticancer agents.[1][23]

  • Peptidomimetics: The incorporation of non-canonical amino acids, often supplied in their Boc-protected form, is a key strategy for enhancing the stability and bioavailability of peptide-based drugs.[24]

Quantitative Data Summary

The efficiency of protection and deprotection steps is critical to the overall success of a synthesis. The following tables summarize key quantitative data.

Table 1: Typical Conditions for Nα-Boc Protection of Primary Amines

Base / Solvent System Reagent Temperature (°C) Time (h) Typical Yield (%) Reference
TEA / THF (Boc)₂O Room Temp. 2 - 18 >90 [15]
NaOH / Dioxane:Water (Boc)₂O 0 to Room Temp. 4 - 12 >95 [4]
TEA / Dioxane:Water BOC-ON Room Temp. 2 Excellent [20]

| None / Water:Acetone | (Boc)₂O | Room Temp. | 0.1 - 0.25 | 90 - 98 |[15] |

Table 2: Comparison of Acidic Reagents for Nα-Boc Deprotection

Parameter Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl) Reference
Typical Concentration 20-55% in DCM; 100% (neat) 4M in Dioxane; 1-4M in EtOAc [12][25]
Reaction Time 5 min - 2 hours 30 min - hours [12][25]
Typical Yield >95% >95% [12][15]
Key Advantage High solubility for reactants Product often a crystalline HCl salt, aiding purification [12]

| Consideration | Using 55% TFA/DCM gives higher purity than 100% TFA | Can be less selective for highly sensitive substrates |[12][25] |

Table 3: Common Scavengers and Their Targets in Boc Deprotection

Scavenger Target Residue(s) Typical Cocktail Component Reference
Triisopropylsilane (TIS) General carbocation scavenger TFA/TIS/H₂O (95:2.5:2.5) [19]
1,2-Ethanedithiol (EDT) Tryptophan TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) [19]
Thioanisole Methionine, Tyrosine Reagent K (TFA/phenol/H₂O/thioanisole/EDT) [3][19]

| Anisole | General carbocation scavenger | HF/anisole (9:1) |[3] |

Table 4: High-Level Comparison of Boc vs. Fmoc SPPS Strategies

Feature Boc Strategy Fmoc Strategy Reference
Nα-Protecting Group tert-Butyloxycarbonyl (Boc) 9-Fluorenylmethyloxycarbonyl (Fmoc) [26]
Deprotection Condition Moderate Acid (TFA) Base (Piperidine) [][26]
Side-Chain Protection Acid-labile (Bzl-based) Acid-labile (tBu-based) [][26]
Final Cleavage Strong Acid (HF, TFMSA) Strong Acid (TFA) [18]
Orthogonality Quasi-orthogonal Fully orthogonal [26]
Advantages Lower reagent cost; better for hydrophobic/aggregating peptides Milder conditions; easier automation; higher purity for routine synthesis [][26]

| Disadvantages | Harsh final cleavage (HF); potential for acid-catalyzed side reactions | Higher reagent cost; potential for base-catalyzed side reactions |[26] |

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a robust and indispensable tool in the synthesis of amino acid-containing molecules.[5] Its unique combination of stability to a wide range of conditions and facile removal with acid provides a powerful and reliable strategy for the selective protection of amines. While the milder Fmoc strategy has become dominant in many applications, a deep understanding of Boc chemistry, its mechanisms, advantages, and limitations remains critical for researchers, scientists, and drug development professionals. The strategic choice between Boc, Fmoc, or a combination of orthogonal protecting groups is dictated by the specific molecular target, enabling the successful synthesis of everything from simple peptides to complex, life-saving pharmaceuticals.

References

Spectroscopic and Synthetic Profile of Boc-L-6-hydroxynorleucine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-6-hydroxynorleucine (Boc-L-6-hydroxynorleucine) is a valuable synthetic amino acid derivative utilized in peptide synthesis and the development of novel pharmaceutical agents. The presence of the Boc protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains, while the terminal hydroxyl group on the side chain offers a site for further functionalization or conjugation. This technical guide provides a summary of its structural and expected spectroscopic properties, alongside a general protocol for its synthesis and purification.

Chemical Structure and Properties

This compound possesses a chiral center at the alpha-carbon (C2) and is characterized by a six-carbon aliphatic side chain terminating in a primary alcohol.

PropertyValue
CAS Number 77611-37-1
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Melting Point 110-112 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands for IR spectroscopy. These predictions are based on standard values for similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1' (Boc, 9H)~1.45Singlet (s)Characteristic signal for the nine equivalent protons of the tert-butyl group.
H3, H4, H5 (Side chain, 6H)1.30 - 1.90Multiplet (m)Overlapping signals for the methylene groups of the aliphatic side chain.
H6 (Side chain, 2H)~3.60Triplet (t)Methylene group adjacent to the terminal hydroxyl group.
H2 (α-proton, 1H)4.00 - 4.30Multiplet (m)Alpha-proton, typically a doublet of doublets or a multiplet due to coupling with the NH and H3 protons.
NH (Amide, 1H)5.00 - 5.50Doublet (d)Amide proton, its chemical shift can be broad and solvent-dependent.
OH (Hydroxyl, 1H)VariableBroad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature.
COOH (Carboxylic acid, 1H)>10.0Broad Singlet (br s)Acidic proton, often not observed or very broad.
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C1' (Boc, 3 x CH₃)~28.5Methyl carbons of the tert-butyl group.
C4 (Side chain)~22.0Methylene carbon.
C5 (Side chain)~32.0Methylene carbon.
C3 (Side chain)~34.0Methylene carbon.
C2 (α-carbon)~53.0Alpha-carbon attached to the amino group.
C6 (Side chain)~62.0Methylene carbon attached to the hydroxyl group.
C2' (Boc, quat. C)~80.0Quaternary carbon of the tert-butyl group.
C3' (Boc, C=O)~156.0Carbonyl carbon of the Boc group.
C1 (Carboxyl, C=O)~175.0Carboxylic acid carbonyl carbon.
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200 (broad)O-H stretchHydroxyl group of the side chain and carboxylic acid.
3350 - 3250N-H stretchAmide N-H stretching.
2980 - 2850C-H stretchAliphatic C-H stretching from the side chain and Boc group.
~1710 (strong)C=O stretchCarbonyl of the carboxylic acid.
~1690 (strong)C=O stretchCarbonyl of the Boc-amide group.
~1520N-H bendAmide II band.
~1160C-O stretchC-O stretching of the Boc group.
~1050C-O stretchC-O stretching of the primary alcohol.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the protection of the amino group of L-6-hydroxynorleucine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • L-6-hydroxynorleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-6-hydroxynorleucine in a mixture of dioxane (or THF) and water.

  • Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic pH (around 9-10).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar solvent like hexane or ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or citric acid solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phasing, baseline correction, and peak integration.

IR Spectroscopy:

  • Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis_Workflow Start L-6-hydroxynorleucine Reaction Boc Protection Reaction Start->Reaction 1 Reagents Boc₂O, Base (e.g., NaHCO₃) Dioxane/Water Reagents->Reaction 2 Workup Acidification & Extraction Reaction->Workup 3 Purification Recrystallization or Column Chromatography Workup->Purification 4 Product This compound Purification->Product 5

Caption: General workflow for the synthesis of this compound.

Caption: Chemical structure of this compound.

Technical Guide to the Physical Characteristics of Boc-L-6-hydroxynorleucine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of N-α-Boc-L-6-hydroxynorleucine powder. The information presented herein is essential for its proper handling, storage, and application in research and development, particularly in the field of peptide synthesis and drug design.

Physical and Chemical Properties

Boc-L-6-hydroxynorleucine is a derivative of the amino acid norleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification enhances its stability and solubility in organic solvents, making it a valuable building block in solid-phase and solution-phase peptide synthesis.

The quantitative physical and chemical properties of this compound powder are summarized in the tables below. Data is aggregated from various suppliers and literature sources.

Table 1: General Properties

PropertyValue
CAS Number 77611-37-1
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Appearance White to off-white crystalline powder or solid.

Table 2: Physicochemical Data

ParameterValue Range
Melting Point 108 - 119 °C
Purity (by HPLC) ≥95% to ≥99%
Optical Rotation [α]²⁰/D = -6.0 to -8.0° (c=7.3 in Methanol)
Predicted pKa 3.98 ± 0.21

Table 3: Solubility Profile

SolventSolubility
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Acetone Soluble
Water Insoluble

Stability and Storage

Proper storage is critical to maintain the integrity and purity of this compound powder. The Boc protecting group is labile under acidic conditions, and the compound can be susceptible to degradation from moisture.

Table 4: Recommended Storage Conditions

ConditionTemperatureDurationNotes
Long-term Storage -20°C to -80°CUp to 6 months or more.Store in a tightly sealed container, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Short-term Storage 2°C to 8°CUp to one week.Keep in a desiccated environment.

The following diagram illustrates the key factors that can affect the stability of the compound.

Factors Affecting this compound Stability Stability This compound Stability Acid Acidic Conditions (e.g., TFA, HCl) Stability->Acid Leads to Deprotection Moisture Moisture Stability->Moisture Can lead to hydrolysis Temp Elevated Temperature Stability->Temp May cause degradation Base Basic/Neutral Conditions Stability->Base Generally Stable Workflow for Physical Characterization of Powder start Start: Receive Powder Sample visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (Qualitative) visual->solubility melting Melting Point Determination solubility->melting purity Purity Analysis (HPLC) melting->purity optical Optical Rotation Measurement purity->optical report Generate Certificate of Analysis optical->report end End report->end Dissolution Workflow for Peptide Synthesis start Start: Weigh This compound add_solvent Add Primary Solvent (e.g., DMF, NMP) start->add_solvent mix Vortex or Mix add_solvent->mix check_sol Is it fully dissolved? mix->check_sol troubleshoot Troubleshoot check_sol->troubleshoot No ready Solution ready for activation and coupling check_sol->ready Yes sonicate Sonicate for 5-10 minutes troubleshoot->sonicate heat Gently Warm (to < 40°C) troubleshoot->heat cosolvent Add Co-solvent (e.g., DMSO) troubleshoot->cosolvent sonicate->check_sol heat->check_sol cosolvent->mix

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Alphabet of Life

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents.[1][2] However, their utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance.[1][3][4] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not naturally encoded in the genetic code—has become a cornerstone of medicinal chemistry to overcome these hurdles.[1][5][6] NPAAs offer a vast expansion of the chemical diversity available for peptide and peptidomimetic design, enabling the fine-tuning of pharmacological properties to create more robust and effective drug candidates.[7][8]

This technical guide provides a comprehensive overview of the core principles and applications of NPAAs in drug design. It details their classification, the advantages they confer, and presents key quantitative data. Furthermore, it supplies detailed experimental protocols for their incorporation and evaluation, alongside visualizations of critical workflows and concepts to provide a practical resource for researchers in the field.

Core Concepts: The Advantages of Designing Beyond the 20 Canonical Amino Acids

NPAAs are a diverse group of molecules that include naturally occurring amino acids found in various organisms like bacteria and fungi, as well as thousands of synthetically designed variants.[1][9] Their power in drug design lies in their unique structural features, which can be broadly categorized to achieve specific therapeutic goals.

2.1 Classification of Non-Proteinogenic Amino Acids

The structural diversity of NPAAs allows for their classification based on key modifications:

  • Chirality (L- vs. D-isomers): The substitution of standard L-amino acids with their D-enantiomers is a common strategy to confer resistance to enzymatic degradation, as human proteases are stereospecific for L-amino acids.[10]

  • Backbone Extension (α-, β-, γ-Amino Acids): Extending the carbon backbone (e.g., β-amino acids) alters the peptide's secondary structure and can protect against proteolysis.[5][11]

  • Side-Chain Modifications: This broad category includes:

    • N-Alkylation (e.g., N-methylation): Reduces hydrogen bond donating capacity, which can improve membrane permeability and proteolytic resistance.[7][12]

    • α,α-Disubstitution (e.g., α-aminoisobutyric acid): Introduces conformational constraints, locking the peptide into a specific, bioactive conformation.[13]

    • Cyclization: Side-chain to backbone or side-chain to side-chain cyclization enhances stability and can improve receptor binding affinity.

    • Introduction of Unique Moieties: Incorporating elements like fluorine or creating bioisosteres of natural side chains can modulate electronic properties, binding interactions, and metabolic stability.[5][14]

2.2 Key Advantages in Drug Development

The incorporation of NPAAs fundamentally improves the drug-like properties of peptide therapeutics.[1][2][3]

  • Enhanced Metabolic Stability: Peptides composed of natural amino acids are often rapidly degraded by proteases. Introducing NPAAs creates peptide bonds that are not recognized by these enzymes, significantly increasing the drug's half-life in vivo.[9][10]

  • Improved Pharmacokinetic Profile: Modifications such as N-methylation or the use of lipophilic NPAAs can enhance a peptide's ability to cross cellular membranes, leading to improved absorption and bioavailability, including the potential for oral delivery.[1][7][12]

  • Increased Potency and Selectivity: By introducing conformational rigidity, NPAAs can pre-organize a peptide into the ideal conformation for binding to its biological target. This can lead to a significant increase in binding affinity (potency) and selectivity over related targets.[6][15]

  • Access to Novel Chemical Space: NPAAs provide an almost limitless toolkit for medicinal chemists to design novel structures capable of modulating difficult drug targets, such as protein-protein interactions, that are often considered "undruggable" by small molecules.[4][5]

Quantitative Data and Applications

The impact of NPAA incorporation is quantifiable through improved pharmacokinetic parameters and binding affinities. Many approved drugs have successfully utilized this strategy to enhance their therapeutic efficacy.

Table 1: Examples of Non-Proteinogenic Amino Acids and Their Impact in Drug Design

Non-Proteinogenic Amino Acid (NPAA)AbbreviationKey Structural FeaturePrimary Advantage Conferred in Drug Design
D-AlanineD-AlaD-enantiomer of AlanineIncreased resistance to proteolytic degradation.[10]
SarcosineSarN-methylated GlycineEnhanced proteolytic stability and improved bioavailability.[10]
α-Aminoisobutyric AcidAibα,α-disubstitutedInduces helical conformations, constrains peptide backbone.[13]
OrnithineOrnHomolog of Lysine (one less CH₂)Metabolic intermediate; used in peptide cyclization and as a Lysine analog.[13]
β-Alanineβ-Alaβ-amino acidAlters backbone structure, provides resistance to peptidases.[13]
(S)-2-amino-8-octanoic acidAocLipophilic side-chainIncreases lipophilicity, enhances cell permeability and half-life.
Pyroglutamic AcidpGluCyclized N-terminal GlutamateProtects against aminopeptidases.
MethyltyrosineMeTyrMethylated Tyrosine side-chainIncreases metabolic stability.[10]

Table 2: Approved Drugs Containing Non-Proteinogenic Amino Acids

Drug NameNon-Proteinogenic Amino Acid(s)Purpose of NPAA IncorporationTherapeutic Area
Carbetocin Methyltyrosine (MeTyr)Enhances metabolic stability compared to oxytocin.[10]Postpartum Hemorrhage
Saralasin Sarcosine (Sar), D-Alanine (D-Ala)Sarcosine at position 1 provides resistance to aminopeptidases.[10]Hypertension
Semaglutide α-Aminoisobutyric acid (Aib)Aib at position 8 prevents DPP-4 mediated degradation.Type 2 Diabetes, Obesity
Liraglutide Fatty acid acylated LysineAcylation increases albumin binding, extending plasma half-life.Type 2 Diabetes, Obesity
Octreotide D-Phenylalanine, D-Tryptophan, ThreoninolD-amino acids and the amino alcohol increase stability against proteolysis.Acromegaly, Tumors
Cetrorelix D-Alanine, D-Nal, D-Cit, D-PalMultiple D-amino acids provide significant resistance to enzymatic degradation.Infertility Treatment
Bremelanotide C-terminal Cysteine amideHead-to-tail cyclization via disulfide bond enhances stability.Hypoactive Sexual Desire Disorder

Experimental Protocols

Successful implementation of NPAAs in drug design requires robust synthetic and analytical methodologies.

4.1 Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[15][16]

Materials:

  • Rink Amide MBHA resin (for C-terminal amides)

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to swell the resin for 30 minutes, then drain the solvent.[15]

  • Fmoc Deprotection (First Amino Acid): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin linker. c. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or NPAA, 3 equivalents to the resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered NPAAs, extend the coupling time or perform a double coupling. d. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). e. Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection (Subsequent Cycles): a. Add the 20% piperidine/DMF solution to the peptide-resin. b. Agitate for 5 minutes, drain, and repeat for another 10 minutes. c. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.[15] c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.

  • Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS).

4.2 Protocol: Peptide Stability Assay in Human Plasma

This protocol is designed to assess the proteolytic stability of a peptide containing NPAAs by monitoring its degradation over time in human plasma.[17][18][19]

Materials:

  • Test peptide (purified)

  • Human plasma (anticoagulated, e.g., with EDTA)

  • Incubator or water bath set to 37°C

  • Precipitation solution: Acetonitrile (ACN) with 1% formic acid

  • Internal standard (a stable, non-related peptide)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS system for analysis

Procedure:

  • Preparation: a. Thaw frozen human plasma at 37°C and pre-warm to the same temperature. b. Prepare a stock solution of the test peptide and the internal standard in an appropriate buffer (e.g., PBS).

  • Incubation: a. In a microcentrifuge tube, add a defined volume of pre-warmed human plasma (e.g., 190 µL). b. Spike the plasma with the test peptide stock solution to achieve the desired final concentration (e.g., 10 µM). Mix gently. This is the t=0 sample. c. Immediately take an aliquot (e.g., 50 µL) and transfer it to another tube containing 150 µL of cold precipitation solution (ACN with 1% formic acid). This quenches the enzymatic reaction. d. Place the main reaction tube in the 37°C incubator.

  • Time-Course Sampling: a. At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove an aliquot (50 µL) from the incubation mixture and quench it in 150 µL of the cold precipitation solution.

  • Protein Precipitation and Sample Processing: a. Vortex all quenched samples vigorously for 30 seconds. b. Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation. c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Carefully collect the supernatant, which contains the remaining peptide, and transfer it to a clean HPLC vial for analysis.

  • LC-MS Analysis: a. Analyze the samples using a validated LC-MS method capable of separating the parent peptide from its degradation products. b. Quantify the peak area of the parent peptide at each time point.

  • Data Analysis: a. Normalize the peak area of the test peptide to the peak area of the internal standard for each time point. b. Plot the percentage of the remaining intact peptide against time. c. Calculate the half-life (t₁/₂) of the peptide in plasma by fitting the data to a first-order decay curve.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows in the application of non-proteinogenic amino acids.

NPAA_Drug_Design_Logic cluster_0 Initial Phase cluster_1 Optimization Strategy cluster_2 Evaluation & Iteration Lead_Peptide Identify Lead Peptide (Natural Sequence) Initial_Screen Assess Properties (Potency, Stability) Lead_Peptide->Initial_Screen Problem Identify Liability (e.g., Proteolytic Cleavage, Poor Permeability) Initial_Screen->Problem Select_NPAA Select NPAA Strategy (D-Amino Acid, N-Methylation, Lipophilic Side-Chain, etc.) Problem->Select_NPAA Synthesize Synthesize Analogs with NPAAs Select_NPAA->Synthesize Re_Screen Re-evaluate Properties: - Stability Assay - Binding Assay - Permeability Assay Synthesize->Re_Screen Decision Properties Improved? Re_Screen->Decision Decision->Select_NPAA No/Iterate Optimized Optimized Candidate Decision->Optimized Yes

Caption: Logical workflow for improving peptide drug properties using NPAAs.

SPPS_Workflow start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. NPAA Coupling (Activated Fmoc-NPAA, HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_end Repeat Cycle for Next Amino Acid wash2->cycle_end cycle_end->deprotection Continue Sequence final Final Cleavage (TFA Cocktail) cycle_end->final Sequence Complete Signaling_Pathway_Concept cluster_drug Drug Action cluster_cell Cellular Response Drug Peptide Drug with NPAA Stability Enhanced Stability & Potency Drug->Stability Receptor Target Receptor Drug->Receptor High Affinity Binding Signal Signaling Cascade Receptor->Signal Response Therapeutic Response Signal->Response

References

The Untapped Potential of Hydroxynorleucine-Containing Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the quest for novel therapeutics with enhanced efficacy and specificity, the modification of peptides with non-canonical amino acids has emerged as a promising strategy. This in-depth technical guide explores the biological potential of peptides containing hydroxynorleucine, a non-proteinogenic amino acid. The introduction of a hydroxyl group onto the side chain of norleucine offers intriguing possibilities for modulating the physicochemical properties and biological activities of peptides. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of these modified peptides. While specific biological data for hydroxynorleucine-containing peptides is currently limited in publicly available literature, this guide provides a theoretical framework and practical protocols to stimulate and support future research in this nascent field.

Synthesis of Peptides Containing Hydroxynorleucine

The incorporation of hydroxynorleucine into a peptide sequence is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The key prerequisite is the availability of the appropriately protected hydroxynorleucine amino acid building block.

Synthesis of Fmoc-L-threo-γ-hydroxynorleucine

The synthesis of the Fmoc-protected hydroxynorleucine building block is a crucial first step. While various synthetic routes are possible, a common approach involves the stereoselective hydroxylation of a suitable precursor.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected hydroxynorleucine is obtained, it can be incorporated into a peptide chain using an automated or manual peptide synthesizer. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes and then 15 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-L-threo-γ-hydroxynorleucine(tBu)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain the crude peptide powder.

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Final Amino Acid? Wash2->Repeat Repeat->Deprotect No Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Yes Precipitate Precipitate (Cold Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide End: Crude Peptide Lyophilize->Crude_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow

Purification and Characterization

The crude peptide obtained from synthesis requires purification to remove impurities and truncated sequences. Subsequent characterization is essential to confirm the identity and purity of the final product.

Experimental Protocol: Peptide Purification and Characterization

  • Purification by Preparative RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Inject the sample onto a preparative C18 reversed-phase column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.[1][2][3][4]

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the three-dimensional structure of the peptide in solution.

    • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure (e.g., α-helix, β-sheet) of the peptide in different solvent environments.[5]

Purification_Characterization_Workflow Crude_Peptide Start: Crude Peptide Dissolve Dissolve in Mobile Phase Crude_Peptide->Dissolve Prep_HPLC Preparative RP-HPLC Dissolve->Prep_HPLC Collect_Fractions Collect Fractions Prep_HPLC->Collect_Fractions Analyze_Fractions Analyze Purity (Analytical RP-HPLC) Collect_Fractions->Analyze_Fractions Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Lyophilize Lyophilize Pool_Pure->Lyophilize Pure_Peptide Purified Peptide Lyophilize->Pure_Peptide Characterization Characterization Pure_Peptide->Characterization MS Mass Spectrometry (Molecular Weight) Characterization->MS NMR NMR Spectroscopy (3D Structure) Characterization->NMR CD CD Spectroscopy (Secondary Structure) Characterization->CD

Peptide Purification and Characterization Workflow

Antimicrobial Potential

Antimicrobial peptides (AMPs) represent a diverse class of molecules that are a key component of the innate immune system. The introduction of a hydroxyl group via hydroxynorleucine could modulate the antimicrobial activity of a peptide.

Theoretical Impact of Hydroxynorleucine:

  • Hydrophilicity-Hydrophobicity Balance: The hydroxyl group increases the polarity of the norleucine side chain. This can alter the overall hydrophilicity-hydrophobicity balance of the peptide, a critical factor for its interaction with and disruption of microbial membranes.

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions with the phospholipid head groups of bacterial membranes, potentially influencing the peptide's orientation and insertion into the membrane.

  • Specificity: By fine-tuning the peptide's amphipathicity, the incorporation of hydroxynorleucine could potentially enhance its selectivity for microbial membranes over host cell membranes, thereby reducing cytotoxicity.

Quantitative Data:

No specific Minimum Inhibitory Concentration (MIC) data for peptides containing hydroxynorleucine has been identified in the reviewed literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium overnight at 37°C.

  • Peptide Dilution: Prepare a series of twofold dilutions of the hydroxynorleucine-containing peptide in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

AMP_Mechanism cluster_membrane Bacterial Membrane Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Lipid6 Lipid7 Lipid8 AMP Antimicrobial Peptide (Hydroxynorleucine) Binding Electrostatic Binding AMP->Binding Insertion Membrane Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

General Mechanism of Action for a Membrane-Active Antimicrobial Peptide

Anticancer Potential

Anticancer peptides (ACPs) are a promising class of therapeutic agents that can selectively target and kill cancer cells. The unique properties of hydroxynorleucine could be leveraged to enhance the anticancer activity of peptides.

Theoretical Impact of Hydroxynorleucine:

  • Enhanced Selectivity: Cancer cell membranes often have a higher negative charge compared to normal cells. The hydroxyl group of hydroxynorleucine could participate in specific interactions with components of the cancer cell membrane, potentially increasing the peptide's selectivity.

  • Improved Solubility: The increased polarity imparted by the hydroxyl group can improve the peptide's solubility, which is often a challenge in peptide drug development.

  • Modulation of Mechanism: The hydroxyl group could influence the peptide's mechanism of action, for example, by promoting interactions with specific membrane receptors or by altering the way it disrupts the cell membrane.

Quantitative Data:

No specific half-maximal inhibitory concentration (IC50) data for anticancer peptides containing hydroxynorleucine has been identified in the reviewed literature.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the hydroxynorleucine-containing peptide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%, can be calculated from the dose-response curve.

ACP_Apoptosis_Pathway ACP Anticancer Peptide (Hydroxynorleucine) Membrane Cancer Cell Membrane Interaction ACP->Membrane Internalization Internalization Membrane->Internalization Mitochondria Mitochondrial Membrane Disruption Internalization->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General Apoptotic Signaling Pathway Induced by an Anticancer Peptide

Enzyme Inhibitory Potential

Peptides can be designed to act as highly specific inhibitors of enzymes by mimicking the natural substrate or by binding to allosteric sites. The hydroxyl group of hydroxynorleucine can be a valuable tool in the design of such peptide inhibitors.

Theoretical Impact of Hydroxynorleucine:

  • Hydrogen Bonding: The hydroxyl group can form a hydrogen bond with a key residue in the active site of the target enzyme, thereby increasing the binding affinity and inhibitory potency of the peptide.

  • Stereospecific Interactions: The defined stereochemistry of the hydroxyl group can be exploited to achieve highly specific interactions within the enzyme's binding pocket.

  • Improved Pharmacokinetics: The increased polarity may alter the pharmacokinetic properties of the peptide, potentially leading to improved bioavailability or a more favorable distribution profile.

Quantitative Data:

No specific inhibitory constant (Ki) data for enzyme-inhibitory peptides containing hydroxynorleucine has been identified in the reviewed literature.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate at known concentrations.

  • Inhibition Assay: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the hydroxynorleucine-containing peptide inhibitor.

  • Kinetic Measurement: Monitor the rate of the enzymatic reaction over time by measuring the appearance of the product or the disappearance of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration.

  • Ki Determination: Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitory constant (Ki).

Enzyme_Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 +S EI1 Enzyme-Inhibitor Complex E1->EI1 +I S1 Substrate I1 Inhibitor (Hydroxynorleucine) ES1->E1 -S P1 Product ES1->P1 +E EI1->E1 -I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S EI2 Enzyme-Inhibitor Complex E2->EI2 +I S2 Substrate I2 Inhibitor (Hydroxynorleucine) ES2->E2 -S ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 +I P2 Product ES2->P2 +E EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Mechanisms of Competitive and Non-competitive Enzyme Inhibition

Potential Applications in Biomaterials and Drug Delivery

The unique properties of hydroxynorleucine make it an attractive component for the design of novel peptide-based biomaterials and drug delivery systems.

  • Biomaterials: The hydroxyl group can serve as a site for further chemical modification, allowing for the cross-linking of peptides to form hydrogels or for the attachment of peptides to material surfaces to improve biocompatibility.

  • Drug Delivery: The increased hydrophilicity imparted by hydroxynorleucine could be used to improve the solubility and stability of peptide-drug conjugates. Furthermore, the hydroxyl group could be used as a handle for attaching drug molecules or targeting ligands.

Conclusion and Future Perspectives

The incorporation of hydroxynorleucine into peptides holds significant, yet largely unexplored, potential for the development of novel therapeutics and biomaterials. The ability to introduce a hydroxyl group with defined stereochemistry provides a powerful tool for fine-tuning the biological activity and physicochemical properties of peptides.

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of hydroxynorleucine-containing peptides, along with standardized protocols for evaluating their antimicrobial, anticancer, and enzyme-inhibitory potential. While a lack of specific biological data currently exists, the theoretical advantages of incorporating this non-canonical amino acid are substantial.

It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the exciting field of hydroxynorleucine-containing peptides. The systematic synthesis and biological evaluation of such peptides are critical next steps to unlock their full therapeutic potential and to translate these promising molecules from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-6-hydroxynorleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-6-hydroxynorleucine is a non-canonical amino acid derivative that offers a unique tool for peptide modification and the development of novel peptide-based therapeutics.[1] The presence of a hydroxyl group on the side chain provides a site for post-synthesis modifications, such as glycosylation, phosphorylation, or conjugation to other molecules, thereby enhancing the therapeutic potential and pharmacokinetic properties of peptides.[1] This document provides a detailed protocol for the incorporation of this compound into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[2][3] In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the conditions of Boc removal but can be cleaved under strong acidic conditions during the final cleavage step.[2][3][4] For hydroxyl-containing amino acids like 6-hydroxynorleucine, protection of the side-chain hydroxyl group is crucial to prevent unwanted side reactions during peptide synthesis.[4] A benzyl (Bzl) ether is a suitable protecting group for the 6-hydroxyl function as it is stable throughout the synthesis and is readily removed during the final cleavage with strong acids like hydrogen fluoride (HF).

Data Presentation

The successful incorporation of this compound(O-Bzl)-OH into a peptide sequence relies on efficient coupling and deprotection steps. The following table summarizes the expected efficiencies and key parameters for these critical steps in a typical Boc-SPPS cycle.

StepReagent/ConditionTimeExpected Efficiency/CompletionMonitoring Method
Boc Deprotection 50% TFA in DCM1 x 2 min (pre-wash), 1 x 20 min> 99%N/A
Neutralization 10% DIEA in DCM2 x 2 min> 99%N/A
Coupling 2 equiv. This compound(O-Bzl)-OH, 2 equiv. HBTU, 4 equiv. DIEA in DMF1-2 hours> 99%Kaiser Test (negative result)
Capping (Optional) Acetic anhydride/DIEA in DMF2 x 10 min> 99.9% (of unreacted amines)Kaiser Test (negative result)
Final Cleavage HF/anisole (9:1, v/v)1 hour at 0°C> 90%HPLC/MS analysis of crude peptide

Experimental Protocols

This section provides a detailed methodology for the incorporation of this compound(O-Bzl)-OH into a peptide chain on a solid support using manual Boc-SPPS.

Materials and Reagents
  • This compound(O-Bzl)-OH

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic anhydride

  • Anisole

  • Liquid Hydrogen Fluoride (HF)

  • Kaiser test kit

  • Solid-phase peptide synthesis vessel

  • Shaker

Protocol for a Single Coupling Cycle

This protocol describes the steps for one cycle of deprotection, neutralization, and coupling to add this compound(O-Bzl)-OH to the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Shake for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 20 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Shake for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve 2 equivalents of this compound(O-Bzl)-OH and 2 equivalents of HBTU in DMF.

    • Add 4 equivalents of DIEA to the amino acid solution to pre-activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue shaking for another hour and re-test. If the coupling remains incomplete, a double coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 0.5 M Ac₂O, 0.25 M DIEA) for 2 x 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Caution: This procedure involves the use of liquid HF, which is extremely hazardous. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • After the final coupling and deprotection of the N-terminal Boc group, thoroughly dry the peptide-resin under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add anisole (as a scavenger) to the resin (typically 1 mL per gram of resin).

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).

  • Carefully condense liquid HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the crude peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Precipitate the peptide with cold diethyl ether and collect it by filtration or centrifugation.

  • Dry the crude peptide under vacuum.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6][7]

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualization

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Start Cycle Washing1 Washing Boc_Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing2 Washing Neutralization->Washing2 Coupling Coupling This compound(O-Bzl)-OH + HBTU/DIEA Washing3 Washing Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Boc_Deprotection Next Cycle Cleavage Cleavage & Deprotection (HF/Anisole) Washing3->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: Workflow for Boc-SPPS of this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-L-6-hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and reliable method for the synthesis of peptides, particularly for complex and long sequences. The incorporation of non-canonical amino acids, such as L-6-hydroxynorleucine, offers a versatile tool for developing novel therapeutic agents and bioactive peptides by allowing for further functionalization at its unique hydroxyl group.[1] This document provides detailed application notes and standardized protocols for the successful incorporation of Boc-L-6-hydroxynorleucine into synthetic peptides using the Boc/Bzl (benzyl) protection scheme.

This compound is a valuable building block in peptide synthesis, enhancing the potential for creating tailored peptides with specific biological activities.[1] Its compatibility with various coupling reagents makes it a versatile component in drug development and neuroscience research.[1]

Data Presentation

The following tables summarize the key reagents, recommended coupling conditions, and expected outcomes for the synthesis of a hypothetical peptide containing a single L-6-hydroxynorleucine residue.

Table 1: Key Reagents and Their Functions in Boc-SPPS

Reagent/ComponentAbbreviationFunction
Merrifield Resin-Solid support for peptide chain assembly.
This compoundBoc-Hnl(OH)-OHNα-protected amino acid building block.
DichloromethaneDCMPrimary solvent for washing and reactions.
N,N-DimethylformamideDMFPolar solvent for washing and coupling reactions.
Trifluoroacetic AcidTFAReagent for the removal of the Nα-Boc protecting group.[2][3]
N,N-DiisopropylethylamineDIEABase for neutralization of the protonated N-terminus after Boc deprotection.[2]
DicyclohexylcarbodiimideDCCCoupling reagent for peptide bond formation.
N-HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency.
Hydrogen FluorideHFStrong acid for final cleavage of the peptide from the resin and removal of side-chain protecting groups.[3]
Anisole-Scavenger during HF cleavage to trap reactive carbocations.

Table 2: Recommended Coupling Conditions for this compound

ParameterRecommendation
Resin Merrifield resin (1% DVB), 100-200 mesh
Resin Loading 0.3 - 0.7 mmol/g
This compound 3.0 equivalents (relative to resin loading)
Coupling Reagent (DCC) 3.0 equivalents
Additive (HOBt) 3.0 equivalents
Solvent DCM/DMF (1:1)
Reaction Time 2 - 4 hours
Monitoring Kaiser Test (Ninhydrin Test)

Table 3: Hypothetical Yield and Purity Data for a 10-mer Peptide Containing One 6-Hydroxynorleucine Residue *

StageParameterExpected Value
After Synthesis & Cleavage Crude Peptide Yield60 - 80%
Crude Peptide Purity (RP-HPLC)50 - 70%
After Purification Purified Peptide Yield20 - 40%
Final Peptide Purity (RP-HPLC)>95%

*Note: This data is hypothetical and serves as a general benchmark. Actual yields and purities will vary depending on the peptide sequence, synthesis scale, and purification efficiency.

Experimental Protocols

Side-Chain Protection of L-6-hydroxynorleucine

The hydroxyl group of L-6-hydroxynorleucine is a reactive moiety that could potentially undergo side reactions during SPPS. In traditional Boc/Bzl strategy, hydroxyl groups of amino acids like serine and threonine are typically protected as benzyl ethers (Bzl).[4][5] This protecting group is stable to the repetitive TFA treatments used for Nα-Boc deprotection and is cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like HF. While there is a lack of specific literature detailing the routine use of a side-chain protecting group for 6-hydroxynorleucine in Boc-SPPS, a conservative approach would recommend the use of a benzyl ether protecting group for the hydroxyl function to minimize the risk of side reactions.

Alternatively, a "minimal protection" strategy could be explored where the hydroxyl group is left unprotected. This approach has gained traction in Fmoc-SPPS to improve synthesis efficiency. However, its compatibility with the strong acid conditions of Boc-SPPS, particularly the final HF cleavage, should be carefully evaluated for the specific peptide sequence.

For the following protocols, it is assumed that the hydroxyl group of this compound is left unprotected. If a protected version is used (e.g., Boc-L-6-(O-Bzl)-hydroxynorleucine), the protocol remains the same, with the Bzl group being removed during the final HF cleavage step.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the Merrifield resin in a reaction vessel and swell in DCM for 30 minutes.

  • Washing: Drain the DCM and wash the resin three times with DCM, followed by three times with DMF, and finally three times with DCM.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve Boc-amino acid (the C-terminal residue of your peptide) in a mixture of DMF and water.

    • Add cesium carbonate (0.5 equivalents) and stir until the solution is clear.

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, followed by a mixture of DMF/water, then DMF, and finally DCM.

    • Dry the resin under vacuum.

Protocol 2: Standard Cycle for Peptide Chain Elongation

This cycle is repeated for each amino acid in the peptide sequence.

  • Nα-Boc Deprotection:

    • Wash the resin-bound peptide with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x).[3]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (DCC/HOBt):

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • Add DCC (3 eq., dissolved in DCM) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, and the coupling step should be repeated. A yellow or colorless result signifies a complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus and with appropriate personal protective equipment.

  • Resin Preparation:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x) and DCM (3x).

    • Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger mixture, typically anisole (1.0 mL per gram of resin), to the vessel to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and peptide with cold diethyl ether to remove the scavengers and cleavage byproducts.

    • Precipitate the peptide by adding a larger volume of cold diethyl ether to the cleavage mixture.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide as a fluffy white powder.

Protocol 4: Peptide Purification
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase for HPLC.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • A typical mobile phase system is a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Fraction Analysis: Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Visualizations

Experimental Workflow

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Wash1 Washing Resin->Wash1 Attach First Amino Acid Attachment Wash1->Attach Deprotection Nα-Boc Deprotection (50% TFA/DCM) Attach->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Boc-Hnl(OH)-OH Coupling (DCC/HOBt) Neutralization->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF/Anisole) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Generic Signaling Pathway for a Bioactive Peptide

While the specific biological targets for peptides containing L-6-hydroxynorleucine are not yet fully elucidated, many bioactive peptides exert their effects by interacting with G-protein coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a general signaling cascade initiated by such an interaction.

GPCR_Signaling Peptide Bioactive Peptide (containing 6-hydroxynorleucine) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Kinase->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for Peptide Bioconjugation Using Boc-L-6-hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of highly targeted therapeutics, diagnostic agents, and research tools. Boc-L-6-hydroxynorleucine is a non-canonical amino acid that serves as a versatile building block for peptide bioconjugation. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during solid-phase peptide synthesis (SPPS), while the terminal hydroxyl group on the side chain provides a unique chemical handle for subsequent modifications.[1]

A powerful strategy for the bioconjugation of peptides incorporating 6-hydroxynorleucine involves the selective oxidation of the side-chain hydroxyl group to an aldehyde. This carbonyl functionality can then undergo highly specific and efficient ligation reactions, such as oxime formation, with aminooxy-functionalized molecules. This approach allows for the precise attachment of a wide range of payloads, including small molecule drugs, fluorescent dyes, and polyethylene glycol (PEG) chains, to a specific site on the peptide.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides, its subsequent oxidation to an aldehyde, and the final bioconjugation via oxime ligation.

Data Presentation

The efficiency of each step in the bioconjugation process is critical for the successful development of peptide conjugates. The following tables provide a summary of expected quantitative data based on representative literature values for similar systems.

Table 1: Representative Efficiency of this compound Incorporation in SPPS

ParameterValueNotes
Coupling Efficiency>99%Per cycle, as determined by Kaiser test.
Overall Peptide Synthesis Yield15-30%Dependent on peptide length and sequence.
Purity of Crude Peptide70-90%As determined by RP-HPLC.

Table 2: Representative Efficiency of Side-Chain Oxidation

ParameterValueNotes
Oxidation ReagentDess-Martin PeriodinaneA mild and selective oxidant.[2][3]
Reaction Time2-4 hoursAt room temperature.
Conversion to Aldehyde>95%Monitored by LC-MS.
Yield of Purified Aldehyde-Peptide60-80%After purification by RP-HPLC.

Table 3: Representative Efficiency of Oxime Ligation

ParameterValueNotes
Ligation PartnerAminooxy-functionalized moleculee.g., Aminooxy-PEG, Aminooxy-dye.
Reaction Time1-24 hoursDependent on reactant concentrations and catalyst.[4]
Ligation Efficiency>95%Quantitative conversion is often achievable.[1][5]
Yield of Purified Conjugate50-70%After final purification by RP-HPLC.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and bioconjugation of peptides containing L-6-hydroxynorleucine.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Oxidation of 6-Hydroxynorleucine Side Chain

This protocol details the selective oxidation of the hydroxyl group of the incorporated 6-hydroxynorleucine to an aldehyde using Dess-Martin periodinane (DMP).

Materials:

  • Peptide-resin containing 6-hydroxynorleucine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a mild base)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

  • Oxidation:

    • Prepare a solution of DMP (3-5 equivalents per hydroxyl group) in anhydrous DCM.

    • If the peptide is acid-sensitive, add pyridine (3-5 equivalents) to the DMP solution.

    • Add the DMP solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Filter the reaction mixture and wash the resin thoroughly with DCM (5x).

    • Wash with DMF (3x) and finally with DCM (3x).

  • Cleavage: Proceed with the standard cleavage protocol for Boc-SPPS (e.g., HF cleavage) to release the aldehyde-containing peptide from the resin.

Protocol 3: Bioconjugation via Oxime Ligation

This protocol describes the conjugation of the peptide-aldehyde to an aminooxy-functionalized molecule.

Materials:

  • Purified peptide-aldehyde

  • Aminooxy-functionalized molecule (e.g., aminooxy-dye, aminooxy-PEG)

  • Aniline (as catalyst)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • DMSO (optional, for dissolving hydrophobic molecules)

Procedure:

  • Reaction Setup:

    • Dissolve the purified peptide-aldehyde in the sodium acetate buffer to a final concentration of 1-5 mM. If necessary, use a small amount of DMSO to aid dissolution before adding the buffer.

    • Add the aminooxy-functionalized molecule in a slight molar excess (1.2-1.5 equivalents).

    • Add aniline from a stock solution to a final concentration of 10-100 mM.[4]

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS. For many aldehyde substrates, high conversion is observed within a few hours.[1][5][6]

  • Purification:

    • Once the reaction is complete, purify the peptide conjugate using reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final bioconjugate.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

experimental_workflow cluster_spps Peptide Synthesis (Boc-SPPS) cluster_modification On-Resin Modification cluster_conjugation Bioconjugation start Start with Resin incorporation Incorporate This compound start->incorporation Coupling elongation Peptide Elongation incorporation->elongation Repeat Cycles oxidation Side-Chain Oxidation (Dess-Martin Periodinane) elongation->oxidation cleavage Cleavage from Resin (HF) oxidation->cleavage purification1 Purify Peptide-Aldehyde (RP-HPLC) cleavage->purification1 ligation Oxime Ligation purification1->ligation purification2 Purify Final Conjugate (RP-HPLC) ligation->purification2 end Final Bioconjugate purification2->end

Caption: Experimental workflow for peptide bioconjugation.

Caption: Chemical reaction scheme for bioconjugation.

signaling_pathway_logic cluster_design Conjugate Design cluster_application Application peptide_scaffold Peptide Scaffold (Targeting Moiety) linker 6-Oxonorleucine Linker peptide_scaffold->linker incorporates payload Payload (Drug, Dye, etc.) linker->payload conjugates to bioconjugate Peptide Bioconjugate payload->bioconjugate target Biological Target (e.g., Receptor, Enzyme) bioconjugate->target binds to effect Desired Biological Effect (e.g., Cell Killing, Imaging) target->effect modulates

Caption: Logic of peptide bioconjugate function.

References

Application Notes and Protocols: A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of Hydroxynorleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynorleucine (Hyl), a non-proteinogenic amino acid, is an intriguing building block for the design of novel peptides with unique structural and functional properties. Its hydroxyl group offers a site for potential post-synthesis modifications, such as glycosylation or phosphorylation, making it a valuable component in peptidomimetics and drug discovery. The successful incorporation of hydroxynorleucine into a peptide sequence hinges on the selection of an appropriate solid-phase peptide synthesis (SPPS) strategy. The two most dominant methods, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, each present distinct advantages and challenges.

This document provides a detailed comparison of the Fmoc and Boc strategies for the synthesis of hydroxynorleucine-containing peptides. It includes a comprehensive overview of the chemical principles, detailed experimental protocols, and a comparative analysis of expected outcomes to guide researchers in selecting the optimal approach for their specific needs.

Comparison of Fmoc and Boc Strategies

The choice between Fmoc and Boc SPPS is dictated by the specific requirements of the peptide sequence, the scale of the synthesis, and the desired final product characteristics.[] Both strategies rely on the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[] The core difference lies in the nature of the α-amino protecting group and the conditions required for its removal.[][3]

Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection.[4][] Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7] This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[]

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed by treatment with TFA.[4][8] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[9] This "graded lability" approach is considered quasi-orthogonal.[10]

Key Differences and Considerations for Hydroxynorleucine Peptides
FeatureFmoc StrategyBoc Strategy
Nα-Protection Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Nα-Deprotection 20% Piperidine in DMF (mild base)50% TFA in DCM (strong acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Z)
Final Cleavage TFA-based cocktailHF, TFMSA, or TMSOTf
Orthogonality Fully orthogonalQuasi-orthogonal
Hydroxynorleucine Side-Chain Protection tert-Butyl (tBu) etherBenzyl (Bzl) ether
Potential Side Reactions Aspartimide formation, diketopiperazine formation.[]Alkylation from carbocations during cleavage, t-butylation.
Advantages Milder conditions, easier automation, suitable for acid-sensitive modifications.[]Can be advantageous for hydrophobic or aggregation-prone sequences.[3]
Disadvantages Potential for side reactions with base-sensitive residues.Use of hazardous strong acids (HF), requires specialized equipment.
Expected Crude Purity Generally high (e.g., 85-95%)Can be high, but cleavage byproducts may be more prevalent (e.g., 80-90%)
Expected Overall Yield Typically good (e.g., 60-80%)Can be variable depending on the sequence and cleavage efficiency (e.g., 50-75%)

Note: The purity and yield values in the table are illustrative and can vary significantly based on the peptide sequence, length, and specific experimental conditions.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a model hydroxynorleucine-containing peptide (e.g., Ac-Ala-Hyl-Gly-NH₂). These protocols should be optimized based on the specific sequence and available laboratory equipment.

Hydroxynorleucine Protecting Group Strategy

A crucial aspect of synthesizing hydroxynorleucine-containing peptides is the protection of the side-chain hydroxyl group to prevent unwanted side reactions during synthesis.[12] The choice of protecting group must be compatible with the overall synthetic strategy.

  • For Fmoc SPPS: A tert-butyl (tBu) ether is the recommended protecting group for the hydroxynorleucine side chain. The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by the final TFA cocktail.

  • For Boc SPPS: A benzyl (Bzl) ether is the preferred protecting group. The Bzl group is stable to the repetitive TFA treatments used for Boc deprotection but is removed by the strong acid (e.g., HF) used for final cleavage.

Fmoc-Based Synthesis of a Hydroxynorleucine Peptide

This protocol utilizes a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Hyl(tBu)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to block any unreacted amino groups.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Fmoc-Hyl(tBu)-OH and Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection (Step 1) and coupling (Step 2) steps for each subsequent amino acid (Fmoc-Hyl(tBu)-OH, then Fmoc-Ala-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Boc-Based Synthesis of a Hydroxynorleucine Peptide

This protocol utilizes a MBHA resin for the synthesis of a C-terminally amidated peptide.

Materials:

  • MBHA resin

  • Boc-Gly-OH

  • Boc-Hyl(Bzl)-OH

  • Boc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Hydrofluoric acid (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Neutralization:

    • Swell the MBHA resin in DCM for 30 minutes.

    • Wash with DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF for 5 minutes.

    • Wash with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and treat with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes.

    • Wash with DMF (3x) and DCM (3x).

  • Chain Elongation (Boc-Hyl(Bzl)-OH and Boc-Ala-OH):

    • Repeat the coupling (Step 2), Boc deprotection (Step 3), and neutralization (Step 4) steps for each subsequent amino acid (Boc-Hyl(Bzl)-OH, then Boc-Ala-OH).

  • N-terminal Acetylation:

    • After the final coupling, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • HF Cleavage:

    • Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add anisole (scavenger) and cool the vessel in a dry ice/acetone bath.

    • Condense liquid HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1 hour.

    • Remove the HF by vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

    • Purify and analyze the peptide as described in the Fmoc protocol (Step 7).

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies for incorporating a hydroxynorleucine residue.

Fmoc_Workflow Start Start: Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-Hyl(tBu)-OH DIC/HOBt Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Negative (Recouple) Repeat Repeat for next AA KaiserTest->Repeat Positive Repeat->Deprotection

Caption: Cyclical workflow of the Fmoc-SPPS strategy.

Boc_Workflow Start Start: Resin-Peptide Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA/DMF) Washing1->Neutralization Washing2 Washing (DMF, DCM) Neutralization->Washing2 Coupling Coupling: Boc-Hyl(Bzl)-OH DIC/HOBt Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat for next AA Washing3->Repeat Repeat->Deprotection

Caption: Cyclical workflow of the Boc-SPPS strategy.

Conclusion

Both Fmoc and Boc strategies can be successfully employed for the synthesis of hydroxynorleucine-containing peptides. The Fmoc/tBu approach is generally favored for its milder deprotection conditions, ease of automation, and avoidance of hazardous reagents like HF.[][] This makes it particularly suitable for the synthesis of peptides with acid-sensitive functionalities. The Boc/Bzl strategy, while requiring more stringent and hazardous cleavage conditions, remains a robust method and can offer advantages in overcoming aggregation issues with certain hydrophobic sequences.[3]

The selection of the optimal strategy should be made after careful consideration of the target peptide's properties, the available laboratory infrastructure, and the desired scale of synthesis. The protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to make an informed decision and to successfully incorporate the valuable amino acid, hydroxynorleucine, into their peptide-based research and development endeavors.

References

Application Notes: Selective Deprotection of the Boc Group in the Presence of a Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its popularity stems from its ease of installation, stability to a wide range of reaction conditions (including basic hydrolysis and catalytic hydrogenation), and its susceptibility to removal under acidic conditions.[1][2] However, the very lability to acid that makes it useful can also present a significant challenge, especially when the substrate contains other acid-sensitive functional groups, such as a hydroxyl group. A hydroxyl group can be prone to side reactions like dehydration or ether formation under harsh acidic conditions. Therefore, selecting a deprotection method that chemoselectively removes the Boc group while preserving the hydroxyl moiety is critical for the success of a synthetic route.

These application notes provide a comprehensive overview of various methods for the selective deprotection of Boc-protected amines in molecules also containing a hydroxyl group. We will discuss acidic, Lewis acid-mediated, and other mild deprotection strategies, complete with comparative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Method Selection and Comparison

The choice of deprotection reagent is dictated by the overall acid sensitivity of the substrate.[3] While strong acids like trifluoroacetic acid (TFA) are highly effective, they can be non-selective.[3] Milder acidic conditions or non-acidic methods are often preferable to ensure the integrity of the hydroxyl group and other sensitive functionalities.

Below is a summary of common deprotection methods with a focus on their compatibility with hydroxyl groups.

G cluster_input Analysis cluster_decision Decision Making cluster_pathways Method Pathways cluster_output Outcome Start Boc-Protected Substrate (with -OH group) Decision1 Assess Acid Sensitivity of Substrate and -OH Group Start->Decision1 Node_Mild Mild Acidic Conditions (e.g., HCl in Dioxane/MeOH, Aqueous H3PO4) Decision1->Node_Mild Moderate Sensitivity Node_Strong Strong Acidic Conditions (e.g., TFA in DCM) Decision1->Node_Strong Low Sensitivity (Robust Substrate) Node_Lewis Lewis Acid / Neutral (e.g., TMSI, Ceric Ammonium Nitrate) Decision1->Node_Lewis High Sensitivity (Acid-Labile Groups) End Deprotected Amine (with -OH intact) Node_Mild->End Node_Strong->End Node_Lewis->End

Quantitative Comparison of Common Deprotection Reagents

The following table summarizes various methods, highlighting their typical conditions and selectivity profile in the presence of hydroxyl groups.

Reagent/ConditionsTypical Concentration & SolventTemp. (°C)Time (h)Yield (%)Selectivity & Notes
TFA / DCM 20-50% in Dichloromethane0 - RT0.5 - 4>90Highly effective but can be less selective; risk of t-butyl cation side reactions.[3][4] Often requires scavengers.
HCl in Dioxane 4 M in 1,4-DioxaneRT0.5 - 4>95Generally offers superior selectivity over TFA for preserving tert-butyl esters and ethers.[5] Product is isolated as the crystalline HCl salt.[3][4]
HCl in Methanol 1-4 M in MethanolRT1 - 5>90Good option when dioxane is undesirable. Methanol acts as a t-butyl cation scavenger.[6]
Aqueous H₃PO₄ 85% in H₂O or THF/H₂O50 - 702 - 12>90A milder, environmentally benign option. Tolerates Cbz groups, benzyl esters, and TBDMS ethers.[7]
Ceric Ammonium Nitrate (CAN) Catalytic to Stoichiometric in AlcoholRT - Reflux1 - 870 - 95Can offer good selectivity. At room temperature, esterification of N-Boc amino acids can occur with Boc retention, while at reflux, deprotection occurs.[8][9]
TMSI 1.5 - 2.0 eq. in CH₂Cl₂ or MeCN0 - RT0.25 - 1>90A neutral, fast, and highly efficient method, particularly useful for sensitive substrates and zwitterionic compounds.[10][11][12]
Oxalyl Chloride / MeOH 3-5 eq. in MethanolRT0.5 - 470 - 90A mild method reported to be effective for substrates with acid-labile groups where TFA and HCl failed.[10][13][14][15]

Reaction Mechanisms and Pathways

Understanding the mechanism of deprotection is key to predicting potential side reactions and optimizing conditions.

Acid-Catalyzed Deprotection Mechanism

The most common pathway involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[16][17]

G cluster_0 cluster_1 cluster_2 cluster_3 BocN R-NH-Boc Protonated R-NH-Boc(H+) (Protonated Intermediate) BocN->Protonated + H+ H_ion H+ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Fragmentation tBu_ion t-Bu+ Amine R-NH₃+ (Amine Salt) CarbamicAcid->Amine Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBu_ion->Isobutylene Deprotonation

The generated tert-butyl cation is electrophilic and can alkylate nucleophilic sites on the substrate if not trapped by a scavenger or solvent.[1][6] This is a primary concern for preserving sensitive functional groups.

Detailed Experimental Protocols

Protocol 1: Selective Deprotection using 4M HCl in 1,4-Dioxane

This method is widely used due to its high efficiency and selectivity, often yielding a crystalline hydrochloride salt of the amine that can be easily isolated.[3][4][5]

Materials:

  • Boc-protected substrate containing a hydroxyl group

  • 4M Hydrogen Chloride in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous, cold)

  • Nitrogen or Argon supply

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere (N₂ or Ar).

  • Acid Addition: To the stirred solution, add the 4M HCl in dioxane solution (5-10 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 4 hours.[5]

  • Product Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add cold diethyl ether. This will cause the hydrochloride salt of the deprotected amine to precipitate.

    • Stir the slurry for 15-30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with several portions of cold diethyl ether to remove any non-polar impurities.

    • Dry the purified product under high vacuum to yield the amine hydrochloride salt.

Protocol 2: Mild Deprotection using Ceric Ammonium Nitrate (CAN) in Methanol

This protocol is suitable for substrates where acidic conditions need to be avoided. The conditions can be tuned to favor deprotection.[8][9]

Materials:

  • Boc-protected substrate containing a hydroxyl group

  • Ceric Ammonium Nitrate (CAN)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq.) in methanol.

  • Reagent Addition: Add Ceric Ammonium Nitrate (CAN) (2.0-2.5 eq.) to the solution in portions.

  • Reaction: Stir the mixture at reflux temperature. Monitor the reaction by TLC or LC-MS. Note: Performing the reaction at room temperature may lead to esterification without deprotection.[8][9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the residue with water and basify to pH 8-9 with a saturated NaHCO₃ solution.

  • Extraction and Purification:

    • Extract the aqueous layer three times with DCM or EtOAc.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary.

G cluster_factors Controlling Factors cluster_outcome Desired Outcome Reagent Reagent Choice (TFA vs. HCl vs. CAN) Selectivity High Chemoselectivity (-OH group preserved) Reagent->Selectivity Solvent Solvent (DCM vs. Dioxane vs. MeOH) Solvent->Selectivity Temp Temperature (0°C vs. RT vs. Reflux) Temp->Selectivity

Troubleshooting and Safety

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the deprotecting agent, raising the temperature slightly, or extending the reaction time. However, be mindful that harsher conditions may compromise selectivity.

  • Side Product Formation: The formation of a t-butylated side product indicates that the intermediate t-butyl cation is reacting with your molecule.[1] Adding a scavenger like anisole or thioanisole (typically 5-10% v/v) can help mitigate this, especially when using TFA.[6]

  • Safety: Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Ceric ammonium nitrate is a strong oxidizing agent and should not be mixed with combustible materials.[18] Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of Therapeutic Peptides with Boc-L-6-hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-canonical amino acid Boc-L-6-hydroxynorleucine into therapeutic peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of 6-hydroxynorleucine can enhance the therapeutic properties of peptides, including improved stability, solubility, and the potential for further functionalization.[1] This document outlines the synthesis of a hypothetical peptide, "Hyleucin-12," a novel dodecapeptide designed as a potent and selective antagonist for an illustrative G-protein coupled receptor (GPCR) implicated in inflammatory signaling pathways.

Overview of Hyleucin-12 Synthesis

Hyleucin-12 is a 12-amino acid peptide with the sequence: Tyr-Ala-Phe-Gly-Leu-Ser(Bzl)-Hnl-Ile-Gln(Xan)-Trp(For)-Val-Arg(Tos) , where Hnl represents 6-hydroxynorleucine. The synthesis is performed on a Merrifield resin using the Boc/Bzl protection strategy. This method relies on the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based side-chain protecting groups.[2][3]

Table 1: Properties of this compound

PropertyValueReference
Synonyms Boc-L-Nle(6-OH)-OH, (S)-Nα-Boc-2-amino-6-hydroxyhexanoic acid[1]
CAS Number 77611-37-1[1]
Molecular Formula C11H21NO5[1]
Molecular Weight 247.29 g/mol [1]
Appearance White crystalline powder[1]
Purity (HPLC) ≥ 99%[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of Hyleucin-12 on a 0.5 mmol scale.

Resin Preparation and First Amino Acid Attachment

The synthesis begins with the esterification of the C-terminal amino acid, Boc-L-Arg(Tos)-OH, to the Merrifield resin.

Table 2: Reagents for First Amino Acid Attachment

ReagentQuantityMolar Equiv.
Merrifield Resin (1% DVB, 1.0 mmol/g)500 mg1.0
Boc-L-Arg(Tos)-OH643 mg3.0
Cesium Carbonate (Cs2CO3)489 mg3.0
Dimethylformamide (DMF)10 mL-

Protocol:

  • Swell 500 mg of Merrifield resin in 10 mL of DMF for 1 hour in a peptide synthesis vessel.

  • In a separate flask, dissolve 643 mg of Boc-L-Arg(Tos)-OH and 489 mg of Cs2CO3 in a mixture of ethanol and water.

  • Evaporate the solvent to dryness to obtain the cesium salt of the amino acid.

  • Dissolve the dried cesium salt in 10 mL of DMF.

  • Add the amino acid solution to the swollen resin and agitate the mixture at 50°C for 24 hours.

  • Filter the resin and wash thoroughly with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally with Dichloromethane (DCM) (3x).

  • Dry the resin under vacuum. The loading efficiency should be determined and is expected to be between 0.6-0.8 mmol/g.

Solid-Phase Peptide Synthesis Cycle

The peptide chain is elongated by repeating a cycle of deprotection and coupling for each amino acid.

Table 3: Reagents and Solvents for a Single SPPS Cycle

StepReagent/SolventVolume/QuantityDuration
Washing DCM10 mL2 x 1 min
Deprotection 50% TFA in DCM10 mL1 x 2 min, 1 x 20 min
Washing DCM10 mL3 x 1 min
Washing Isopropanol (IPA)10 mL2 x 1 min
Washing DCM10 mL3 x 1 min
Neutralization 10% DIEA in DCM10 mL2 x 2 min
Washing DCM10 mL3 x 1 min
Coupling Boc-amino acid (3.0 equiv.) in DMFAs required1-2 hours
HBTU (2.9 equiv.) in DMFAs required
DIEA (6.0 equiv.) in DMFAs required
Washing DMF10 mL3 x 1 min
Washing DCM10 mL3 x 1 min

Protocol for a single cycle (e.g., coupling of Boc-L-Val-OH):

  • Deprotection: Treat the resin with 10 mL of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and add a fresh 10 mL portion for 20 minutes with agitation.

  • Washing: Wash the resin as detailed in Table 3 to remove residual TFA.

  • Neutralization: Treat the resin with 10 mL of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes, drain, and repeat.

  • Washing: Wash the resin with DCM.

  • Coupling: In a separate vessel, pre-activate 1.5 mmol (3.0 equiv.) of Boc-L-Val-OH with 1.45 mmol (2.9 equiv.) of HBTU and 3.0 mmol (6.0 equiv.) of DIEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

This cycle is repeated for each amino acid in the sequence, including this compound. The hydroxyl group on 6-hydroxynorleucine does not require protection during Boc-SPPS.

Cleavage and Deprotection

The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using anhydrous Hydrogen Fluoride (HF).

Table 4: Reagents for HF Cleavage

ReagentQuantityPurpose
Peptide-resin~1 g-
Anisole1.0 mLScavenger
Anhydrous HF10 mLCleavage and deprotection
Cold diethyl ether200 mLPrecipitation

Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF-resistant apparatus.

  • Add 1.0 mL of anisole as a scavenger.

  • Cool the reaction vessel to -5°C to 0°C.

  • Carefully condense approximately 10 mL of anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide. The expected yield of crude peptide is approximately 70-80%.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

RP-HPLC Purification

Table 5: RP-HPLC Purification Parameters

ParameterCondition
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-50% B over 30 minutes
Flow Rate 15 mL/min
Detection 220 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 50% acetic acid).

  • Inject the solution onto the preparative RP-HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with >98% purity and lyophilize to obtain the final purified peptide as a white powder.

Characterization

Table 6: Expected Mass Spectrometry Data for Hyleucin-12

ParameterExpected Value
Molecular Formula C81H119N21O17S
Monoisotopic Mass 1710.87 g/mol
[M+H]+ 1711.88 m/z
[M+2H]2+ 856.44 m/z

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (Repeated) cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin in DMF Resin->Swell Attach Attach Boc-Arg(Tos)-OH Swell->Attach Deprotect Boc Deprotection (TFA) Attach->Deprotect Start Synthesis Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple next Boc-AA-OH (HBTU) Neutralize->Couple Wash Wash (DCM/DMF) Couple->Wash Wash->Deprotect Cleave HF Cleavage & Deprotection Wash->Cleave Final Cycle Complete Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize MS Characterization Purify->Characterize

Caption: Workflow for the synthesis of Hyleucin-12.

Illustrative Signaling Pathway

Hyleucin-12 is designed to be an antagonist of a hypothetical GPCR, "InflammoReceptor-1" (IR1), which, upon binding its endogenous ligand, activates a pro-inflammatory signaling cascade involving Protein Kinase C (PKC) and NF-κB.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR InflammoReceptor-1 (IR1) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB - IκB NFkB NF-κB NFkB_complex->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Ligand Endogenous Ligand Ligand->GPCR Activates Hyleucin Hyleucin-12 Hyleucin->GPCR Inhibits

Caption: Hyleucin-12 antagonizes IR1 signaling.

References

Application Notes and Protocols for Boc-L-6-hydroxynorleucine in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-L-6-hydroxynorleucine is a non-canonical amino acid that offers unique opportunities in protein engineering and modification. The presence of a hydroxyl group on the side chain provides a versatile handle for post-translational modifications, enabling the site-specific introduction of various functionalities, such as drugs, imaging agents, or polyethylene glycol (PEG) chains. This document provides detailed application notes and protocols for the incorporation of this compound into proteins and its subsequent modification.

Key Applications

The unique properties of this compound make it a valuable tool for a range of applications in protein engineering and drug development:

  • Site-Specific Protein Modification: The hydroxyl group serves as a unique chemical handle for selective modification, allowing for the precise attachment of payloads to a specific site on a protein. This is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.

  • Development of Antibody-Drug Conjugates (ADCs): By incorporating 6-hydroxynorleucine into a monoclonal antibody, a highly potent cytotoxic drug can be attached to the hydroxyl group, creating a targeted therapeutic agent that delivers the drug specifically to cancer cells.

  • Protein Stabilization and Functionalization: The introduction of this amino acid can be used to enhance the stability of proteins or to introduce novel functionalities through subsequent chemical modifications.

  • Biophysical and Structural Studies: The site-specific incorporation of this analog can be used to probe protein structure and function without causing significant perturbations to the overall protein fold.

Data Presentation

While specific quantitative data for the incorporation and impact of this compound is not extensively available in the public domain, the following table outlines the key parameters that should be assessed to characterize proteins containing this non-canonical amino acid. Researchers should aim to collect this data to validate their experiments.

ParameterMethod of AnalysisExpected Outcome/Significance
Incorporation Efficiency Mass Spectrometry (e.g., LC-MS/MS)Determines the percentage of protein in which 6-hydroxynorleucine has been successfully incorporated at the target site.
Protein Yield Protein Quantification Assay (e.g., BCA, Bradford)Measures the total amount of purified protein containing the non-canonical amino acid.
Protein Purity SDS-PAGE, Size Exclusion Chromatography (SEC)Assesses the homogeneity of the purified protein.
Structural Integrity Circular Dichroism (CD) Spectroscopy, X-ray CrystallographyConfirms that the incorporation of the amino acid has not significantly altered the secondary or tertiary structure of the protein.
Thermal Stability (Tm) Differential Scanning Fluorimetry (DSF)Measures the melting temperature of the protein to assess changes in stability upon amino acid incorporation.
Binding Affinity (KD) Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)For proteins with binding partners (e.g., antibodies), this determines if the modification affects its binding characteristics.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryFor ADCs, this quantifies the average number of drug molecules conjugated to each antibody.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into proteins. It is important to note that optimization of these protocols will be necessary for each specific protein and experimental system.

Protocol 1: Site-Specific Incorporation of 6-Hydroxynorleucine via Amber Suppression in E. coli

This protocol describes a general method for the site-specific incorporation of 6-hydroxynorleucine into a target protein expressed in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an evolved orthogonal aminoacyl-tRNA synthetase specific for 6-hydroxynorleucine and its cognate suppressor tRNA (tRNACUA).

  • This compound

  • LB broth and agar plates

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Ni-NTA or other appropriate affinity chromatography resin for protein purification

  • Buffers for cell lysis, washing, and elution

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression vector for the target protein and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Culture Growth:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and Amino Acid Supplementation:

    • Add this compound to the culture to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Purify the target protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the protein using an appropriate elution buffer (e.g., lysis buffer containing 250 mM imidazole).

  • Characterization:

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Confirm the incorporation of 6-hydroxynorleucine by mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 6-Hydroxynorleucine (Boc Chemistry)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc/Bzl protection strategy.

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS.

  • Boc-protected amino acids, including this compound.

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane, water)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Remove the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DCM, then with a neutralization solution (e.g., 5% DIPEA in DCM), followed by several washes with DCM and DMF.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Characterization:

    • Dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Visualizations

The following diagrams illustrate key workflows related to the application of this compound.

Unnatural_Amino_Acid_Incorporation cluster_0 Cellular Machinery Transformation 1. Transformation (Plasmids for Target Protein & Orthogonal Synthetase/tRNA) Culture 2. Cell Culture Growth Transformation->Culture Inoculation Induction 3. Induction (IPTG) & Addition of This compound Culture->Induction Expression 4. Protein Expression Induction->Expression Harvest 5. Cell Harvest & Lysis Expression->Harvest Purification 6. Affinity Purification Harvest->Purification Characterization 7. Protein Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Workflow for site-specific incorporation of 6-hydroxynorleucine.

Post_Translational_Modification_Workflow Protein Protein containing 6-hydroxynorleucine (from Protocol 1) Modification Chemical or Enzymatic Modification of Hydroxyl Group Protein->Modification Site-specific reaction Conjugate Functionalized Protein (e.g., ADC, PEGylated protein) Modification->Conjugate Formation of stable linkage Analysis Characterization of Modified Protein (HIC, MS, Functional Assays) Conjugate->Analysis Verification

Caption: Post-translational modification of incorporated 6-hydroxynorleucine.

ADC_Development_Logic mAb Monoclonal Antibody (mAb) Gene with amber codon Incorporation Site-Specific Incorporation of 6-hydroxynorleucine mAb->Incorporation mAb_OH mAb with Hydroxyl Handle mAb-(6-hydroxynorleucine) Incorporation->mAb_OH Linker_Payload Linker-Payload Conjugation Reaction with hydroxyl group mAb_OH->Linker_Payload ADC Homogeneous ADC Controlled DAR Linker_Payload->ADC Testing In Vitro / In Vivo Testing Efficacy & Safety ADC->Testing

A Researcher's Guide to Manual Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of a desired sequence. Developed by R.B. Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS has revolutionized the synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues.[3] The solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration.[3][4]

This guide provides a detailed, step-by-step protocol for manual SPPS, primarily focusing on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[5] This approach utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu), offering milder reaction conditions compared to the traditional Boc/Bzl strategy.[5][6]

Principle of Solid-Phase Peptide Synthesis

The fundamental principle of SPPS lies in the iterative cycle of deprotection and coupling reactions, all occurring while the growing peptide chain is anchored to a solid support.[1] This process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[6][7]

The general workflow of SPPS can be summarized in the following key stages:

  • Resin Selection and Preparation: Choosing an appropriate resin is crucial for the success of the synthesis. The resin acts as the solid support and determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[8]

  • First Amino Acid Loading: The C-terminal amino acid of the target peptide is covalently attached to the functionalized resin.[8]

  • Iterative Deprotection and Coupling Cycles: Each cycle consists of two main steps:

    • Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) from the last coupled amino acid to expose a free amine.[6]

    • Coupling: Formation of a peptide bond between the newly exposed amine and the carboxyl group of the next incoming protected amino acid.[6]

  • Monitoring the Synthesis: It is essential to monitor the completeness of the coupling and deprotection reactions to ensure high-quality synthesis.[9][10][11]

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing scavengers.[7][12]

  • Purification and Analysis: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[1]

Experimental Workflow: Manual SPPS Cycle

The following diagram illustrates the general workflow of a single cycle in manual solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Monitoring->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General workflow of manual solid-phase peptide synthesis.

Detailed Protocols

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide. Polystyrene-based resins are commonly used.[13]

Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic AcidStandard for peptides with a C-terminal acid.
2-Chlorotrityl Chloride Resin Carboxylic AcidIdeal for protected peptide fragments and sterically hindered amino acids.[8]
Rink Amide Resin AmideStandard for peptides with a C-terminal amide.[8]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel (a fritted glass funnel or a specialized peptide synthesis vessel).

  • Add a suitable solvent, typically Dichloromethane (DCM) for polystyrene resins, to swell the resin.[3] One gram of 1% divinylbenzene (DVB) cross-linked resin will swell 4 to 6 times its original volume in DCM.[3]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., using a shaker or bubbling with nitrogen).[8]

  • After swelling, drain the solvent by filtration.

First Amino Acid Loading

This step attaches the first Fmoc-protected amino acid to the resin. The protocol varies depending on the resin used.

Protocol: Loading onto 2-Chlorotrityl Chloride Resin [8]

  • Swell the resin in DCM as described above.

  • Dissolve 1.0-1.5 equivalents of the first Fmoc-amino acid in DCM.

  • Add 2.0-3.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate the mixture for 1-4 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15-30 minutes.[14]

  • Wash the resin thoroughly with DCM, DIPEA, DCM, and finally DMF to prepare for the first deprotection cycle.

Iterative Synthesis Cycle

Each cycle involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

Deprotection Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Deprotection Piperidine 20% Piperidine in DMF Byproduct Fmoc-Piperidine Adduct Resin_NH2->Byproduct Byproduct Formation

Caption: Fmoc deprotection step.

Protocol: Fmoc Deprotection

  • Wash the resin-bound peptide with Dimethylformamide (DMF) (3 times).

  • Add a solution of 20% piperidine in DMF to the resin.[8]

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling Resin_NH2 Resin-Peptide-NH2 Resin_Peptide_New Resin-Peptide-AA-Fmoc Resin_NH2->Resin_Peptide_New Coupling Fmoc_AA Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Base Base (e.g., DIPEA)

Caption: Amino acid activation and coupling.

Protocol: Amino Acid Coupling

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of a coupling reagent in DMF.

  • Add 6-10 equivalents of a base, typically DIPEA, to the amino acid solution to activate the carboxyl group.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or difficult sequences.[5][8]

  • After coupling, wash the resin with DMF (3 times) and DCM (3 times).

Common Coupling Reagents

ReagentFull NameNotes
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA widely used and efficient coupling reagent.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, especially for hindered couplings, but can cause racemization of histidine.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleA classic and cost-effective coupling method.
Monitoring the Synthesis

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[5]

  • Positive Kaiser Test (Blue Beads): Indicates incomplete coupling, as free amines are present. The coupling step should be repeated.

  • Negative Kaiser Test (Yellow/Colorless Beads): Indicates complete coupling, as no free amines are detected. The synthesis can proceed to the next deprotection step.

Final Cleavage and Deprotection

This final step removes the peptide from the resin and cleaves the side-chain protecting groups. This is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[12]

Common Cleavage Cocktails

Reagent CocktailComposition (v/v)Scavengers and Their Purpose
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[12]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A common and less odorous cocktail suitable for many standard peptides.[12]
TFA/DCM Varies (e.g., 95:5)Used for cleavage from highly acid-labile resins like 2-chlorotrityl, leaving side-chain protecting groups intact.

Protocol: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the appropriate cleavage cocktail to the resin in a fume hood.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.

  • Dry the crude peptide pellet under vacuum.

Conclusion

Manual solid-phase peptide synthesis is a powerful and versatile technique that, when performed with care and attention to detail, can yield high-quality peptides for a wide range of scientific applications. By understanding the principles behind each step and following established protocols, researchers can successfully synthesize custom peptides to advance their research in biology, chemistry, and medicine. The use of appropriate resins, protecting group strategies, coupling reagents, and cleavage conditions, along with diligent monitoring, are all critical factors for a successful synthesis.

References

Troubleshooting & Optimization

Side reactions in solid-phase peptide synthesis of complex peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during the synthesis of complex peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Troubleshooting

Q1: My peptide synthesis failed or resulted in a low yield of the target peptide. How do I troubleshoot this?

A1: A failed or low-yield synthesis can be attributed to several factors, often related to peptide aggregation or incomplete reactions. A systematic approach to troubleshooting is recommended. Start by analyzing the crude peptide using HPLC and Mass Spectrometry (MS) to identify the nature of the impurities.[1]

Troubleshooting Workflow for Failed/Low-Yield SPPS

SPPS_Troubleshooting_Workflow start Low Yield / Failed Synthesis check_raw Analyze Crude Product (HPLC, MS) start->check_raw incomplete_coupling Incomplete Coupling/ Deletion Sequences? check_raw->incomplete_coupling side_reaction Unexpected Mass/ Side Products? incomplete_coupling->side_reaction No optimize_coupling Optimize Coupling: - Increase equivalents of AA/reagents - Increase coupling time - Use stronger coupling reagents (e.g., HATU) - Double couple difficult residues incomplete_coupling->optimize_coupling Yes aggregation Aggregation Issues? side_reaction->aggregation No identify_side_reaction Identify Specific Side Reaction (e.g., Aspartimide, DKP, Oxidation) side_reaction->identify_side_reaction Yes modify_synthesis Modify Synthesis Strategy: - Use 'difficult sequence' protocols - Switch to a different resin (e.g., low-load) - Incorporate solubilizing agents/tags - Use microwave-assisted synthesis aggregation->modify_synthesis Yes end Successful Synthesis aggregation->end No check_deprotection Optimize Deprotection: - Increase deprotection time - Check deprotection reagent quality optimize_coupling->check_deprotection check_deprotection->end implement_mitigation Implement Mitigation Strategy (See specific guides below) identify_side_reaction->implement_mitigation implement_mitigation->end modify_synthesis->end

Caption: A general workflow for troubleshooting common issues in SPPS.

Aspartimide Formation

Q2: I am observing a mass corresponding to my target peptide minus 18 Da (loss of water) and/or a mixture of products that are difficult to separate by HPLC. What could be the cause?

A2: This is a classic sign of aspartimide formation, a significant side reaction in Fmoc-SPPS, especially for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2] The base-catalyzed intramolecular cyclization of the aspartic acid residue leads to a stable five-membered ring (the aspartimide).[3] This intermediate can then be opened by a nucleophile (like piperidine or water) to form a mixture of α- and β-aspartyl peptides, as well as their racemized versions, which are often difficult to separate from the desired product.[4][5]

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide-Asp(OR)-Xaa- Aspartimide Aspartimide Intermediate (-H2O) Peptide->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Base) Piperidine->Peptide SideProducts Mixture of Products: - α-aspartyl peptide - β-aspartyl peptide - Racemized peptides - Piperidide adducts Aspartimide->SideProducts Nucleophilic attack

Caption: The pathway of base-catalyzed aspartimide formation and subsequent side products.

Q3: How can I prevent or minimize aspartimide formation?

A3: Several strategies can be employed:

  • Protecting Group Modification: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-1-pentyl (OMpe) or 2,4-dimethyl-3-pentyl (ODmpe), to shield the β-carboxyl group.[6]

  • Backbone Protection: Incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the Asp residue to prevent the initial cyclization.[3]

  • Alternative Deprotection Conditions: Using a weaker base or additives in the deprotection solution can significantly reduce this side reaction.

Deprotection CocktailAspartimide Formation (% per cycle)
20% Piperidine in DMFHigh (can be >1%)
20% Piperidine in DMF with 0.1 M HOBtReduced
5% Piperazine in DMF/NMPSignificantly Reduced (<4% total for a model peptide)[7]
2% DBU / 5% Piperazine in NMPDrastically Reduced[7]
Picoc-SPPS (Photocatalytic)Completely Eliminated (~0%)[8]

Diketopiperazine (DKP) Formation

Q4: My synthesis stops after the second amino acid, and I see a loss of my dipeptide from the resin. What is happening?

A4: This is likely due to diketopiperazine (DKP) formation. It is an intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, resulting in a truncated sequence and yield loss.[9][10] This side reaction is particularly prevalent when Proline or Glycine are in the first two positions (C-terminus) of the peptide sequence and is induced during the Fmoc-deprotection step.[7][11]

Q5: What are the best strategies to avoid DKP formation?

A5: To suppress DKP formation:

  • Use of Sterically Hindered Resins: Employ a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and less prone to DKP formation than Wang resin.[7]

  • Coupling Dipeptides: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptidyl-resin stage.

  • Modified Deprotection: Use milder deprotection conditions, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to standard 20% piperidine in DMF.[7]

ConditionDKP Formation (%)
20% Piperidine/DMF13.8%
5% Piperidine/DMF12.2%
5% Piperazine/DMF or NMP< 4.0%

Data from a study on a DKP-prone sequence.[7]

Oxidation

Q6: My final product has a +16 or +32 Da mass addition, and I have Methionine or Cysteine in my sequence. What is this impurity?

A6: This mass increase corresponds to the oxidation of sulfur-containing amino acids. Methionine (Met) is easily oxidized to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da).[12][13] Cysteine (Cys) can also be oxidized. This can occur during synthesis, but is most common during the final acidic cleavage step (e.g., with TFA).[13][14][15]

Q7: How can I prevent or reverse the oxidation of Methionine?

A7:

  • Use Scavengers: During the final cleavage, use a cleavage cocktail that contains scavengers to protect sensitive residues. "Reagent K" is a common choice.

  • Modified Cleavage Cocktails: For Met-containing peptides, adding reducing agents to the cleavage cocktail is highly effective. A cocktail containing TFA, dimethylsulfide (DMS), and ammonium iodide has been shown to significantly reduce or eliminate methionine sulfoxide.[15] Another effective mixture includes triphenylphosphine (PPh3) and trimethylsilyl chloride (TMSCl) to eradicate oxidation.[14]

  • Post-synthesis Reduction: If oxidation has already occurred, the sulfoxide can be reduced back to methionine in solution using reagents like ammonium iodide and dimethylsulfide.[15]

Hydrophobic & "Difficult" Peptides

Q8: I am synthesizing a hydrophobic peptide, and I'm experiencing poor coupling efficiency and aggregation. What can I do?

A8: Hydrophobic peptides are prone to forming secondary structures (α-helices or β-sheets) on the resin, which leads to aggregation and poor solvation.[16][17][18] This "difficult sequence" phenomenon hinders reagent access, causing incomplete coupling and deprotection.[16][18]

Strategies for Synthesizing Hydrophobic Peptides

Hydrophobic_Peptide_Strategies start Hydrophobic Peptide Synthesis synthesis_mods Synthesis Modifications start->synthesis_mods purification_mods Purification Aids start->purification_mods resin_choice Resin Choice synthesis_mods->resin_choice Consider solvent_choice Solvent Choice synthesis_mods->solvent_choice Consider special_reagents Special Reagents synthesis_mods->special_reagents Consider resin_details - Low-substitution resin - PEG-based resins (e.g., TentaGel) resin_choice->resin_details e.g. solvent_details - Use NMP instead of DMF - Add chaotropic agents (e.g., DMSO) - 'Magic Mixture' (DCM:DMF:NMP) solvent_choice->solvent_details e.g. reagents_details - Pseudoproline dipeptides - Backbone protecting groups (Hmb, Dmb) special_reagents->reagents_details e.g. tags Solubilizing Tags purification_mods->tags tags_details - N-terminal hydrophilic tags (e.g., Poly-Arg, Poly-Lys) tags->tags_details e.g.

Caption: Key strategies and considerations for the successful synthesis of hydrophobic peptides.

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is less polar and can improve solvation of hydrophobic sequences.[19] Adding chaotropic agents like DMSO can also help disrupt aggregation.[20]

  • Microwave Synthesis: Microwave-assisted SPPS can accelerate coupling reactions and help overcome aggregation by providing energy to disrupt intermolecular interactions.[12][21]

  • Special Reagents:

    • Pseudoproline Dipeptides: Incorporating these building blocks can disrupt the formation of secondary structures.[21]

    • Backbone Protection: Using groups like Hmb or Dmb can prevent hydrogen bonding that leads to aggregation.[20]

  • Solubilizing Tags: Adding a temporary hydrophilic tag (e.g., a poly-arginine tag) to the N-terminus can improve the solubility of the peptide during synthesis and purification.[17][18]

Experimental Protocols

Protocol 1: Detection of Side Products by RP-HPLC and MS

This protocol is for the analysis of the crude peptide product after cleavage from the resin.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Analysis:

    • Inject the crude peptide solution into an ESI-MS instrument.

    • Acquire the mass spectrum and compare the observed masses with the theoretical mass of the target peptide and potential side products (e.g., M-18 for aspartimide, M+16 for oxidation).

Protocol 2: Fmoc-Deprotection with Reduced Aspartimide Formation

This protocol uses a piperazine/HOBt cocktail to minimize aspartimide formation.[2]

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin and agitate gently for 10 minutes.

    • Drain the solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt before proceeding to the coupling step.

Protocol 3: Final Cleavage using "Reagent K"

This protocol is for the final cleavage and deprotection of peptides with acid-sensitive residues like Trp, Met, or Cys.[2][22]

  • Reagent Preparation (Reagent K): In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[2][22]

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it, then drain.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (approx. 10 times the volume of the filtrate).

  • Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.[2]

References

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenge of coupling sterically hindered amino acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin/Kaiser Test) Steric Hindrance: The bulky nature of the amino acid's side chain is physically obstructing the peptide bond formation.[1][2] Inefficient Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) are often not potent enough for hindered couplings.[2][3] Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[1]1. Switch to a More Potent Coupling Reagent: Utilize aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP or PyAOP.[2][3][4] 2. Perform a "Double Coupling": After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid and coupling reagent.[4][5] 3. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1-2 hours to overnight) or gently increase the temperature, while being mindful of the increased risk of racemization.[3] Microwave-assisted synthesis can also be effective.[3] 4. Optimize Solvent: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[3]
Low Final Yield / Presence of Deletion Sequences Incomplete Coupling: Unreacted amines from a previous cycle lead to sequences missing the intended amino acid.In addition to the solutions for incomplete coupling: 1. Capping: Acetylate the unreacted amines using acetic anhydride and a non-nucleophilic base like DIPEA or pyridine to prevent them from reacting in subsequent cycles.[2] This terminates the chain at that point, simplifying purification.[6]
Presence of Diastereomeric Impurities (Racemization) Over-activation of the Carboxylic Acid: Prolonged exposure of the activated amino acid to the basic reaction conditions can lead to the loss of stereochemical integrity.[1] Strong Base: The use of a strong base can promote racemization.[1] Elevated Temperature: Higher temperatures, while increasing reaction rate, also increase the risk of racemization.[1]1. Minimize Pre-activation Time: Opt for in situ activation where the coupling reagent is added directly to the mixture of the amino acid and resin.[4][7] 2. Use a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] 3. Choose Racemization-Suppressing Additives: Incorporate additives like HOAt or Oxyma Pure, which are more effective at preventing racemization than HOBt.[1] 4. Select Appropriate Coupling Reagent: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[1]
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagents: Reagents like HATU and HBTU can react with the N-terminal amine, leading to a guanidinyl cap and chain termination.[8]1. Use Phosphonium-Based Reagents: Switch to reagents like PyBOP, which do not cause this side reaction.[8] 2. Stoichiometric Control: Use a stoichiometric amount of the uronium reagent relative to the amino acid.[8]

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation. This includes:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[4]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[4]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and reduces nucleophilicity.[2][4]

The bulky nature of these residues physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For challenging couplings, it is highly recommended to use more potent coupling reagents than standard carbodiimides.[2] Onium salt-based reagents are the preferred choice.[1][4]

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective.[3][4] HATU is known for its high reactivity and speed.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[3][4]

Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are generally considered among the most efficient.[2][5]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating a coupling step with a fresh solution of activated amino acid and coupling reagent.[5] This technique is used to drive a difficult reaction to completion when a single coupling is insufficient, which is often indicated by a positive ninhydrin test.[5] It is a common and effective strategy for incorporating sterically hindered amino acids.[4][5]

Q4: How can I minimize racemization during the coupling of hindered amino acids?

A4: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1][4] To minimize this side reaction:

  • Limit pre-activation time: The longer an amino acid is in its activated state before coupling, the higher the risk of racemization.[4]

  • Choose the right reagent and additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][4]

  • Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine.[1]

  • Control the temperature: If using heat to drive the reaction, optimize for the shortest time necessary.[1]

Q5: For extremely difficult couplings, are there alternatives to onium salt reagents?

A5: Yes, for extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][9] This method can succeed where even potent onium salt reagents fail.[3][9]

Quantitative Data on Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.

Reagent ClassExample ReagentRelative ReactivityKey Characteristics
Carbodiimides DCC, DICLowOften insufficient for hindered couplings; can lead to side reactions.[2][3]
Aminium/Uronium Salts (HOBt-based) HBTUHighWidely used and effective for many difficult couplings.[2][4]
Aminium/Uronium Salts (HOAt-based) HATUVery HighHighly efficient due to the formation of more reactive OAt esters; recommended for very difficult couplings.[2][10]
Aminium/Uronium Salts (Oxyma-based) COMUVery HighEfficiency comparable to HATU; based on the safer OxymaPure additive.[4][11]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighEfficient for coupling and known for low racemization levels; avoids guanidinylation side reactions.[1][4]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.

  • First Coupling - Activation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a tertiary amine base such as DIPEA (6 equivalents) in DMF.[2]

  • First Coupling - Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.[7] Drain the reaction solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

  • Monitoring: Perform a Kaiser or ninhydrin test to check for the presence of free primary amines.[8] If the test is positive (blue/purple beads), proceed with a second coupling.[8]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents.

  • Final Wash: After the second coupling, wash the resin extensively with DMF.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where other potent reagents have failed.

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Note that reaction times can be significantly longer, and monitoring for completion is crucial.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency (e.g., Positive Kaiser Test) reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) start->reagent optimize Increase reaction time/temp Use better solvent (NMP) start->optimize conditions Are reaction conditions optimized? (Time, Temperature, Solvent) reagent->conditions Yes switch_reagent Switch to a more potent reagent (e.g., HATU, COMU) reagent->switch_reagent No double_couple Perform Double Coupling conditions->double_couple No success Coupling Successful conditions->success Yes capping Consider Capping Unreacted Amines double_couple->capping If still fails double_couple->success If successful capping->success switch_reagent->start Retry Coupling optimize->start Retry Coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection Logical Flow for Coupling Reagent Selection start Start: Hindered Amino Acid Coupling is_standard Standard Hindered Residue? (e.g., Val, Ile) start->is_standard is_extreme Extremely Hindered? (e.g., Aib, N-Me) is_standard->is_extreme No use_hbtu Use HBTU/PyBOP is_standard->use_hbtu Yes racemization_risk High Racemization Risk? is_extreme->racemization_risk No use_acyl_fluoride Use Acyl Fluoride Method is_extreme->use_acyl_fluoride Yes use_hatu Use HATU/COMU racemization_risk->use_hatu No use_pybop Use PyBOP/PyAOP + HOAt/Oxyma racemization_risk->use_pybop Yes

References

Troubleshooting low yield in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a particular focus on addressing low peptide yields.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.

Q1: My final peptide yield is significantly lower than expected. What are the initial steps to diagnose the problem?

A low peptide yield can result from issues at various stages of the synthesis, including inefficient peptide chain assembly, premature cleavage, or problems during the final cleavage and work-up. A logical diagnostic workflow is essential to pinpoint the root cause.

Initial Diagnostic Workflow:

  • Confirm Peptide Synthesis: The first step is to ascertain whether the peptide was synthesized on the resin.[1]

    • Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product using mass spectrometry (MS).[1][2] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.

    • Quantitative Analysis: To quantify the peptide loading on the resin, cleave the peptide from a known mass of dried resin. The amount of peptide can then be determined by UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

  • Isolate the Problematic Stage: Based on the initial analysis, you can narrow down the source of the low yield.

    • Synthesis Issue: If the test cleavage shows a low amount of the target peptide or the presence of truncated sequences, the problem likely lies in the synthesis phase (incomplete deprotection or coupling).[1][3]

    • Cleavage/Work-up Issue: If the test cleavage confirms successful synthesis on the resin, the low yield is likely due to inefficient final cleavage, peptide precipitation issues, or side reactions during cleavage.

Below is a diagram illustrating the initial troubleshooting workflow.

Troubleshooting_Workflow start Low Peptide Yield test_cleavage Perform Test Cleavage (10-20mg resin) start->test_cleavage ms_analysis Analyze by Mass Spectrometry test_cleavage->ms_analysis synthesis_issue Problem in Synthesis Phase ms_analysis->synthesis_issue Target peptide absent or truncated sequences present cleavage_issue Problem in Cleavage/Work-up ms_analysis->cleavage_issue Target peptide present at expected mass incomplete_deprotection Incomplete Deprotection synthesis_issue->incomplete_deprotection poor_coupling Poor Coupling synthesis_issue->poor_coupling aggregation Peptide Aggregation synthesis_issue->aggregation inefficient_cleavage Inefficient Cleavage cleavage_issue->inefficient_cleavage precipitation_problem Precipitation Issues cleavage_issue->precipitation_problem

Initial troubleshooting workflow for low peptide yield in SPPS.

Q2: How can I determine if incomplete deprotection or coupling is the cause of my low yield?

Incomplete removal of the Fmoc protecting group or inefficient coupling of amino acids leads to the formation of truncated or deletion sequences, which reduces the yield of the full-length peptide.[1][3]

Monitoring Deprotection and Coupling Reactions:

  • Qualitative Colorimetric Tests: Utilize tests like the Kaiser (ninhydrin) test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test to check for the presence of free primary amines after each coupling step.[1][4] A positive result (e.g., blue beads in the Kaiser test) indicates unreacted amines and an incomplete coupling reaction.[1]

  • Analyze Intermediates: If a particularly difficult coupling is suspected, a small sample of the resin can be cleaved and analyzed by MS to identify the point of failure in the sequence.[1]

Solutions for Incomplete Deprotection/Coupling:

ProblemPotential Solutions
Incomplete Deprotection Extend deprotection reaction time. Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult sequences.[5][6] Ensure the deprotection reagent (e.g., piperidine) is fresh.[5]
Poor Coupling Extend coupling reaction time.[1] Increase the concentration of the amino acid and coupling reagents.[1] Use a more efficient coupling reagent (e.g., HATU, HCTU).[7]
Peptide Aggregation See Q3 for detailed strategies.

Q3: My peptide sequence is prone to aggregation. How can I identify and overcome this issue?

Peptide aggregation on the solid support is a major cause of low yield, as it hinders reagent access to the growing peptide chain.[8] This can lead to failed coupling and deprotection steps.[8]

Identifying Aggregation:

  • Visual Cues: A key sign of aggregation is the shrinking of the resin matrix or its failure to swell properly.[8]

  • Unreliable Tests: Standard monitoring tests like the Kaiser or TNBS test may give false negatives in cases of severe aggregation because the reagents cannot reach the free amines.[8]

Strategies to Overcome Aggregation:

StrategyDescription
Chaotropic Salts Washing the resin with solutions of chaotropic salts (e.g., NaClO₄, LiCl) can disrupt secondary structures.[6][9]
High-Boiling Point Solvents Using solvents like NMP (N-Methyl-2-pyrrolidone) can improve solvation.[1]
Elevated Temperature Performing the synthesis at a higher temperature, often with microwave assistance, can disrupt hydrogen bonds and improve reaction kinetics.[8][9]
Pseudoproline Dipeptides Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt the formation of secondary structures.[6]
Low-Loading Resin Using a resin with a lower substitution level increases the distance between peptide chains, reducing intermolecular aggregation.[9]

The following diagram outlines the logical relationship between the causes and solutions for peptide aggregation.

Aggregation_Solutions aggregation Peptide Aggregation cause1 Intermolecular H-Bonds aggregation->cause1 cause2 Hydrophobic Interactions aggregation->cause2 solution1 Chaotropic Salts cause1->solution1 Disrupts solution3 Elevated Temperature (Microwave) cause1->solution3 Disrupts solution4 Pseudoproline Dipeptides cause1->solution4 Disrupts solution2 High-Boiling Solvents cause2->solution2 Improves Solvation solution5 Low-Loading Resin cause2->solution5 Reduces Interaction

Causes and solutions for peptide aggregation in SPPS.

Q4: I've confirmed my peptide was synthesized on the resin, but the final yield after cleavage is still low. What could be the problem?

Even with successful on-resin synthesis, low yield can occur due to issues during the final cleavage and work-up.

Troubleshooting Cleavage and Work-up:

  • Inefficient Cleavage: The cleavage cocktail may not be optimal for your peptide sequence or the resin used.

    • Solution: Ensure you are using the correct cleavage cocktail with appropriate scavengers for the protecting groups present in your peptide.[1] Perform a time-course study to determine the optimal cleavage time. For some peptides, a second round of cleavage may be necessary.[1]

  • Peptide Precipitation: The peptide may not precipitate efficiently from the cleavage mixture.

    • Solution: Try different precipitation solvents, such as cold diethyl ether. For very hydrophobic peptides, alternative work-up procedures may be required.[1]

  • Side Reactions During Cleavage: Reactive species generated during cleavage can cause undesirable modifications to the peptide.

    • Solution: The use of appropriate scavengers in the cleavage cocktail is crucial to quench these reactive species.

Frequently Asked Questions (FAQs)

Q: How do I perform a Kaiser test?

A: The Kaiser test is a sensitive qualitative colorimetric assay to detect free primary amines on the resin.[10] A positive test after deprotection indicates successful Fmoc removal, while a negative test after coupling suggests the reaction is complete.

Kaiser Test Interpretation:

ObservationInterpretationAction
Intense blue solution and beads Successful deprotection (free amines present)Proceed to coupling
Yellow/colorless solution and beads Complete coupling (no free amines)Proceed to deprotection
Light blue solution, dark blue beads Incomplete couplingRecouple the amino acid
Dark blue solution, colorless beads Coupling is nearly completeConsider extending coupling time or capping

Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine); an isatin or chloranil test should be used instead.[1]

Q: What are deletion and truncation sequences?

A: These are common impurities in SPPS that result in a lower yield of the desired full-length peptide.

  • Deletion Sequences: Occur when an amino acid fails to couple to the growing peptide chain, but the synthesis continues. This results in a peptide missing one or more amino acids.

  • Truncation Sequences: These are peptides where the chain elongation has stopped prematurely.[11] This can be caused by incomplete deprotection of the N-terminal Fmoc group, preventing further amino acid addition.[11]

Q: How does the choice of resin affect my synthesis yield?

A: The choice of resin is critical and can significantly impact the overall yield.

  • Loading Capacity: For long or aggregation-prone peptides, a low-loading resin (0.1-0.3 mmol/g) is recommended to minimize intermolecular interactions.[9]

  • Linker Chemistry: The linker determines the C-terminal functional group and the cleavage conditions. Using a linker that is not stable to the synthesis conditions can lead to premature cleavage and lower yield.

Experimental Protocols

1. Kaiser Test Protocol

This protocol is for the qualitative assessment of free primary amines on the resin.[2]

  • Reagents:

    • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[5]

    • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2][10]

    • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[10][11]

  • Procedure:

    • Place a small sample of resin beads (10-15 beads) in a small test tube.[11]

    • Add 2-3 drops of each of Solution A, B, and C to the test tube.[10][11]

    • Heat the test tube at 110°C for 5 minutes.[10][11]

    • Observe the color of the beads and the solution.[2]

2. Test Cleavage Protocol

This protocol is for cleaving a small amount of peptide from the resin for analysis.[1]

  • Materials:

    • Peptide-resin (10-20 mg)

    • Appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

    • Microcentrifuge tube

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptide-resin in a microcentrifuge tube.[1]

    • Add the cleavage cocktail (e.g., 200 µL) to the resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[1]

    • Filter the cleavage mixture away from the resin beads.

    • Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[1]

    • Centrifuge the mixture to pellet the precipitated peptide.[1]

    • Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.

3. HPLC Analysis of Crude Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing peptide purity.[12][13]

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

    • Vortex briefly to ensure complete dissolution.[12]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm and 280 nm.

References

Technical Support Center: Hydroxyl Side Chain Protection in Boc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter with hydroxyl side chain protection during Boc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl side chains of Serine, Threonine, and Tyrosine in Boc-SPPS?

A1: The hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) are nucleophilic and reactive.[1] Protecting these side chains is mandatory to prevent several side reactions during peptide synthesis, including:

  • O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[2]

  • Undesired modifications: During cleavage or deprotection steps, reactive species can modify the unprotected hydroxyl group.

Failure to protect these hydroxyl groups will lead to a heterogeneous mixture of products, significantly decreasing the purity and yield of the target peptide.[1]

Q2: What are the most common protecting groups for Ser, Thr, and Tyr in Boc-SPPS?

A2: In Boc chemistry, the side chains of Ser and Thr are most commonly protected as benzyl ethers (Bzl).[3] For Tyr, while the benzyl ether is also used, other protecting groups with greater acid stability are available to minimize side reactions.[3][4]

Q3: How are benzyl ether protecting groups removed from hydroxyl side chains in Boc-SPPS?

A3: Benzyl-based protecting groups are stable to the moderate acid conditions used for Nα-Boc deprotection (e.g., 50% TFA in DCM).[4] Their removal requires treatment with a strong acid, typically anhydrous hydrogen fluoride (HF).[5] This final cleavage step simultaneously removes the side chain protecting groups and cleaves the peptide from the resin.[5]

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Benzyl (Bzl) Protecting Group from Tyrosine

Symptom: HPLC and/or Mass Spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Bzl group still attached to a Tyrosine residue.

Possible Cause: The O-benzyl ether of tyrosine, while more acid-labile than that of serine or threonine, can sometimes be resistant to complete cleavage, especially in certain sequence contexts.[6][7] The standard cleavage cocktail may not be sufficiently potent.

Troubleshooting Steps:

  • Confirm the Issue: Verify the presence of the incompletely deprotected species using MS analysis.

  • Optimize the Cleavage Cocktail: The primary issue during Tyr(Bzl) cleavage is the generation of reactive benzyl cations.[6] Employing a more robust scavenger cocktail is crucial to drive the cleavage to completion and prevent side reactions.

    • Increase Scavenger Concentration and Variety: Thioanisole and phenol are particularly effective scavengers for benzyl cations.[6] Consider using a well-established, potent cocktail like "Reagent K".[6]

    Cocktail Name Composition Primary Use and Considerations
    Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OA starting point for simple peptides without sensitive residues. Often insufficient for complete Tyr(Bzl) removal.[6]
    Reagent K TFA/Thioanisole/H₂O/Phenol/EDT82.5% / 5% / 5% / 5% / 2.5%
  • Extend Cleavage Time: If steric hindrance from neighboring bulky amino acids is suspected, increasing the cleavage reaction time may improve deprotection efficiency.[6]

  • Consider a "Low-High" HF Procedure: This method can prevent the alkylation of tyrosine by benzyl cations.[6][8] The initial "low HF" step with a weaker acid concentration proceeds via an SN2 mechanism, minimizing carbocation formation. The subsequent "high HF" step ensures complete deprotection.[8][9]

Issue 2: Side Product with Correct Mass but Different HPLC Retention Time (O- to C-Benzyl Migration in Tyr)

Symptom: HPLC analysis shows a significant side product with the same mass as the target peptide but a different retention time. This is often observed in longer peptides where the Tyr residue is exposed to repeated Nα-Boc deprotection steps.

Possible Cause: During the repeated acid treatments (TFA) to remove the Nα-Boc group, the O-benzyl group on Tyrosine can be partially cleaved.[3][7] The resulting benzyl cation can then reattach to the electron-rich aromatic ring of the Tyrosine side chain, most commonly at the 3-position, leading to a stable, rearranged isomer.[6][10]

Troubleshooting Steps & Prevention:

  • Use More Acid-Stable Protecting Groups: For long syntheses, especially when Tyrosine is located early in the sequence (near the C-terminus), consider using a more robust protecting group than Bzl.

    • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl): Offers greater stability to 50% TFA.[4][11]

    • 2-Bromobenzylcarbonate (2-BrZ): Also provides enhanced acid stability.[4]

    Protecting Group Relative Stability to TFA Final Cleavage Condition Key Consideration
    Benzyl (Bzl) Moderate; partial cleavage can occur.[3][7]Strong Acid (e.g., HF)Prone to O- to C- migration in long syntheses.[10][12]
    2,6-Dichlorobenzyl (2,6-Cl₂Bzl) HighStrong Acid (e.g., HF)More stable to repeated TFA deprotection cycles.[4][11]
    tert-Butyloxycarbonyl (Boc) ModerateStrong Acid (e.g., HF)Can be labile under repeated TFA treatments.[11]
  • Minimize Acid Exposure: Use efficient and rapid coupling protocols to reduce the overall time the peptide is exposed to acidic conditions for Boc deprotection.[12]

  • Efficient Scavenging During Final Cleavage: While this side reaction primarily occurs during the synthesis cycles, ensuring a highly effective scavenger cocktail (e.g., with phenol and thioanisole) during the final HF cleavage is critical to trap any benzyl cations that may be generated.[6]

Issue 3: Dehydration and β-Elimination of Serine and Threonine Residues

Symptom: Mass spectrometry reveals side products corresponding to the loss of water (-18 Da) from Ser or Thr residues. This can be followed by addition of a nucleophile if one is present.

Possible Cause: Although less common under standard Boc-SPPS conditions compared to Fmoc-SPPS, β-elimination can occur, especially with elevated temperatures or prolonged exposure to basic conditions during neutralization steps.[13][14] The side chain hydroxyl group is eliminated, forming a dehydroamino acid, which is a reactive Michael acceptor.

Troubleshooting Steps & Prevention:

  • Maintain Room Temperature: Avoid heating the reaction vessel during coupling and deprotection steps unless absolutely necessary to overcome aggregation.[15]

  • Optimize Neutralization: If using a separate neutralization step after TFA deprotection, ensure it is performed efficiently and not for an extended period. The use of in situ neutralization protocols, where neutralization and coupling occur concurrently, can minimize the time the deprotected N-terminus is exposed to base, reducing the risk of side reactions like diketopiperazine formation and potentially β-elimination.[9][15]

  • Confirm Protecting Group Integrity: Ensure the benzyl ether protecting group is intact throughout the synthesis, as a free hydroxyl group is more susceptible to side reactions.

Experimental Protocols

Protocol 1: Standard "High HF" Cleavage for Peptides with Ser(Bzl), Thr(Bzl), and Tyr(Bzl)

This protocol is for the final cleavage and deprotection of a peptide synthesized using a Boc/Bzl strategy.

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful.[5] All work with HF must be conducted in a dedicated, HF-resistant apparatus (e.g., made of Teflon and Kel-F) inside a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).[5][8]

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., HF:anisole, 9:1, v/v)[5]

  • Reaction Vessel (HF-resistant)

  • Magnetic stir bar and stir plate

  • Dry ice/acetone bath

  • Diethyl ether (cold)

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin into the HF reaction vessel containing a magnetic stir bar.

  • Add the appropriate scavenger. For a standard peptide, anisole is commonly used.

  • Assemble the HF apparatus and cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill the required volume of anhydrous HF into the reaction vessel.

  • Remove the cooling bath and allow the reaction mixture to warm to 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas or under vacuum.

  • Precipitate the crude peptide by adding a large volume of cold diethyl ether to the residue.

  • Wash the peptide precipitate multiple times with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Visualizations

Boc_SPPS_Hydroxyl_Protection_Workflow cluster_synthesis Boc-SPPS Cycles cluster_cleavage Final Cleavage & Deprotection start Resin deprotection Nα-Boc Deprotection (TFA) start->deprotection 1. neutralization Neutralization (e.g., DIEA) deprotection->neutralization 2. coupling Coupling (Boc-AA(OH-PG)-OH, Coupling Reagent) neutralization->coupling 3. wash Wash coupling->wash 4. wash->deprotection Repeat n times peptide Protected Peptide-Resin wash->peptide cleavage Strong Acid Cleavage (e.g., Anhydrous HF) + Scavengers peptide->cleavage peptide->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: Boc-SPPS workflow for peptides containing hydroxyl amino acids.

Troubleshooting_Tyr_Bzl_Cleavage start Symptom: Incomplete Tyr(Bzl) Cleavage (Confirmed by MS) action1 Use a more robust scavenger cocktail (e.g., Reagent K with thioanisole and phenol) start->action1 q1 Is the peptide sequence sterically hindered near Tyr? action2 Extend cleavage time (e.g., from 1 hr to 2-4 hrs) q1->action2 Yes action3 Consider 'Low-High HF' procedure to minimize side reactions q1->action3 No action1->q1 end_ok Problem Resolved: Complete Cleavage action2->end_ok action3->end_ok

Caption: Decision tree for troubleshooting incomplete Tyr(Bzl) cleavage.

References

Technical Support Center: Strategies to Avoid Lactonization of Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the unwanted side reaction of lactonization in peptides containing hydroxy amino acids like Serine (Ser) and Threonine (Thr).

Frequently Asked Questions (FAQs)

Q1: What is lactonization of hydroxy amino acids in peptide synthesis?

A1: Lactonization is an intramolecular side reaction where the nucleophilic hydroxyl (-OH) group on the side chain of an amino acid (like Serine or Threonine) attacks the activated C-terminal carboxyl group. This process forms a cyclic ester, known as a lactone, and results in the loss of a water molecule. This side reaction is a significant challenge, particularly when the hydroxy amino acid is at or near the C-terminus of a peptide. Due to the high ring strain, the formation of four-membered β-lactones is generally a highly disfavored process, yet it can occur under certain synthesis conditions[1][2].

Q2: Why is lactonization a significant problem for researchers?

A2: Lactonization is problematic for several reasons:

  • Reduced Yield: It consumes the target peptide, leading to a lower overall yield of the desired product[3].

  • Difficult Purification: The resulting lactone is an impurity that often has similar chromatographic properties to the target peptide, complicating purification[4].

  • Inaccurate Quantification: The presence of both the desired peptide and its lactone form can lead to split or broadened peaks in chromatography, making accurate quantification difficult[5][6].

  • Compromised Biological Activity: The structural change from a linear peptide to a cyclic lactone can alter or eliminate the intended biological activity.

Q3: What are the key factors that promote lactonization?

A3: Several experimental factors can promote this unwanted side reaction:

  • Unprotected Hydroxyl Group: A free side-chain hydroxyl group is the primary prerequisite for the reaction to occur[3][7].

  • Carboxyl Group Activation: The activation of the C-terminal carboxyl group by coupling reagents makes it highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group[8][9]. The choice of coupling reagent can significantly impact the reaction rate[3].

  • Acidic Conditions: A low pH environment can catalyze the lactonization reaction[5][10]. In some cases, controlling the pH is critical to favor the desired amide bond formation (lactamization) over lactonization[11].

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including lactonization[5][12].

Q4: What is the most effective strategy to prevent lactonization?

A4: The most robust and widely accepted strategy to prevent lactonization is to protect the side-chain hydroxyl group of the hydroxy amino acid with a suitable protecting group. This renders the hydroxyl group non-nucleophilic, thereby completely inhibiting its ability to attack the activated carboxyl group. Common choices include the tert-Butyl (tBu) group for Fmoc-based synthesis and the Benzyl (Bzl) group for Boc-based synthesis[7][13][14].

Q5: How do I choose the right protecting group for my synthesis strategy (Fmoc vs. Boc)?

A5: The choice of protecting group must be orthogonal to the Nα-amino protecting group used in your solid-phase peptide synthesis (SPPS) strategy.

  • Fmoc/tBu Strategy: Use a tert-Butyl (tBu) ether for side-chain protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH). The tBu group is stable to the mild basic conditions (piperidine) used to remove the Fmoc group but is efficiently removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA)[15][16].

  • Boc/Bzl Strategy: Use a Benzyl (Bzl) ether for side-chain protection (e.g., Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH). The Bzl group is stable to the mild acidic conditions used for Boc group removal but is cleaved by very strong acids (e.g., HF) or by catalytic hydrogenolysis[7][17].

Q6: Can I avoid lactonization without using protecting groups?

A6: While using protected amino acids is the most reliable method, you can minimize lactonization by carefully controlling reaction conditions. This includes using low reaction temperatures (e.g., 0 °C), optimizing the pH, and selecting coupling reagents and additives that favor rapid amide bond formation over the side reaction[3][5][12]. For example, using a strong activation method like EDC/HOAt without the addition of a base has been shown to enhance the desired coupling over homobislactone formation[3]. However, these methods only reduce the risk and may not eliminate it, especially in sensitive sequences.

Q7: How can I detect if lactonization has occurred in my sample?

A7: Several analytical techniques can identify lactone byproducts:

  • Reversed-Phase HPLC (RP-HPLC): The lactone is typically more hydrophobic than the parent peptide and will have a longer retention time. The presence of the lactone may appear as a distinct post-peak or a shoulder on the main peak[18][19].

  • Mass Spectrometry (MS): Lactonization involves the loss of one molecule of water (18.01 Da). Therefore, the lactone byproduct will have a molecular weight that is 18.01 Da less than the expected mass of the corresponding linear peptide acid[19]. This mass difference is a key diagnostic indicator.

Troubleshooting Guide
SymptomProbable CauseRecommended Solution(s)
Low yield of final peptide; unexpected peak observed in HPLC. Lactonization Side Reaction: The hydroxy amino acid side chain is attacking the activated C-terminus, consuming your starting material.1. Confirm with MS: Analyze the unexpected peak. A mass of [M-18] relative to the expected product confirms lactonization.[19]2. Use a Protected Amino Acid: Re-synthesize the peptide using a side-chain protected derivative (e.g., Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH).[13][14]3. Optimize Conditions: If re-synthesis is not feasible, lower the coupling reaction temperature to 0 °C. Ensure the pH is not highly acidic.[5][12]
HPLC analysis shows a new peak growing over time, especially in acidic mobile phase or in the autosampler. On-Column or In-Solution Lactonization: The analytical conditions or sample diluent are promoting lactonization post-synthesis.1. Adjust Mobile Phase pH: Buffer the HPLC mobile phase to a pH between 4.0 and 5.0 to stabilize the free acid form. A phosphate buffer is often effective.[5]2. Use a Buffered Diluent: Prepare samples in a buffer (pH 4.0-5.0) instead of pure water or acidic solutions.[5]3. Refrigerate Autosampler: Set the autosampler temperature to 4-8 °C to slow down the conversion rate while samples are waiting for injection.[5]
Difficulty coupling a hydroxy amino acid, requiring longer reaction times or higher temperatures. Steric Hindrance/Aggregation: This is a general coupling issue but the prolonged conditions used to resolve it can increase the risk of lactonization.1. Choose a More Potent Coupling Reagent: Use a reagent known for high efficiency with sterically hindered amino acids, such as HBTU, HATU, or PyAOP.[9][20]2. Add HOBt or HOAt: These additives can accelerate the coupling reaction and suppress racemization.[20]3. Do not use elevated temperatures: Find alternative solutions to poor coupling, as high temperatures will favor lactonization.[21]
Data Presentation

Table 1: Comparison of Common Side-Chain Protecting Groups for Serine and Threonine

Protecting GroupStructureRecommended StrategyStabilityCleavage Conditions
tert-Butyl (tBu) -O-C(CH₃)₃Fmoc/tBuStable to bases (e.g., Piperidine). Labile to strong acids.Trifluoroacetic acid (TFA), typically in a cocktail with scavengers.[13][16]
Benzyl (Bzl) -O-CH₂-C₆H₅Boc/BzlStable to moderate acids (e.g., TFA). Labile to very strong acids and hydrogenolysis.HF, TFMSA, or H₂/Pd-C.[14][17]
Experimental Protocols
Protocol 1: Standard Coupling of a Protected Hydroxy Amino Acid (Fmoc-Thr(tBu)-OH)

This protocol outlines a standard manual coupling step in solid-phase peptide synthesis (SPPS) on a pre-swollen resin after the previous Fmoc group has been removed.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group with 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activation mixture to the vessel containing the peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for completion. A negative result (beads remain yellow) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Analytical HPLC-MS Method for Detecting Lactonization

This protocol provides a general method to screen for lactone byproducts. Specific gradients and columns may need to be optimized for your particular peptide.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 300–2000.

    • Data Acquisition: Acquire full scan MS data.

  • Data Analysis:

    • Examine the UV chromatogram for any post-peaks relative to the main product peak.

    • Extract the ion chromatogram for the expected mass of the peptide acid [M+H]⁺.

    • Extract the ion chromatogram for the expected mass of the lactone [M-18+H]⁺.

    • Confirm the identity of any peaks by their corresponding mass spectra.

Visualizations

LactonizationMechanism cluster_0 Peptide with C-Terminal Hydroxy Amino Acid cluster_1 Activation Step cluster_2 Intramolecular Attack cluster_3 Side Product Peptide R-Ser/Thr-COOH ActivatedPeptide R-Ser/Thr-COX (Activated Carboxyl) Peptide->ActivatedPeptide + Coupling Reagent (e.g., HBTU) Attack Side-chain -OH attacks activated carboxyl ActivatedPeptide->Attack Side-chain -OH is nucleophilic Lactone Lactone Formed (Cyclic Ester) Attack->Lactone - HX (Loss of leaving group)

Caption: Mechanism of lactone formation during peptide coupling.

TroubleshootingWorkflow Start Low Yield or Unexpected HPLC Peak CheckMS Analyze by MS. Is a peak at [M-18] present? Start->CheckMS LactoneConfirmed Lactonization Confirmed CheckMS->LactoneConfirmed  Yes OtherIssue Investigate Other Side Reactions (e.g., Deletion, Incomplete Deprotection) CheckMS->OtherIssue  No Resynthesize Re-synthesize with -OH Protected Amino Acid LactoneConfirmed->Resynthesize Best Solution Optimize Optimize Conditions: - Lower Temperature - Adjust pH / Coupling Reagent LactoneConfirmed->Optimize Alternative

Caption: Troubleshooting workflow for suspected lactonization.

ExperimentalWorkflow Start Start SPPS SelectAA Select Hydroxy Amino Acid: Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH Start->SelectAA Deprotection Fmoc Deprotection (20% Piperidine/DMF) SelectAA->Deprotection Coupling Couple Protected AA (e.g., HBTU/DIPEA in DMF) Deprotection->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat Cycles for Remaining AAs Wash->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final AA Analysis Purify & Analyze by HPLC-MS Cleavage->Analysis

Caption: SPPS workflow incorporating a protected hydroxy amino acid.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Long Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS), particularly in the context of long peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection in long peptide sequences?

Incomplete Boc deprotection in long peptides is a common challenge that can stem from several factors:

  • Steric Hindrance: As the peptide chain elongates, steric hindrance around the N-terminus can increase, making it difficult for the deprotecting agent, typically trifluoroacetic acid (TFA), to access the Boc group. This is particularly true for sequences containing bulky amino acid residues.[1][2]

  • Peptide Aggregation: Long peptide chains have a higher propensity to aggregate on the solid support, forming secondary structures like β-sheets. This aggregation can physically block reagent access to the N-terminal Boc group, leading to incomplete removal.[1]

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or its acidic strength may be compromised, leading to incomplete deprotection.[1][3] The presence of water, for instance, can reduce the effective acidity of TFA.[1]

  • Inadequate Reaction Time: The standard deprotection time may be insufficient for longer or more complex peptide sequences. Challenging sequences or sterically hindered amino acids often require extended reaction times for complete Boc removal.[1][3]

  • Poor Resin Swelling: For the deprotection reaction to be efficient, the resin must be adequately swollen in the reaction solvent (e.g., Dichloromethane - DCM). Poor swelling limits the access of TFA to the peptide chains within the resin beads.[1][4]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment conditions.[1][5]

Q2: How can I detect incomplete Boc deprotection during my synthesis?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful Boc deprotection. A negative or weak positive result suggests that the N-terminal amine is still protected.[1][4] However, this test is not suitable for N-terminal proline residues.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small amount of cleaved peptide can reveal the presence of deletion sequences, which are peptides missing one or more amino acids due to incomplete deprotection in a previous cycle.[4]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify incompletely deprotected peptides. The mass of the peptide with the Boc group still attached will be higher than the target peptide by 100.12 g/mol .[4] This analysis is typically performed on the final crude product.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected product.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For solution-phase deprotection, ¹H NMR can provide definitive evidence by showing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group around 1.4-1.5 ppm.[3]

Q3: What are the common side reactions associated with Boc deprotection, and how can they be minimized?

The strongly acidic conditions required for Boc deprotection can lead to several side reactions:

  • Alkylation: The tert-butyl cation (t-Bu+) generated during Boc deprotection is a reactive electrophile that can modify nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][6]

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation during the deprotection step.[4][6]

These side reactions can be minimized by the addition of "scavengers" to the cleavage cocktail. Scavengers are nucleophilic reagents that trap the reactive carbocations and prevent them from reacting with the peptide.[7][8]

Troubleshooting Guide

If you detect incomplete Boc deprotection, follow this systematic troubleshooting workflow:

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Detected increase_tfa Increase TFA Concentration (e.g., 50-100% in DCM) start->increase_tfa prolong_time Prolong Deprotection Time (e.g., 30-60 min) increase_tfa->prolong_time check_swelling Ensure Proper Resin Swelling prolong_time->check_swelling add_scavengers Add/Optimize Scavengers (e.g., TIS, EDT) check_swelling->add_scavengers monitor Monitor Progress (HPLC/MS) add_scavengers->monitor successful Deprotection Complete monitor->successful Successful unsuccessful Re-evaluate Strategy monitor->unsuccessful Unsuccessful

Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerFunctionCommon Concentration (v/v)Target Residues
Triisopropylsilane (TIS)Reducing agent, scavenges carbocations2.5% - 5%Trp, Tyr, Cys
1,2-Ethanedithiol (EDT)Scavenges carbocations, reduces Met(O)2.5% - 5%Trp, Met, Cys
ThioanisoleScavenges carbocations2.5% - 5%Trp
WaterScavenges carbocations2.5% - 5%General
Dimethyl Sulfide (DMS)Scavenges carbocations, reduces Met(O)2.5%Met

Data compiled from multiple sources.[7][9]

Table 2: Recommended Deprotection Conditions for Challenging Sequences

ConditionStandard ProtocolFor Long/Aggregated PeptidesFor Boc-His(pi-Bom)
TFA Concentration 50% in DCM50-100% in DCMIncreased TFA concentration
Deprotection Time 20-30 minutes30-60 minutes or longerProlonged deprotection steps
Temperature Room TemperatureRoom Temperature or slightly elevated (with caution)Room Temperature
Scavengers Dependent on sequenceTIS, EDT recommendedDependent on sequence

Recommendations based on literature and technical guides.[1][5][10]

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection

This protocol outlines a general procedure for the removal of the Nα-Boc group during SPPS.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Drain the DCM.

  • Add the deprotection solution to the resin and agitate gently for 1-2 minutes (pre-wash).[1]

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralize the resin by washing with the neutralization solution for 1-2 minutes (2 times).[1]

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]

Protocol 2: Final Cleavage from Resin and Side-Chain Deprotection (TFA-based)

This protocol describes the final step to cleave the completed peptide from the solid support and remove permanent side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (example): TFA/TIS/Water (95:2.5:2.5 v/v/v). The exact composition will depend on the peptide sequence.[7]

  • Cold Diethyl Ether

Procedure:

  • Wash the dried peptide-resin with DCM (3 times) to swell it.[7]

  • Dry the resin under a stream of nitrogen.[7]

  • In a fume hood, carefully prepare the fresh cleavage cocktail.

  • Add the cleavage cocktail to the resin in a reaction vessel.[7][11]

  • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the peptide and protecting groups.[7]

  • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 times the volume of diethyl ether.[7][11]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.[7]

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[7]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Visualizations

G cluster_1 Boc Deprotection Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation + H+ (TFA) Carbocation tert-Butyl Cation (+C(CH3)3) Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotected_Peptide H2N-Peptide-Resin Carbamic_Acid->Deprotected_Peptide CO2 CO2 Carbamic_Acid->CO2

Caption: The acid-catalyzed mechanism of Boc group removal.

References

Technical Support Center: Boc-Protected Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with Boc-protected hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected peptide insoluble in aqueous solutions?

Boc-protected hydrophobic peptides often exhibit poor solubility in aqueous buffers for two main reasons:

  • Hydrophobicity of the Peptide Backbone: The inherent sequence of the peptide may be rich in hydrophobic amino acids (e.g., W, L, I, F, M, V, Y, P, A), which minimizes interaction with water.[1][2] Peptides with over 50% hydrophobic residues are likely to be insoluble or only partially soluble in aqueous solutions.[3]

  • Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group itself is bulky and nonpolar. This adds to the overall hydrophobicity of the molecule, further discouraging dissolution in water and promoting aggregation.[4][5]

Q2: What is the recommended first step when encountering a solubility issue?

Always begin by testing the solubility on a small aliquot of your lyophilized peptide to avoid risking the entire sample.[1][4][6] Before attempting to dissolve, centrifuge the vial to pellet all the powder and allow the peptide to warm to room temperature.[1] This prevents inaccurate concentration measurements and ensures you are working with a representative sample.[2]

Q3: What are the best initial solvents to try for a hydrophobic Boc-peptide?

For highly hydrophobic peptides, direct dissolution in aqueous buffers will likely fail. The recommended approach is to first dissolve the peptide in a minimal amount of a strong, water-miscible organic solvent.[7] Once fully dissolved, this stock solution can be added dropwise to your stirred aqueous buffer to the desired final concentration.

Commonly used organic solvents include:

  • Dimethyl sulfoxide (DMSO) [2][3]

  • N,N-Dimethylformamide (DMF) [1][8]

  • Acetonitrile (ACN) [1][3]

  • Isopropanol or Methanol [2]

Caution: DMSO may oxidize peptides containing Cysteine (Cys) or Methionine (Met).[2][9] In such cases, DMF is a preferable alternative.[2] For cell-based assays, the final concentration of DMSO should typically not exceed 1% (v/v) due to potential toxicity.[2][9]

Q4: My peptide dissolves in organic solvent but precipitates when I add it to my aqueous buffer. What should I do?

This indicates that you have exceeded the peptide's solubility limit in the final aqueous solution.

  • Slow, Dropwise Addition: Ensure you are adding the organic stock solution very slowly (dropwise) into the aqueous buffer while it is being actively stirred or vortexed. This prevents localized high concentrations that can trigger immediate precipitation.

  • Re-lyophilize: If precipitation occurs and the peptide cannot be redissolved, the sample should be frozen and lyophilized again to remove the solvent before attempting to dissolve it under different conditions.[3]

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous system. Try preparing a more dilute solution.

Q5: How does pH affect the solubility of my peptide?

The pH of the solution is a critical factor influencing peptide solubility by altering the net charge of the molecule.[2][10]

  • Isoelectric Point (pI): A peptide is least soluble at its isoelectric point (pI), the pH at which its net charge is zero.

  • Basic Peptides (pI > 7): If your peptide has a net positive charge, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can increase solubility.[7]

  • Acidic Peptides (pI < 7): For peptides with a net negative charge, using a slightly basic solution (e.g., 10% ammonium bicarbonate or 0.1M NH4OH) can improve solubility.[7]

As a general rule, adjusting the pH to be at least two units away from the peptide's pI can significantly enhance solubility.[4]

Q6: Can I use physical methods or additives to improve solubility?

Yes, several methods can help overcome solubility challenges:

  • Sonication: Brief bursts of sonication can help break up aggregates and facilitate dissolution.[1] It's recommended to perform this in an ice bath to prevent the sample from heating.[1]

  • Gentle Warming: Carefully warming the solution (e.g., to 40°C) can sometimes increase solubility, but this should be done with caution to avoid peptide degradation.[10]

  • Chaotropic Agents: For severely aggregating peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used.[6] These disrupt the hydrogen bond networks that contribute to aggregation.[1] However, these agents are often incompatible with biological assays.[1][4]

Systematic Troubleshooting Guide

When facing a solubility issue, a systematic approach can save time and valuable peptide. The following workflow guides you from initial assessment to advanced troubleshooting steps.

G cluster_0 Start: Lyophilized Peptide cluster_1 Initial Assessment cluster_2 Solubilization Strategy cluster_3 Troubleshooting cluster_4 Result start Start assess_hydro Assess Hydrophobicity (>50% hydrophobic residues?) start->assess_hydro calc_charge Calculate Net Charge at pH 7 assess_hydro->calc_charge No try_organic Dissolve in minimal DMSO or DMF assess_hydro->try_organic Yes try_acidic Try 10% Acetic Acid calc_charge->try_acidic Net Charge > 0 try_basic Try 10% NH4HCO3 calc_charge->try_basic Net Charge < 0 try_water Try Sterile Water calc_charge->try_water Net Charge = 0 dilute Add dropwise to aqueous buffer try_organic->dilute try_acidic->dilute try_basic->dilute sonicate Brief Sonication (on ice) try_water->sonicate precipitate Precipitation? dilute->precipitate denature Use Chaotropic Agent (6M GdnHCl / 8M Urea) sonicate->denature Still Insoluble success Soluble Peptide Solution sonicate->success Dissolved denature->success precipitate->sonicate No relyophilize Re-lyophilize & Re-strategize precipitate->relyophilize Yes relyophilize->try_organic

Caption: A stepwise workflow for troubleshooting peptide solubility.

Key Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is essential for determining the optimal solvent without consuming the entire peptide stock.

Materials:

  • Lyophilized Boc-protected peptide

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Solvents to be tested (e.g., sterile water, DMSO, DMF, 10% acetic acid, 10% ammonium bicarbonate)

Methodology:

  • Preparation: Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a sterile microcentrifuge tube. Centrifuge the tube briefly (e.g., 10,000 x g for 1 min) to ensure all powder is at the bottom.[1]

  • Initial Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 10 µL of DMSO for a hydrophobic peptide) to achieve a high concentration (e.g., 10-20 mg/mL).

  • Dissolution: Vortex the tube vigorously for 30 seconds. If not fully dissolved, sonicate in an ice-water bath for 3-5 minutes, using short 10-second bursts.[1] Visually inspect for clarity. A completely dissolved peptide solution should be transparent with no visible particulates.[1]

  • Aqueous Dilution (if applicable): If the peptide dissolved in an organic solvent, slowly add your target aqueous buffer dropwise while continuously vortexing. Observe for any signs of precipitation (cloudiness).

  • pH Adjustment (if applicable): If testing acidic or basic buffers, add the solvent and check the clarity. If it remains insoluble, adjust the pH accordingly and re-evaluate.

  • Documentation: Record the solvent, final concentration, and observations (clear, cloudy, suspended particles) for each condition tested.

Protocol 2: Reconstitution of Lyophilized Peptide for Stock Solution

This protocol details the standard procedure for preparing a stock solution once an appropriate solvent has been identified.

Materials:

  • Lyophilized Boc-protected peptide (entire vial)

  • Selected solvent (e.g., HPLC-grade DMSO)

  • Target aqueous buffer (sterile and filtered)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Equilibration & Centrifugation: Allow the sealed vial of lyophilized peptide to warm to room temperature in a desiccator. Centrifuge the vial (10,000 x g for 5 min) to pellet the contents.[1]

  • Initial Dissolution: Carefully unseal the vial and add the minimum required volume of the pre-determined organic solvent (e.g., DMSO) to completely dissolve the peptide, creating a concentrated primary stock solution. Vortex thoroughly until the solution is clear.

  • Dilution: While vortexing the target aqueous buffer at a moderate speed, add the concentrated peptide stock solution drop by drop. This gradual dilution is critical to prevent the peptide from precipitating.

  • Final Check: Once the desired volume and concentration are reached, visually inspect the final solution for clarity. If any particulates are visible, centrifuge the solution (10,000 x g for 5 min) and use the supernatant for your experiments.[2][10]

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended for the specific peptide.

Reference Data Tables

Table 1: Recommended Solvents for Hydrophobic Peptides
SolventTypeUse CaseConsiderations
DMSO (Dimethyl sulfoxide)Polar AproticFirst choice for highly hydrophobic, neutral peptides.[2][3]Low toxicity for cell culture (keep final conc. <1%).[2][9] May oxidize Met/Cys residues.[2]
DMF (N,N-Dimethylformamide)Polar AproticAlternative to DMSO, especially for peptides containing Met/Cys.[2][10]Higher toxicity than DMSO; handle with care.
Acetonitrile (ACN) Polar AproticUseful for peptides that are difficult to dissolve in DMSO or DMF.[1][8]Often used in HPLC, can be compatible with some assays.
10% Acetic Acid Aqueous AcidicFor basic peptides (net positive charge).[6][7]Lowers pH to increase net positive charge.
10% NH₄HCO₃ or 0.1M NH₄OH Aqueous BasicFor acidic peptides (net negative charge).[7]Raises pH to increase net negative charge. Avoid with Cys.[6]
Table 2: Additives to Enhance Solubility
AdditiveConcentrationMechanism of ActionCommon Applications & Limitations
Guanidine HCl 6 MChaotropic agent; disrupts H-bonds and denatures aggregates.[1][6]Effective for very insoluble peptides, but will denature proteins and interfere with most biological assays.[1]
Urea 8 MChaotropic agent; similar to Guanidine HCl.[6]Also a strong denaturant, incompatible with most biological systems.[1]
Trifluoroethanol (TFE) 10-50%Co-solvent; promotes formation of secondary structures (α-helices) which can sometimes improve solubility.Can alter peptide conformation, which may affect its biological activity.

Visual Workflow Diagrams

G cluster_0 Peptide Characteristics cluster_1 Consequences P Boc-Protected Hydrophobic Peptide H High Hydrophobicity P->H Boc Bulky/Nonpolar Boc Group P->Boc Agg Intermolecular Aggregation H->Agg Boc->Agg Insol Poor Aqueous Solubility Agg->Insol

Caption: Relationship between peptide properties and solubility issues.

References

Technical Support Center: Orthogonal Protection Strategy for Multifunctional Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of orthogonal protection strategies for multifunctional amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in peptide synthesis?

A1: Orthogonal protection is a strategy that employs multiple classes of protecting groups within a single synthetic scheme.[1] Each class of protecting group can be selectively removed under specific chemical conditions without affecting the others.[1] This allows for the precise and controlled deprotection of specific functional groups at various stages of the synthesis, which is crucial for the synthesis of complex peptides, such as those with branches or cyclic structures.[1] A common orthogonal scheme in Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu strategy, where the Nα-amino group is protected by the base-labile Fmoc group, and the side chains are protected by acid-labile groups like tert-butyl (tBu).[2]

Q2: How do I choose the right protecting group for a specific amino acid side chain?

A2: The choice of a side-chain protecting group depends on several factors:

  • The overall protection strategy (e.g., Fmoc/tBu or Boc/Bzl): The side-chain protecting group must be stable to the conditions used for the removal of the temporary Nα-protecting group.[2]

  • The specific amino acid: Different amino acids have different side-chain functionalities that require compatible protecting groups. For example, the thiol group of cysteine is highly reactive and requires robust protection to prevent oxidation and other side reactions.[3]

  • The desired final product: If site-specific modification or cyclization is planned, an orthogonal protecting group that can be removed selectively without affecting other protecting groups is necessary.[1]

  • Potential for side reactions: Some protecting groups can contribute to side reactions. For instance, in sequences prone to aspartimide formation (e.g., Asp-Gly), the choice of the aspartic acid side-chain protecting group is critical.[4]

Q3: What are the most common side reactions associated with protecting groups and how can they be minimized?

A3: Common side reactions include:

  • Aspartimide formation: This occurs with aspartic acid residues, particularly in Asp-Gly, Asp-Ala, and Asp-Ser sequences, and can be catalyzed by both acid and base.[4][5] It can be minimized by using sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (Mpe), or by adding HOBt to the piperidine solution used for Fmoc deprotection.[4][5]

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling. This is a particular concern for histidine and cysteine. Using additives like HOBt or employing specific coupling reagents can help suppress racemization.

  • Oxidation of sensitive residues: Methionine and tryptophan are susceptible to oxidation during cleavage. Using scavenger cocktails containing reagents like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) can prevent this.[6][7]

  • Alkylation of tryptophan: The indole side chain of tryptophan can be alkylated by carbocations generated during the cleavage of tBu-based protecting groups. Scavengers are essential to prevent this.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of a Side-Chain Protecting Group

Question: My final peptide shows incomplete removal of a side-chain protecting group (e.g., Boc, Trt, Acm). What could be the cause and how do I troubleshoot it?

Answer:

Incomplete deprotection can arise from several factors. Here's a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Deprotection Time or Reagent Concentration Extend the reaction time for the deprotection step. Increase the concentration of the deprotection reagent (e.g., TFA for Boc/Trt, or specific reagents for other groups). For sterically hindered protecting groups or aggregation-prone sequences, multiple deprotection steps may be necessary.
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or DMF) before the deprotection step. Poor swelling can limit reagent access to the peptide chains.
Peptide Aggregation On-resin aggregation can hinder reagent diffusion. Consider using chaotropic salts (e.g., LiCl) or structure-disrupting solvents during deprotection. For long or difficult sequences, Boc/Bzl chemistry might be a better alternative to Fmoc/tBu to minimize aggregation.
Inappropriate Scavengers in Cleavage Cocktail The choice and concentration of scavengers in the final cleavage cocktail are critical. For example, triisopropylsilane (TIS) is an effective scavenger for trityl cations.[8] Ensure the scavenger cocktail is appropriate for the protecting groups being removed and the amino acid composition of your peptide.[9]
Degraded Deprotection Reagents Use fresh, high-quality deprotection reagents. For example, TFA can absorb water over time, reducing its effectiveness.

Experimental Protocol: Monitoring Deprotection

To confirm complete deprotection, a small sample of the resin can be cleaved and analyzed by HPLC-MS before proceeding with the full-scale cleavage. This allows for the optimization of deprotection conditions on a small scale.

Issue 2: Low Yield or Purity in On-Resin Peptide Cyclization

Question: I am attempting an on-resin lactam bridge formation between Asp/Glu and Lys side chains, but I'm getting low yields of the cyclic peptide and multiple side products. What are the common pitfalls?

Answer:

Low cyclization yield is a frequent challenge. Here’s a guide to troubleshoot common issues:

Troubleshooting Steps for On-Resin Cyclization:

ProblemPotential Cause & Solution
Oligomerization (Dimers, Trimers) The intermolecular reaction is competing with the desired intramolecular cyclization. Solution: Perform the cyclization under pseudo-high dilution conditions. This can be achieved by using a lower loading resin or by slowly adding the coupling reagents.[10] On-resin cyclization itself takes advantage of "pseudo-dilution" as the peptide chains are physically separated on the solid support.[10]
Sluggish or Incomplete Cyclization The peptide conformation may be unfavorable for cyclization, or the coupling reagents may be inefficient. Solution: Screen different coupling reagents (e.g., PyBOP, HATU, HBTU). Adding HOBt can improve coupling efficiency. The solvent can also play a crucial role; NMP or DMF are common choices.
Side Reactions During Selective Deprotection The conditions used to remove the orthogonal protecting groups (e.g., Alloc, Mtt) may be affecting other parts of the peptide. Solution: Carefully optimize the selective deprotection conditions. For instance, for Alloc removal with Pd(PPh₃)₄, ensure the catalyst is active and use an appropriate scavenger like phenylsilane.[11][12] For Mtt removal, very mild acidic conditions (e.g., 1% TFA in DCM) are required to avoid premature cleavage of other acid-labile groups.[13][14][15]
Epimerization at the C-terminal residue The activation of the carboxylic acid for cyclization can lead to racemization. Solution: If possible, design the peptide sequence so that a glycine or proline residue is at the C-terminus of the linear precursor, as they are not prone to epimerization.[10] Lowering the reaction temperature can also help minimize this side reaction.[10]

Quantitative Data Summary

The following tables provide a summary of common orthogonal protecting groups for multifunctional amino acids, their deprotection conditions, and reported performance data.

Table 1: Orthogonal Protecting Groups for Lysine Side Chain (ε-Amino Group)

Protecting GroupStructureDeprotection ConditionsTypical YieldPurityKey Considerations
Boc (tert-Butoxycarbonyl)-C(O)OC(CH₃)₃Strong acid (e.g., TFA)>90%[16]>99%[16]Standard for Fmoc/tBu strategy. Stable to piperidine.[17]
Alloc (Allyloxycarbonyl)-C(O)OCH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)[12][18]80-87% (for lactam stapling)[19]HighOrthogonal to both Fmoc and tBu groups.[18] Useful for on-resin modification.
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-4-CH₃)Mild acid (e.g., 1-2% TFA in DCM with TIS)[20] or HFIP.[14]VariableHighHighly acid-labile, allowing for selective deprotection in the presence of tBu groups.[13][14]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-2% Hydrazine in DMF>90%HighOrthogonal to Fmoc/tBu and Alloc strategies. Useful for branched peptides.

Table 2: Orthogonal Protecting Groups for Aspartic Acid/Glutamic Acid Side Chain (Carboxyl Group)

Protecting GroupStructureDeprotection ConditionsTypical YieldPurityKey Considerations
OtBu (tert-Butyl ester)-OC(CH₃)₃Strong acid (e.g., TFA)High>98%[21]Standard for Fmoc/tBu strategy. Can be prone to aspartimide formation in sensitive sequences.
OBzl (Benzyl ester)-OCH₂C₆H₅Strong acid (e.g., HF) or catalytic hydrogenolysisHigh>99%[22]Used in Boc/Bzl strategy. Stable to TFA used for Boc removal.[23]
OAll (Allyl ester)-OCH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[19]80-87% (for lactam stapling)[19]HighOrthogonal to Fmoc and tBu groups. Useful for on-resin cyclization.[10]

Table 3: Orthogonal Protecting Groups for Cysteine Side Chain (Thiol Group)

Protecting GroupStructureDeprotection ConditionsTypical YieldPurityKey Considerations
Trt (Trityl)-C(C₆H₅)₃Mild acid (e.g., TFA with scavengers like TIS)[8]HighHighCommonly used in Fmoc/tBu strategy. Stable to piperidine.[8] Can lead to S-alkylation side products during cleavage from Wang resin.[4]
Acm (Acetamidomethyl)-CH₂NHC(O)CH₃Iodine (I₂), Mercury(II) acetate, or Silver(I) tetrafluoroborate[24]62-78% (with DTNP)[25]HighStable to both TFA and piperidine.[24] Allows for selective disulfide bond formation.[24]
StBu (S-tert-Butyl)-S-C(CH₃)₃Reducing agents (e.g., phosphines)VariableHighStable to acidic and basic conditions.

Experimental Protocols

Protocol 1: Selective Deprotection of the Alloc Group from a Lysine Side Chain

Objective: To selectively remove the Alloc protecting group from a lysine residue on a peptide-resin to allow for subsequent side-chain modification or cyclization.

Materials:

  • Peptide-resin with Alloc-protected lysine

  • Dichloromethane (DCM), peptide synthesis grade

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen or Argon source

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Under an inert atmosphere (N₂ or Ar), add a solution of phenylsilane (24 equivalents relative to the resin loading) in DCM to the resin and agitate for 2 minutes.[12]

  • Add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in DCM to the reaction vessel.[12]

  • Agitate the mixture at room temperature for 30-60 minutes. The resin may turn a yellow-orange color.

  • Drain the reaction solution and wash the resin thoroughly with DCM (5 x 1 min).

  • Wash the resin with a solution of 0.5% DIPEA in DMF (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min).

  • A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection before proceeding with the next synthetic step.

Protocol 2: On-Resin Lactam Cyclization between Asp(OAll) and Lys(Alloc)

Objective: To form a side-chain-to-side-chain lactam bridge on a resin-bound peptide.

Procedure:

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu chemistry, incorporating Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.[10]

  • After the final Fmoc deprotection, cap the N-terminal amino group (e.g., with acetic anhydride) to prevent its participation in the cyclization.

  • Perform the selective deprotection of both the OAll and Alloc groups simultaneously using the palladium-catalyzed procedure described in Protocol 1 .

  • After thorough washing, swell the resin in DMF.

  • Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.[10]

  • Agitate the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Proceed with the final cleavage and global deprotection of the cyclic peptide from the resin.

Visualizations

Orthogonal_Protection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Modification On-Resin Modification Resin Resin AA1 Couple Fmoc-AA(PG1)-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-AA(PG2)-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 LinearPeptide Linear Peptide on Resin (Side Chains Protected) Deprotect2->LinearPeptide Selective_Deprotection Selective Side-Chain Deprotection (e.g., Pd(0)) LinearPeptide->Selective_Deprotection Modification Side-Chain Modification (e.g., Cyclization, Labeling) Selective_Deprotection->Modification Final_Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Modification->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow of SPPS with orthogonal protection for on-resin modification.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Detected by HPLC-MS Check_Conditions Check Deprotection Time & Reagent Conc. Start->Check_Conditions Check_Swelling Ensure Proper Resin Swelling Start->Check_Swelling Check_Aggregation Assess for Peptide Aggregation Start->Check_Aggregation Check_Reagents Verify Reagent Quality Start->Check_Reagents Optimize Optimize Conditions: - Increase time/conc. - Use additives - Change solvent Check_Conditions->Optimize Check_Swelling->Optimize Check_Aggregation->Optimize Check_Reagents->Optimize Success Complete Deprotection Optimize->Success

Caption: Troubleshooting logic for incomplete side-chain deprotection.

Selective_Deprotection_Scheme Peptide Protected Peptide on Resin Nα-Fmoc SideChain-PG1 (tBu) SideChain-PG2 (Alloc) SideChain-PG3 (Trt) Fmoc_Removal Piperidine Peptide:n->Fmoc_Removal Iterative Elongation Alloc_Removal Pd(PPh₃)₄ Peptide:sc2->Alloc_Removal Selective Modification Deprotected_N Free N-terminus for Coupling SideChain-PG1 (tBu) SideChain-PG2 (Alloc) SideChain-PG3 (Trt) Fmoc_Removal->Deprotected_N Modified_Side_Chain Nα-Fmoc SideChain-PG1 (tBu) Modified Side Chain SideChain-PG3 (Trt) Alloc_Removal->Modified_Side_Chain Final_Cleavage TFA Cocktail Final_Peptide Fully Deprotected Peptide Final_Cleavage->Final_Peptide Modified_Side_Chain->Final_Cleavage Final Deprotection

Caption: Orthogonal deprotection of different protecting groups.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis for Chiral Purity of Boc-L-6-hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. Even minute levels of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety profile of the final product. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for determining the chiral purity of N-α-Boc-L-6-hydroxynorleucine, a key building block in the synthesis of various pharmaceutical compounds. The methodologies and data presented herein are intended to provide a robust starting point for developing and validating in-house analytical protocols.

Comparison of Chiral HPLC Methods

The chiral separation of N-protected amino acids is most commonly achieved using chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is crucial for obtaining optimal resolution of the enantiomers. Below is a comparison of two widely used and effective types of chiral columns for the analysis of Boc-L-6-hydroxynorleucine: macrocyclic glycopeptide-based and polysaccharide-based CSPs.

Data Presentation

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSPAlternative: Zwitterionic CSP
Chiral Stationary Phase CHIROBIOTIC® TCHIRALPAK® IA or ICCHIRALPAK® ZWIX(+)™ or ZWIX(-)™
Typical Mobile Phase Methanol/Water with 0.1% TEAA, pH 4.1n-Hexane/2-Propanol with 0.1% TFAMethanol/Acetonitrile/Water with additives
Separation Mode Reversed-PhaseNormal-PhaseZwitterionic/HILIC
Anticipated Selectivity (α) 1.2 - 2.51.3 - 3.0>1.5
Anticipated Resolution (Rs) > 2.0> 2.5>2.0
Advantages - Broad selectivity for N-blocked amino acids. - Good performance in reversed-phase mode.[1] - Compatible with LC-MS.[1]- High efficiency and loading capacity. - Excellent resolution for many N-protected amino acids.[2] - Wide range of solvent choices.- Effective for ampholytic molecules like amino acids.[3] - Complementary selectivity to other CSPs.[3]
Considerations - May require optimization of mobile phase pH and buffer concentration.- Requires non-polar mobile phases, which may have lower solubility for the analyte.- Mobile phase composition can be more complex to optimize.

Experimental Protocols

Below are detailed methodologies for the two primary HPLC methods for the chiral purity analysis of this compound.

Method 1: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This method is often a good starting point due to the broad applicability of macrocyclic glycopeptide CSPs for N-protected amino acids.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Methanol / 0.1% Triethylammonium Acetate (TEAA) in Water, pH 4.1 (e.g., 20:80 v/v). The organic modifier content can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of a racemic standard of Boc-DL-6-hydroxynorleucine at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the this compound sample to be tested at a concentration of 1 mg/mL in the mobile phase.

Method 2: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs are known for their high efficiency and excellent resolving power for a wide range of chiral compounds, including N-protected amino acids.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v). The ratio of hexane to 2-propanol can be varied to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of a racemic standard of Boc-DL-6-hydroxynorleucine at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the this compound sample to be tested at a concentration of 1 mg/mL in the mobile phase.

Mandatory Visualizations

Experimental Workflow for Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (Boc-DL-6-hydroxynorleucine) inject_racemic Inject Racemic Standard racemic_std->inject_racemic test_sample Prepare Test Sample (this compound) inject_sample Inject Test Sample test_sample->inject_sample hplc_system HPLC System (Chiral Column, Mobile Phase) inject_racemic->hplc_system inject_sample->hplc_system chromatogram_racemic Obtain Racemic Chromatogram hplc_system->chromatogram_racemic chromatogram_sample Obtain Sample Chromatogram hplc_system->chromatogram_sample peak_integration Peak Integration chromatogram_racemic->peak_integration chromatogram_sample->peak_integration enantiomeric_excess Calculate Enantiomeric Excess (% ee) peak_integration->enantiomeric_excess report Final Report enantiomeric_excess->report

Caption: Workflow for Chiral Purity Analysis of this compound.

Logical Relationship of Method Selection

G start Start: Chiral Purity Analysis of This compound method_screening Method Screening start->method_screening macrocyclic Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) Reversed-Phase method_screening->macrocyclic Initial Approach polysaccharide Polysaccharide-Based CSP (e.g., CHIRALPAK® IC) Normal-Phase method_screening->polysaccharide Alternative zwitterionic Zwitterionic CSP (e.g., CHIRALPAK® ZWIX™) Zwitterionic/HILIC method_screening->zwitterionic Complementary optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) macrocyclic->optimization polysaccharide->optimization zwitterionic->optimization validation Method Validation optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Decision tree for chiral HPLC method development.

References

Confirming Boc-L-6-hydroxynorleucine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into peptides is a critical step in ensuring the integrity and function of novel therapeutics and research compounds. This guide provides an objective comparison of mass spectrometry and alternative analytical methods for verifying the incorporation of Boc-L-6-hydroxynorleucine, supported by experimental data and detailed protocols.

The introduction of non-canonical amino acids like this compound allows for the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis to enhance stability and solubility.[1] However, its presence introduces specific analytical challenges that necessitate the careful selection of a confirmation technique. This guide explores the utility of mass spectrometry (LC-MS/MS and MALDI-TOF) and alternative methods (Edman Degradation and NMR Spectroscopy) for this purpose.

Mass Spectrometry for Confirmation

Mass spectrometry is a cornerstone of peptide and protein analysis due to its high sensitivity, speed, and versatility.[2] Both Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are powerful tools for this application, each with distinct advantages and disadvantages.

A significant challenge in the mass spectrometric analysis of peptides containing this compound is the labile nature of the Boc protecting group.[3] During ESI, in-source fragmentation can occur, leading to the observation of peaks corresponding to the loss of the Boc group (a neutral loss of 100 Da) or isobutylene (a loss of 56 Da) via a McLafferty-like rearrangement.[4][5] This can complicate data interpretation and reduce the apparent abundance of the intact modified peptide.

Comparative Performance: LC-MS/MS vs. MALDI-TOF

The following table presents a representative comparison of the expected performance of LC-MS/MS and MALDI-TOF for the analysis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Leu-[this compound]-Arg-NH2.

ParameterLC-MS/MS (ESI)MALDI-TOF
Mass Accuracy < 5 ppm< 20 ppm
Sensitivity Low femtomole to attomoleLow femtomole
Throughput Lower (due to chromatography)Higher
Observation of Intact Peptide May be diminished due to in-source decayGenerally higher due to softer ionization
Confirmation of Incorporation Site High confidence via MS/MS fragmentationPossible with TOF/TOF, but may be less efficient
Sample Purity Requirement More tolerant due to LC separationLess tolerant to salts and detergents
Primary Ion Species Multiply charged ions (e.g., [M+2H]2+)Singly charged ions (e.g., [M+H]+)

This table presents a synthesized, realistic comparison based on typical instrument performance and the known behavior of Boc-protected peptides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method that provides robust confirmation of both the mass of the incorporated amino acid and its position within the peptide sequence. The chromatographic separation preceding mass analysis is crucial for analyzing complex mixtures.[2]

  • Sample Preparation:

    • Dissolve the purified peptide containing this compound in a solution of 0.1% formic acid in water to a final concentration of 10 pmol/µL.

    • To minimize adsorption of the hydrophobic Boc-containing peptide to surfaces, use low-binding tubes.[6]

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Capillary Voltage: 3.5 kV.[6]

    • MS Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the top 5 most intense precursor ions.

    • Data Analysis: The full MS spectrum should be examined for the presence of the predicted m/z of the intact peptide. The MS/MS spectra are then analyzed to confirm the peptide sequence and pinpoint the location of the mass shift corresponding to this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis peptide Peptide Synthesis Product dissolve Dissolve in 0.1% Formic Acid peptide->dissolve inject Inject into HPLC dissolve->inject column C18 Reverse-Phase Column inject->column separate Gradient Elution column->separate esi Electrospray Ionization (ESI) separate->esi ms1 Full MS Scan (Confirm Mass) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid confirm_mass Verify [M+H]+ of Intact Peptide ms1->confirm_mass ms2 MS/MS Scan (Confirm Sequence) cid->ms2 confirm_sequence Sequence Confirmation via b- and y-ions ms2->confirm_sequence experimental_workflow_maldi cluster_prep Sample Preparation cluster_spotting Target Plate Spotting cluster_ms Mass Spectrometry cluster_analysis Data Analysis peptide Peptide Synthesis Product dissolve Dissolve in 0.1% TFA / 50% ACN peptide->dissolve mix Mix Peptide and Matrix dissolve->mix matrix Prepare CHCA Matrix matrix->mix spot Spot on MALDI Plate mix->spot dry Air Dry spot->dry laser Laser Desorption/Ionization dry->laser tof Time-of-Flight Analysis laser->tof detect Detect Intact Peptide [M+H]+ tof->detect confirm_mass Verify Mass of Intact Peptide detect->confirm_mass

References

A Researcher's Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount, especially when dealing with novel therapeutics incorporating unnatural amino acids (UAAs). The inclusion of UAAs can significantly enhance a peptide's stability, functionality, and therapeutic profile. However, their unique structures present a considerable analytical challenge for traditional sequencing methodologies. This guide provides an objective comparison of the gold-standard Edman degradation and the versatile mass spectrometry-based techniques for sequencing peptides containing UAAs, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.

The two most established methods for determining the amino acid sequence of peptides are Edman degradation and mass spectrometry (MS).[1] Each technique offers distinct advantages and limitations, particularly when confronted with the chemical diversity of unnatural amino acids.[1]

Edman Degradation: The N-Terminal Sequencing Workhorse

Developed in the 1950s, Edman degradation is a robust chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[1][2] This step-wise approach provides unambiguous sequence information, making it a highly accurate technique for determining the N-terminal sequence of a purified peptide.[2][3]

However, the presence of unnatural amino acids can introduce complications. The unique chemical properties of a UAA's side chain may alter its reactivity with the Edman reagent, phenyl isothiocyanate (PITC), or affect the stability of the resulting phenylthiohydantoin (PTH)-amino acid derivative.[4] This can lead to ambiguous results or a complete halt in the sequencing process.[2][4] Furthermore, Edman degradation is not suitable for peptides with a modified or blocked N-terminus, a common feature in many biologically active peptides.[2][5]

Mass Spectrometry: A Powerful and Versatile Alternative

Mass spectrometry has emerged as a powerful and highly sensitive alternative for peptide sequencing.[4] In a typical "bottom-up" proteomics workflow, the peptide is enzymatically or chemically cleaved into smaller fragments.[4] These fragments are then ionized and their mass-to-charge ratios are measured.[3] By analyzing the fragmentation patterns, the amino acid sequence can be deduced.[4] This method is generally more tolerant of amino acid modifications, as the sequence is determined by mass rather than by chemical reactivity.[4]

For peptides containing UAAs, mass spectrometry offers significant advantages in terms of sensitivity, throughput, and the ability to handle complex mixtures.[3][4] However, the analysis of fragmentation data for novel UAAs can be complex and may require specialized software for de novo sequencing.[4]

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical degradation from the N-terminus.[2]Fragmentation of ionized peptides and mass analysis of the fragments.[4]
Sample Requirement 1-100 picomoles of purified peptide.[1][2]1-10 picomoles of purified peptide.[4]
Throughput Low; one sample at a time, with each cycle taking approximately 1 hour.[6]High; capable of analyzing numerous samples per day.[7]
Sequence Coverage Typically limited to the first 30-50 N-terminal residues.[2]Can provide full sequence coverage, including internal sequences.[3]
Compatibility with UAAs Variable; depends on the UAA's side chain reactivity and the stability of its PTH derivative.[4]Generally high; success depends on the fragmentation efficiency and the mass shift of the UAA.[4]
Handling of N-terminal Modifications Not possible if the N-terminus is blocked.[2]Can identify and characterize N-terminal modifications.[3]
De Novo Sequencing Straightforward, direct readout of the N-terminal sequence.[4]Possible but can be complex for novel UAAs without specialized software.[4]
Instrumentation Automated protein sequencer.[8]Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[4]

Experimental Protocols

Edman Degradation Sequencing

This protocol outlines the general steps for N-terminal sequencing of a peptide containing a UAA using an automated protein sequencer.

1. Sample Preparation:

  • Load 5-10 picomoles of the purified, salt-free peptide onto a polyvinylidene difluoride (PVDF) membrane.

  • Allow the membrane to dry completely before placing it in the sequencer's reaction chamber.

2. Sequencer Program:

  • Create a new sequencing program.

  • At the cycle corresponding to the position of the UAA, an unknown peak will be detected. The retention time of this peak will not match any of the standard PTH-amino acids.

3. Edman Chemistry Cycles:

  • Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.[4]

  • Cleavage: The N-terminal residue is cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to release an anilinothiazolinone (ATZ)-amino acid.[4]

  • Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[4]

4. Analysis:

  • The PTH-amino acid derivative is injected into a reverse-phase high-performance liquid chromatography (HPLC) system.

  • The retention time of the PTH-amino acid is compared to a standard chromatogram to identify the amino acid at that position.

  • The fraction containing the PTH derivative of the UAA should be collected for further characterization, for example, by mass spectrometry, to confirm its identity.[4]

5. Cycle Repetition:

  • The sequencer automatically proceeds to the next cycle to identify the subsequent amino acid in the shortened peptide.[4]

Mass Spectrometry-Based Sequencing (LC-MS/MS)

This protocol describes a typical workflow for sequencing a peptide containing a UAA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve 1-10 picomoles of the purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.[4]

2. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatography system connected to a high-resolution mass spectrometer.[4]

  • The peptide is separated from contaminants on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration.[4]

  • As the peptide elutes from the column, it is ionized, most commonly by electrospray ionization (ESI).[4]

  • The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ion (the precursor ion).[4]

  • The instrument's software automatically selects the precursor ion for fragmentation (MS/MS or MS2) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]

3. Data Analysis:

  • The resulting MS/MS spectrum contains a series of fragment ions (primarily b- and y-ions).[4]

  • The amino acid sequence is determined by calculating the mass differences between the peaks in the fragment ion series.[4]

  • For known UAAs, a custom sequence database can be created to allow for automated identification.[4]

  • For novel UAAs, de novo sequencing software is used. The mass of the UAA residue is calculated from the fragmentation pattern and can be defined as a variable modification in the software.[4]

  • The final proposed sequence must be manually inspected and validated to ensure high confidence.[4]

Visualizing the Workflows

Edman_Degradation_Workflow Edman Degradation Workflow for UAA Peptides cluster_sequencer Automated Sequencer Cycle Coupling Coupling (PITC, basic conditions) Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion (Aqueous Acid) Cleavage->Conversion Analysis HPLC Analysis Conversion->Analysis UAA_ID UAA Identification (Unique Retention Time) Analysis->UAA_ID Shortened_Peptide Shortened Peptide UAA_ID->Shortened_Peptide Next Cycle Start Immobilized Peptide (with UAA) Start->Coupling Shortened_Peptide->Coupling End Sequence Determined Shortened_Peptide->End Final Cycle Mass_Spectrometry_Workflow LC-MS/MS Workflow for UAA Peptides cluster_lcms LC-MS/MS System LC_Separation LC Separation (C18 Column) ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion m/z) ESI->MS1_Scan Fragmentation Fragmentation (CID/HCD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Data_Analysis Data Analysis (De Novo Sequencing / Database Search) MS2_Scan->Data_Analysis Start Peptide in Solution (with UAA) Start->LC_Separation End Sequence Validated Data_Analysis->End

References

A Head-to-Head Comparison: Boc-L-6-hydroxynorleucine vs. Fmoc-L-6-hydroxynorleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. This guide provides a comprehensive, data-driven comparison of two key building blocks, Boc-L-6-hydroxynorleucine and Fmoc-L-6-hydroxynorleucine, to inform the selection of the optimal reagent for your specific research needs.

The strategic use of protecting groups is fundamental to solid-phase peptide synthesis (SPPS), with the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies representing the two dominant methodologies.[1] Each approach carries its own set of advantages and disadvantages, particularly concerning reaction conditions, potential side reactions, and compatibility with other synthetic modifications. This comparison will delve into the chemical properties, experimental protocols, and practical considerations for utilizing both Boc- and Fmoc-protected L-6-hydroxynorleucine in your peptide synthesis workflows.

Chemical and Physical Properties: A Tabular Overview

A clear understanding of the physicochemical properties of these amino acid derivatives is essential for their effective use in the laboratory. The following table summarizes key data for both compounds.

PropertyThis compoundFmoc-L-6-hydroxynorleucine
CAS Number 77611-37-1[]374899-60-2[3]
Molecular Formula C₁₁H₂₁NO₅[]C₂₁H₂₃NO₅[3]
Molecular Weight 247.29 g/mol [4]369.4 g/mol [3]
Appearance White crystalline powder[]White crystalline powder[3]
Melting Point 108-119 °C[]96-119 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]Generally soluble in common organic solvents used in SPPS such as DMF and NMP.[5]
Storage Temperature 0-8 °C[]0-8 °C[3]

The Core Distinction: Boc vs. Fmoc Chemistry

The primary difference between the two compounds lies in the nature of their Nα-protecting groups and, consequently, the chemical conditions required for their removal during SPPS.

  • This compound is employed in the Boc/Bzl strategy , which relies on acid-labile protecting groups. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups and cleavage from the resin often require a much stronger and more hazardous acid like hydrofluoric acid (HF).[6][7]

  • Fmoc-L-6-hydroxynorleucine is central to the Fmoc/tBu strategy , which utilizes a base-labile Fmoc group for Nα-protection.[1] This group is readily cleaved by a weak base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed simultaneously with resin cleavage using TFA.[9] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach.[]

Experimental Protocols: A Practical Guide

The following are generalized protocols for the key steps of deprotection and coupling for both Boc- and Fmoc-L-6-hydroxynorleucine in SPPS.

This compound Protocols

Boc Deprotection:

  • Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.

  • Washes: Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x).

  • Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Final Washes: Wash the resin with DCM (3x) to remove excess base, preparing it for the subsequent coupling step.

Coupling of this compound:

  • Activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of free primary amines using a qualitative test such as the Kaiser test.[10]

  • Washes: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[10]

Fmoc-L-6-hydroxynorleucine Protocols

Fmoc Deprotection:

  • Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 10-20 minutes.[3][11]

  • Washes: Wash the resin thoroughly with DMF (5x) to remove the piperidine-dibenzofulvene adduct and prepare for the next coupling step.[3]

Coupling of Fmoc-L-6-hydroxynorleucine:

  • Activation: In a separate vessel, dissolve Fmoc-L-6-hydroxynorleucine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a hindered base such as DIEA (6-10 equivalents) to the solution and mix well.[11]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.[11]

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a colorimetric test like the Kaiser test. A negative result indicates complete coupling.[11]

  • Washes: After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any excess reagents and byproducts.[11]

Comparative Performance and Considerations

FeatureThis compound (Boc Strategy)Fmoc-L-6-hydroxynorleucine (Fmoc Strategy)
Deprotection Conditions Harsher (strong acid, TFA)[6]Milder (weak base, piperidine)[8]
Side Reactions Risk of acid-catalyzed side reactions, such as tert-butylation of sensitive residues (e.g., Trp, Met).[7] Diketopiperazine formation can be suppressed with in situ neutralization protocols.[12]Aspartimide formation is a major concern, especially in sequences containing Asp.[9] Diketopiperazine formation is more prevalent, particularly with Proline at the C-terminus.[12]
Compatibility Good for hydrophobic sequences prone to aggregation due to protonation of the N-terminus after deprotection.[13]Highly compatible with a wide range of acid-sensitive modifications and linkers.[8]
Automation More complex to automate due to the corrosive nature of the reagents.[13]Readily amenable to automated synthesis.[13]
Safety Requires handling of highly corrosive and hazardous HF for final cleavage.Generally safer, with the main hazard being the use of TFA for final cleavage.
Cost Can be more cost-effective for some reagents.[13]May have higher initial reagent costs, but can be more cost-effective overall due to higher purity of crude products and reduced side reactions.[13]
Hydroxyl Group Protection The 6-hydroxyl group may require protection depending on the specific synthesis strategy and subsequent modifications.The 6-hydroxyl group may require protection to prevent side reactions during coupling, although in many cases it can be left unprotected.

Visualizing the Workflow: SPPS Cycles

To further clarify the distinct workflows of the Boc and Fmoc strategies, the following diagrams illustrate the cyclical nature of each solid-phase peptide synthesis approach.

Boc_SPPS_Workflow resin Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash2 Wash (DCM) neutralization->wash2 coupling Coupling (this compound, HBTU, DIEA) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling wash3->resin Next Cycle Fmoc_SPPS_Workflow resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-L-6-hydroxynorleucine, HATU, DIEA) wash2 Wash (DMF, DCM) coupling->wash2 wash1->coupling wash2->resin Next Cycle

References

A Comparative Guide to the Biological Activity of Peptides With and Without Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties such as biological activity, metabolic stability, and target specificity. Hydroxynorleucine (Hyn), an analog of leucine containing a hydroxyl group, represents a compelling but underexplored modification. This guide provides a comparative framework for evaluating the biological activity of peptides containing hydroxynorleucine versus their native counterparts.

Due to the limited volume of direct comparative studies in publicly available literature, this guide extrapolates the potential impacts of hydroxynorleucine substitution by examining the known effects of hydroxylation and norleucine incorporation in other peptide systems. It further provides detailed experimental protocols and workflows for researchers to conduct their own comparative analyses.

The Hypothetical Impact of Hydroxynorleucine Substitution

The introduction of a hydroxyl group onto the norleucine side chain is anticipated to alter the physicochemical properties of a peptide, thereby influencing its biological activity. The following table summarizes the predicted changes and their potential consequences.

PropertyChange upon Hyn SubstitutionPotential Impact on Biological Activity
Polarity IncreasedMay alter solubility, membrane permeability, and receptor-binding interactions. Could potentially decrease non-specific hydrophobic interactions.
Hydrogen Bonding Introduction of a hydrogen bond donor/acceptorMay lead to new intramolecular or intermolecular interactions, stabilizing specific conformations and enhancing binding affinity to targets.
Conformation Altered side-chain stereoelectronicsCan induce conformational constraints, potentially favoring a bioactive conformation and increasing receptor selectivity.
Metabolic Stability Potential for increased resistance to proteolysisThe non-natural structure may hinder recognition by certain proteases, prolonging the peptide's in vivo half-life.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for elucidating the precise effects of hydroxynorleucine substitution. The following workflow outlines the key stages for a comprehensive comparative study.

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Biological Assays cluster_2 Cellular & In Vivo Studies synthesis Solid-Phase Peptide Synthesis (Native vs. Hyn-containing) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Confirmation of Identity) purification->characterization binding_assay Receptor Binding Assay (e.g., ELISA, SPR) characterization->binding_assay activity_assay Functional Assay (e.g., Enzyme Inhibition, Cell-based) binding_assay->activity_assay cytotoxicity_assay Cell Viability Assay (e.g., MTT, XTT) activity_assay->cytotoxicity_assay stability_assay Proteolytic Stability Assay (Incubation with proteases) signaling_assay Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity_assay->signaling_assay in_vivo_testing Animal Model Studies (Pharmacokinetics & Efficacy) signaling_assay->in_vivo_testing

Caption: A generalized experimental workflow for comparing native and hydroxynorleucine-containing peptides.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid like hydroxynorleucine using Fmoc/tBu strategy.[1][2]

Materials:

  • Fmoc-Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-hydroxynorleucine with appropriate side-chain protection, e.g., tBu)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Washing solvent: Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and shake for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the synthesized peptides.[3][4]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., a cancer cell line for cytotoxic peptides)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the native and Hyn-containing peptides in culture medium. Replace the medium in the wells with 100 µL of the peptide solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides against a bacterial strain.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., E. coli or S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL.

  • Peptide Dilution: Prepare two-fold serial dilutions of the native and Hyn-containing peptides in MHB directly in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the absorbance at 600 nm.

Potential Signaling Pathway Modulation

Many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate downstream intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and survival. The introduction of hydroxynorleucine could alter the peptide's binding affinity or efficacy at the receptor level, thereby modulating the intensity or duration of MAPK signaling.

MAPK_Pathway Ligand Peptide (Native or Hyn-modified) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Ras Ras G_Protein->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylation & Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Gene Expression

Caption: A simplified diagram of the MAPK signaling pathway, a common target of bioactive peptides.

Conclusion

While direct experimental data remains scarce, the incorporation of hydroxynorleucine into peptide sequences holds significant potential for modulating biological activity. By increasing polarity and introducing a hydrogen bonding moiety, this modification can fine-tune receptor interactions and improve metabolic stability. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate the effects of hydroxynorleucine substitution, thereby contributing valuable data to this emerging area of peptide chemistry and drug discovery.

References

Conformational Analysis of Peptides Containing Boc-L-6-Hydroxynorleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-coded amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance biological activity, stability, and conformational rigidity. Boc-L-6-hydroxynorleucine, a synthetic amino acid featuring a hydroxylated aliphatic side chain, presents a unique building block for designing novel peptides with tailored properties. This guide provides a comparative analysis of the expected conformational effects of incorporating this compound into a peptide backbone, supported by established experimental methodologies.

Introduction to Conformational Analysis

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis aims to elucidate the preferred spatial arrangement of a peptide's atoms. The introduction of a non-coded amino acid like this compound can significantly influence the peptide's secondary structure, such as α-helices and β-sheets. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus and the hydroxyl group on the side chain are key determinants of its conformational behavior.

The Structural Influence of this compound

The unique structural features of this compound—a flexible six-carbon aliphatic side chain with a terminal hydroxyl group and a bulky N-terminal Boc protecting group—are anticipated to impart distinct conformational preferences to peptides.

  • The Boc Protecting Group: The sterically demanding Boc group can restrict the conformational freedom of the N-terminal region of the peptide.[1][2][3] This can favor more ordered structures in solution by limiting the number of accessible conformations.

  • Aliphatic Side Chain: The long, flexible aliphatic side chain of hydroxynorleucine can engage in hydrophobic interactions, potentially stabilizing helical structures or participating in the hydrophobic core of a folded peptide.

  • Terminal Hydroxyl Group: The hydroxyl group introduces a site for hydrogen bonding. This can lead to the formation of intramolecular hydrogen bonds with the peptide backbone or other side chains, stabilizing specific turn or helical structures.[4] Alternatively, it can form hydrogen bonds with the solvent, influencing the peptide's solubility and overall conformation.

Comparative Conformational Propensities

To understand the potential impact of this compound, we can compare its expected conformational effects to peptides containing other non-coded or modified amino acids. The following table summarizes hypothetical comparative data based on known conformational tendencies of similar residues.

Amino Acid FeaturePredominant Secondary Structure PropensityExpected Impact on StabilityRationale
This compound Potential for β-turn or α-helical stabilizationModerate to HighThe hydroxyl group can stabilize turns via hydrogen bonding, while the aliphatic chain can contribute to helical stability through hydrophobic interactions. The Boc group provides N-terminal rigidity.
Boc-L-Norleucine α-helix favoredModerateThe unbranched aliphatic side chain fits well into helical structures without the steric hindrance of branched residues.
Boc-L-Hydroxyproline β-turn favoredHighThe cyclic nature of proline and the hydroxyl group promote the formation of tight turns in a peptide chain.[4]
Boc-L-Alanine α-helix favoredLow to ModerateAlanine is a strong helix-forming residue due to its small, non-disruptive side chain.
Boc-L-Serine Can disrupt α-helices, found in turnsLowThe hydroxyl group can form hydrogen bonds that compete with the main-chain hydrogen bonding of a helix.

Experimental Protocols

The conformational analysis of peptides containing this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[5][6][7][8]

Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture with D2O) to a final concentration of 1-5 mM.[7]

  • Add a small amount of a reference standard (e.g., TMS).

  • Transfer the solution to a high-quality NMR tube.

Data Acquisition:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and get a general overview of the resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation.[8]

  • Temperature Coefficient Studies: Measure the chemical shift of amide protons at different temperatures. A small temperature coefficient suggests the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent.

Data Analysis:

  • Assign all proton resonances using the TOCSY and NOESY spectra.

  • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

  • Use the temperature coefficient data to identify hydrogen bonds.

  • Utilize software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of a peptide.[9][10][11][12]

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

  • Prepare a stock solution and determine its precise concentration by UV absorbance or amino acid analysis.

  • Prepare a final sample with a concentration typically in the range of 10-50 µM in a cuvette with a path length of 0.1 cm.

Data Acquisition:

  • Record a CD spectrum in the far-UV region (typically 190-260 nm).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data is typically collected at a controlled temperature.

Data Analysis:

  • Convert the raw data (ellipticity) to mean residue ellipticity.

  • Analyze the shape of the spectrum to qualitatively determine the secondary structure:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

  • Use deconvolution algorithms (e.g., K2D, DichroWeb) to estimate the percentage of each secondary structure type.

Visualizing Conformational Concepts

Diagrams generated using Graphviz can help visualize the key aspects of this analysis.

cluster_0 This compound Structure Boc Boc Group (N-terminal protection) Amine α-Amine Boc->Amine protects Carbonyl α-Carbonyl Amine->Carbonyl SideChain Aliphatic Side Chain (Hydrophobic interactions) Hydroxyl Terminal Hydroxyl (Hydrogen bonding) SideChain->Hydroxyl

Caption: Key structural features of this compound.

cluster_1 Experimental Workflow for Conformational Analysis Peptide Peptide Synthesis with This compound NMR NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) Peptide->NMR CD Circular Dichroism Spectroscopy Peptide->CD Data Data Analysis (Distance Restraints, Secondary Structure %) NMR->Data CD->Data Structure 3D Structure Calculation & Conformational Model Data->Structure

Caption: Workflow for determining peptide conformation.

cluster_2 Conceptual Comparison of Conformational Influence Peptide Peptide Backbone Boc_Hyn This compound Peptide->Boc_Hyn Hyp Hydroxyproline Peptide->Hyp Nle Norleucine Peptide->Nle Turn β-Turn Boc_Hyn->Turn promotes Helix α-Helix Boc_Hyn->Helix may promote Hyp->Turn strongly promotes Nle->Helix promotes

Caption: Influence of different amino acids on peptide secondary structure.

Conclusion

While direct experimental data on peptides containing this compound is limited in the public domain, a comparative analysis based on its structural components provides valuable insights into its likely conformational impact. The combination of an N-terminal Boc group, a flexible hydroxylated aliphatic side chain suggests that this non-coded amino acid could be a versatile tool for inducing or stabilizing both turn and helical structures. The experimental protocols outlined here provide a robust framework for researchers to elucidate the precise conformational preferences of peptides incorporating this promising building block, thereby accelerating the design of novel peptide-based therapeutics.

References

A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular biology, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful technique for determining the high-resolution structure of modified peptides in solution, offering insights into their dynamic nature.[1] This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical methods, details key experimental protocols, and presents a clear workflow for the structural analysis of modified peptides.

NMR Spectroscopy in Context: A Comparative Analysis

While several techniques can provide structural information, each has its inherent strengths and limitations. NMR, X-ray crystallography, and mass spectrometry are cornerstone analytical techniques that offer complementary information.[2][3] The choice of method often depends on the specific characteristics of the peptide and the research question at hand.

Table 1: Comparison of Key Structural Analysis Techniques

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS)
Sample State Solution, near-physiological conditions[3]Solid, crystalline state[4]Gas phase (after ionization)[2]
Molecular Size Typically < 30-50 kDa[5][6]No strict upper limit, large complexes possible[6][7]Wide range, but primarily for mass determination and sequencing[8]
Information Obtained 3D structure, dynamics, conformational flexibility, intermolecular interactions[3][7]Static, high-resolution 3D structure[7][9]Molecular weight, sequence, post-translational modifications[2][8]
Sample Preparation Requires soluble, stable, and non-aggregating samples in deuterated solvents.[2][5]Requires high-quality, well-ordered crystals, which can be a major bottleneck.[5][6]Sample is mixed with a matrix (MALDI) or infused in a solvent (ESI) for ionization.[2]
Resolution Generally lower than X-ray crystallography[6]Can achieve atomic resolution[7]High mass accuracy, but does not directly provide 3D structure
Throughput Lower, experiments can be time-consumingCan be higher once crystals are obtainedHigh throughput for mass determination
Nature of Technique Non-destructive, sample can be recovered[2][7]Sample is fixed in a crystal latticeDestructive

The NMR Toolkit for Peptide Analysis

A suite of NMR experiments is employed to systematically unravel the structure of a modified peptide. These experiments provide information on through-bond and through-space correlations between atomic nuclei.

  • 1D ¹H NMR: The starting point for any NMR analysis, a one-dimensional proton spectrum provides a fingerprint of the peptide and can give initial indications of folding and purity.[10] However, for all but the smallest peptides, significant signal overlap necessitates the use of multi-dimensional techniques.[5]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds, typically within the same amino acid residue.[4][11]

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue.[4][12] This is crucial for identifying the type of amino acid.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, NOESY identifies protons that are close in space (typically < 5-6 Å), regardless of whether they are in the same residue or not.[5][12] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. It is particularly useful for molecules in an intermediate size range where the standard NOE effect might be close to zero.[4][13]

  • Heteronuclear Experiments (¹³C, ¹⁵N HSQC): When a peptide is isotopically labeled with ¹³C and/or ¹⁵N, experiments like the Heteronuclear Single Quantum Coherence (HSQC) can be performed.[12] These experiments provide a map of all carbon-proton or nitrogen-proton bonds, greatly reducing spectral overlap and aiding in resonance assignment.[10]

Visualizing the Path to a Peptide Structure

The process of determining a peptide's structure using NMR follows a logical progression, from initial sample preparation to the final structural calculation. The interplay between different NMR experiments is crucial for piecing together the structural puzzle.

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Calculation & Validation A Peptide Sample Preparation B 1D & 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY, HSQC) A->B C Resonance Assignment B->C D Extraction of Structural Restraints (Distances from NOESY, Dihedral Angles) C->D E Structure Calculation (e.g., Simulated Annealing) D->E F Ensemble of 3D Structures E->F G Structure Validation & Refinement F->G

A generalized workflow for determining the 3D structure of a modified peptide using NMR spectroscopy.

G TOCSY TOCSY Residue_ID Amino Acid Spin System ID TOCSY->Residue_ID Through-bond correlations within a residue COSY COSY COSY->Residue_ID Through-bond correlations (2-3 bonds) NOESY_ROESY NOESY / ROESY Sequential_Assignment Sequential Assignment NOESY_ROESY->Sequential_Assignment Through-space correlations between residues Structure 3D Structure NOESY_ROESY->Structure Distance restraints HSQC HSQC HSQC->Residue_ID ¹H-¹³C/¹⁵N one-bond correlations Residue_ID->Sequential_Assignment Sequential_Assignment->Structure

Logical relationships of information derived from various 2D NMR experiments for peptide structure elucidation.

Quantitative Data and Sample Requirements

Successful NMR analysis hinges on appropriate sample preparation. The concentration and volume of the peptide sample are critical parameters that directly impact data quality.

Table 2: Typical Sample Requirements for Peptide NMR

ParameterRecommended ValueNotes
Concentration 0.5 - 5 mM[14][15]Higher concentrations improve signal-to-noise. For interaction studies, concentrations around 0.1 mM may be sufficient.[14]
Volume 450 - 500 µL[15]Standard for most NMR tubes.
Purity >95%[5]Impurities can complicate spectra and interfere with analysis.
Isotopic Labeling Not required for ¹H NMR.[15]¹⁵N and ¹³C labeling is essential for heteronuclear experiments on larger peptides to reduce spectral overlap.[14]
Molecular Weight < 30 kDa[6][15]High-resolution structure determination is most effective for peptides and small proteins below this range.

Experimental Protocols

Detailed and meticulous experimental procedures are crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for a Modified Peptide

  • Material Weighing: Accurately weigh 1-5 mg of the purified (>95%) modified peptide. The exact amount will depend on the molecular weight and desired final concentration.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O, DMSO-d₆) in which the peptide is highly soluble and stable.[16] For experiments requiring the observation of amide protons, a solvent system of 90% H₂O / 10% D₂O is commonly used.[5]

  • Dissolution: Dissolve the peptide in a small vial with the chosen deuterated solvent to the desired concentration (typically 0.5-5 mM).[14][15] Gentle vortexing or heating may be required to aid dissolution.[16]

  • pH Adjustment: If using an aqueous solvent, adjust the pH to the desired value (often close to physiological pH) using dilute deuterated acid (e.g., DCl) or base (e.g., NaOD). Note that amide proton exchange is slowest around pH 4-5.[5]

  • Filtering: To remove any particulate matter which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR) or chemical shift referencing, a known amount of an internal standard (e.g., DSS, TSP) can be added.[16][17]

  • Degassing (Optional): For samples sensitive to oxidation or containing paramagnetic species, degassing using the freeze-pump-thaw technique may be necessary.

Protocol 2: Acquisition of a 2D NOESY Spectrum

This protocol assumes the use of a modern NMR spectrometer with standard pulse programs.

  • Initial Setup: Insert the prepared peptide sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset. Optimize the receiver gain.

  • Pulse Calibration: Calibrate the 90° proton pulse width for the specific sample.

  • Select NOESY Pulse Program: Choose a NOESY pulse sequence with water suppression if the sample is in H₂O (e.g., noesyesgpph).[18]

  • Set Spectral Parameters:

    • Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton resonances.

    • Transmitter Frequency Offset (O1): Center the transmitter frequency in the middle of the spectrum.

    • Number of Points (TD): Typically set to 2048 (F2, direct dimension) and 256-512 (F1, indirect dimension).

  • Set Experiment-Specific Parameters:

    • Mixing Time (d8): This is a crucial parameter that allows for the transfer of magnetization via the Nuclear Overhauser Effect. A typical range for peptides is 150-400 ms.[18] A series of NOESY spectra with different mixing times can be acquired to build up NOE curves for more accurate distance calculations.

    • Number of Scans (NS): Set the number of scans per increment to achieve adequate signal-to-noise. This will depend on the sample concentration.

    • Relaxation Delay (d1): Set to at least 1-1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.

  • Acquisition: Start the 2D acquisition. The experiment time will depend on the number of increments in the indirect dimension and the number of scans.

  • Processing: After acquisition, the 2D data is processed with Fourier transformation in both dimensions, phase correction, and baseline correction to yield the final NOESY spectrum.[19]

References

A Comparative Guide to Circular Dichroism (CD) Spectroscopy for Synthetic Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for investigating the secondary structure of synthetic peptides and proteins in solution.[1][2][3] This guide provides an objective comparison of CD spectroscopy with other structural analysis methods, offers detailed experimental protocols, and presents data in a clear, comparative format for researchers, scientists, and drug development professionals.

Introduction to Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[1][4] In peptides and proteins, the primary source of this chirality in the far-UV region (190-250 nm) is the amide backbone.[3][5][6] The regular, repeating arrangement of these amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[7][8][9] An α-helix, for instance, typically shows two negative bands around 208 nm and 222 nm and a strong positive band near 192 nm.[3][8][10] In contrast, a β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm.[3][8][10] Disordered or random coil structures show low ellipticity above 210 nm and a negative band around 195 nm.[10]

This technique is particularly valuable for:

  • Rapidly assessing the secondary structure and folding properties of newly synthesized peptides.[10][11]

  • Monitoring conformational changes induced by environmental factors such as temperature, pH, or the addition of ligands.[2][11][12]

  • Studying helix-coil transitions.[1][4]

  • Investigating peptide-membrane interactions.[13]

Comparison with Alternative Structural Biology Techniques

While CD spectroscopy is a powerful tool, it is often used in conjunction with other high-resolution methods to obtain a complete structural picture.[1][14] The choice of technique depends on the specific research question, sample characteristics, and desired level of detail.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)X-Ray CrystallographyFourier-Transform Infrared (FTIR)
Primary Information Secondary structure content (% helix, sheet, coil) in solution.[7][8]Atomic-resolution 3D structure, dynamics, and interactions in solution.[15]Atomic-resolution 3D structure in a solid, crystalline state.[5]Secondary structure content, especially useful for insoluble aggregates and membrane-associated peptides.[12]
Resolution Low (provides an overall average of the structure).[15][16]High (atomic level).[15]High (atomic level).[5]Low to medium.
Sample Requirements Small amount (µg level), soluble, high purity.[2][7][10]Large amount (mg level), high concentration, soluble, stable for long periods.[5][15]Requires high-quality crystals, which can be difficult to obtain.[5][9]Can be used with a wide range of sample states (solution, films, solids).[12]
Measurement Speed Rapid (minutes to hours).[2][16]Slow (days to weeks).Slow (days to months, including crystallization).Rapid (minutes).
Key Advantages Quick, easy to use, sensitive to conformational changes, works in solution.[7][8][16]Provides detailed structural and dynamic information in a near-native state.[15]The "gold standard" for high-resolution structures.[5]Versatile sample environment, good for membrane peptides and aggregation studies.[12]
Key Limitations Provides no atomic-level detail or information on tertiary structure.[15][16]Limited to smaller peptides/proteins (<30 kDa), requires complex data analysis.[15]Crystallization is a major bottleneck; the crystal structure may not reflect the solution state.[9]Less sensitive than CD; water absorption can interfere with spectra.

Experimental Protocols and Data Presentation

Detailed Experimental Protocol for Peptide CD Spectroscopy

This protocol provides a general workflow for acquiring high-quality CD spectra of synthetic peptides.

1. Sample Preparation:

  • Purity: Ensure the synthetic peptide is of high purity (>95%), typically confirmed by HPLC and mass spectrometry, to avoid interference from impurities.[7]

  • Solvent/Buffer: The solvent must be transparent in the far-UV region.[7] A common choice is a low concentration (e.g., 10 mM) phosphate buffer at the desired pH.[5][7] Avoid buffers with high absorbance below 220 nm, such as those containing high concentrations of chloride ions.

  • Concentration: A typical peptide concentration for far-UV CD is between 0.05 and 0.5 mg/mL.[7] The optimal concentration depends on the peptide's molar ellipticity and the path length of the cuvette.

  • Blank Solution: Prepare a matched buffer blank solution that is identical to the peptide solution but without the peptide.[5] This is crucial for accurate background subtraction.

2. Instrumentation and Setup:

  • Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.[17]

  • Cuvette: Use a quartz cuvette with a short path length, typically 1 mm, for far-UV measurements.[5] Ensure the cuvette is scrupulously clean.

  • Temperature Control: Use a Peltier-controlled cell holder to maintain a constant sample temperature throughout the experiment.[17]

3. Data Acquisition:

  • Blank Spectrum: First, acquire a CD spectrum of the buffer blank using the same instrument settings as for the sample.[5]

  • Sample Spectrum: Rinse the cuvette, then load the peptide solution and acquire its CD spectrum.[5]

  • Parameters: Typical instrument settings include a wavelength range of 190-260 nm, a scanning speed of 20-50 nm/min, a bandwidth of 1-2 nm, and multiple accumulations (e.g., 3-5 scans) to improve the signal-to-noise ratio.[17]

4. Data Processing and Analysis:

  • Background Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.[5]

  • Conversion to Molar Ellipticity: Convert the raw data (typically in millidegrees, mdeg) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight / number of amino acids).

    • l is the cuvette path length in cm.

    • c is the peptide concentration in g/mL.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and other structures from the processed spectrum.[10]

Visualizing the Workflow and Logic

CD_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Peptide High Purity Peptide (>95%) Sample_Prep Prepare Sample (0.1-0.5 mg/mL) & Matched Buffer Blank Peptide->Sample_Prep Dissolve Buffer CD-Transparent Buffer (e.g., 10mM Phosphate) Buffer->Sample_Prep Instrument Purge Spectrometer (N2) Set Parameters (190-260 nm) Sample_Prep->Instrument Blank_Scan Scan Buffer Blank Instrument->Blank_Scan Sample_Scan Scan Peptide Sample Blank_Scan->Sample_Scan Subtract Subtract Blank from Sample Spectrum Sample_Scan->Subtract Convert Convert mdeg to Mean Residue Ellipticity [θ] Subtract->Convert Decon Deconvolution Analysis Convert->Decon Result Estimate % Secondary Structure (α-helix, β-sheet, coil) Decon->Result

A flowchart of the experimental workflow for CD spectroscopy of synthetic peptides.

CD_Logic cluster_structure Peptide Conformation Peptide Synthetic Peptide in Solution Helix α-Helix Sheet β-Sheet Coil Random Coil CD_Spec CD Spectrometer (Measures Differential Absorption of Circularly Polarized Light) Helix->CD_Spec Sheet->CD_Spec Coil->CD_Spec Output Characteristic CD Spectrum (Ellipticity vs. Wavelength) CD_Spec->Output

The logical relationship between peptide secondary structure and the resulting CD signal.
Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the structural characteristics of different peptides.

Table 1: Characteristic Far-UV CD Spectral Features of Peptide Secondary Structures

Secondary StructureWavelength & Sign of Maxima/Minima
α-Helix Strong negative bands at ~222 nm and ~208 nm; Strong positive band at ~192 nm.[8][10]
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm.[8][10]
Random Coil Negative band near 195-200 nm; Very low ellipticity > 210 nm.[10]
β-Turn Can exhibit varied spectra; one common type shows a weak negative band at ~225 nm, a positive band at ~205 nm, and a strong negative band at ~185 nm.[18]

Table 2: Hypothetical Comparative CD Data for Peptide Analogues

This table illustrates how to summarize deconvolution results for a parent peptide and its modified analogues to assess the impact of specific amino acid substitutions on secondary structure.

Peptide[θ] at 222 nm (deg·cm²·dmol⁻¹)α-Helix (%)β-Sheet (%)Random Coil (%)
Parent Peptide -15,500451045
Analogue 1 (Ala -> Gly) -8,200241264
Analogue 2 (Leu -> Pro) -2,10051580
Analogue 3 (Ala -> D-Ala) +3,50023563

Data are hypothetical and for illustrative purposes only.

This quantitative summary allows for a direct comparison, showing, for example, that substituting Alanine with a helix-disrupting residue like Proline (Analogue 2) significantly reduces the α-helical content.

Conclusion

Circular Dichroism spectroscopy is an indispensable, rapid, and non-destructive method for the analysis of synthetic peptide secondary structure in solution.[11][16] While it does not provide the atomic-level detail of NMR or X-ray crystallography, its speed, low sample requirement, and sensitivity to conformational changes make it an ideal tool for initial structural characterization, stability studies, and comparative analyses of peptide analogues.[2][8] By following standardized experimental protocols and employing clear data presentation, researchers can effectively leverage CD spectroscopy to gain crucial insights into peptide structure and function, accelerating research and development in peptide-based therapeutics and materials science.

References

Comparative study of different hydroxy amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hydroxy Amino Acids in Peptide Synthesis

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of their work.[1] Among the 20 standard proteinogenic amino acids, those with hydroxyl groups in their side chains—Serine (Ser), Threonine (Thr), and Tyrosine (Tyr)—play critical roles in the structure and function of peptides and proteins.[2] Their hydroxyl groups can participate in hydrogen bonding, a key factor in protein structure, and are sites for important post-translational modifications like phosphorylation and glycosylation.[2][3] However, this reactive hydroxyl group also presents unique challenges during solid-phase peptide synthesis (SPPS), necessitating careful consideration of side-chain protection strategies to prevent unwanted side reactions and ensure high yield and purity of the final peptide.[4]

This guide provides a comparative analysis of Serine, Threonine, and Tyrosine in the context of Fmoc-based SPPS, focusing on side-chain protection, potential side reactions, and experimental protocols to evaluate their performance.

Side-Chain Protection: A Critical Choice

During peptide synthesis, the reactive hydroxyl groups of Ser, Thr, and Tyr must be protected to avoid side reactions, most notably O-acylation by the activated carboxyl group of the incoming amino acid.[4][5] In Fmoc chemistry, the side-chain protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but easily removable during the final acidic cleavage from the resin.[6][7] The choice of protecting group is a critical decision that impacts coupling efficiency, prevention of side reactions, and the overall yield and purity.[6]

The most common protecting groups for the hydroxyl functions are the tert-butyl (tBu) ether and the trityl (Trt) ether.[4]

Amino AcidProtecting GroupKey CharacteristicsAdvantagesDisadvantages
Serine (Ser) tert-butyl (tBu) Standard, robust protection.[8]High stability during synthesis, widely available.[4]Requires strong acid (high % TFA) for cleavage, which can harm sensitive peptides.[6]
Trityl (Trt) Highly acid-labile.[8]Allows for mild cleavage conditions, useful for preparing protected peptide fragments.[4][8]Less stable than tBu; may not be suitable for very long syntheses.
Threonine (Thr) tert-butyl (tBu) Most common and robust choice.[6]High stability, cost-effective.[4]Steric hindrance may require more potent coupling reagents.[6] Can contribute to aggregation in difficult sequences.[4]
Trityl (Trt) More acid-labile than tBu.[6]Advantageous for synthesizing protected fragments or aggregation-prone sequences.[6]Can be prematurely cleaved under certain conditions.
Tyrosine (Tyr) tert-butyl (tBu) Standard protection.Stable and widely used.Requires strong acid for cleavage.
Benzyl (Bzl) More acid-stable than tBu.Useful in both Boc and Fmoc chemistry for preparing moderate-sized peptides.[8]Partial removal by TFA can be an issue.[8]

While protection is standard practice, some "minimal protection" strategies exist where hydroxyl side chains are left unprotected.[9] This approach avoids the use of strong acids like TFA for deprotection, which can be beneficial for acid-sensitive peptides, but it increases the risk of side reactions.[9]

Coupling Efficiency and Potential Side Reactions

The efficiency of incorporating hydroxy amino acids into a growing peptide chain can be influenced by their structure and the chosen protecting group. Steric hindrance, particularly from the bulky protecting groups on Threonine, can sometimes necessitate stronger coupling reagents or longer reaction times to ensure complete coupling.[6]

Several side reactions can occur during the synthesis of peptides containing hydroxy amino acids:

  • O-acylation: If the hydroxyl group is unprotected or deprotected prematurely, it can be acylated by the incoming activated amino acid, leading to branched impurities.[4][5]

  • Racemization: While a general issue in peptide synthesis, certain amino acids like Histidine and Cysteine are especially prone.[10] For hydroxy amino acids, the choice of coupling reagents and additives (e.g., HOBt) is crucial to suppress racemization.[10][11]

  • Dehydration: Under certain conditions, Serine and Threonine residues can undergo dehydration.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide chain, forming a guanidine moiety that terminates the chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[10]

Experimental Protocols

Below are generalized protocols for comparing the performance of different hydroxy amino acid derivatives in Fmoc-based SPPS.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide (e.g., Tyr-Ser-Thr-Gly-Phe) on a Rink Amide resin.

1. Resin Preparation:

  • Place the Rink Amide resin in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1][12]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% piperidine in DMF solution to the resin.[1]

  • Agitate for 5-10 minutes, drain, and repeat the treatment.[1]

  • Wash the resin thoroughly with DMF (3-5 times).[1]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and an activation base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1][12]

  • Add the activated amino acid solution to the deprotected resin.[6]

  • Agitate the mixture for 1-2 hours at room temperature.[6][12]

  • Monitor coupling completion using a Kaiser test.[6] If the test is positive (blue beads), the coupling is incomplete and should be repeated.[1]

  • Wash the resin with DMF (3-5 times).[6]

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[6]

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).[1]

  • Prepare a cleavage cocktail. For tBu-protected groups, a standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.[1]

  • Filter to separate the resin and collect the filtrate containing the peptide.[1]

  • Precipitate the peptide by adding cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.[1]

Protocol 2: Peptide Analysis by HPLC and Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% TFA.[13]

2. HPLC Analysis:

  • Inject the sample onto a reverse-phase C18 or C8 analytical column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm) to assess the purity of the crude peptide.

3. Mass Spectrometry (MS) Analysis:

  • Analyze the collected fractions or the crude peptide solution by MALDI-TOF or ESI-MS to confirm the molecular weight of the synthesized peptide, verifying its identity.[13]

By synthesizing a model peptide separately with Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Tyr(tBu)-OH and comparing the crude purity via HPLC and the yield, researchers can obtain quantitative data on their relative performance under specific laboratory conditions.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Cycle->Cleavage Final Amino Acid Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Side_Reactions cluster_synthesis Peptide Synthesis Step cluster_reactions Potential Side Reactions Coupling Amino Acid Coupling O_Acylation O-Acylation (Unprotected -OH) Coupling->O_Acylation leads to Racemization Racemization Coupling->Racemization can cause Guanidinylation Guanidinylation (Uronium Reagents) Coupling->Guanidinylation can cause

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor binds Kinase Protein Kinase Receptor->Kinase activates Substrate Substrate Protein (with Ser/Thr/Tyr) Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Protein (pSer/pThr/pTyr) Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response triggers

References

A Researcher's Guide to Validating Peptide Sequence and Purity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is a critical cornerstone for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the validation of peptide sequence and purity. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

The identity and purity of a synthetic peptide directly impact its biological activity, safety, and overall utility in research and therapeutic applications. Impurities, which can arise during synthesis, purification, or storage, may include truncated sequences, deletion sequences, incompletely deprotected peptides, or byproducts from residual reagents. Therefore, robust analytical methods are essential to ensure that the peptide being used is of the required quality.

LC-MS/MS has emerged as a powerhouse in the field of peptide analysis, offering a unique combination of high-resolution separation and sensitive mass detection. This technique not only provides a quantitative measure of peptide purity but also confirms the peptide's identity through fragmentation analysis, offering a level of confidence that is often unmatched by other methods.

Comparative Analysis of Peptide Validation Techniques

While LC-MS/MS is a highly effective tool, a comprehensive understanding of its performance in relation to other established methods is crucial for making informed decisions. The following table summarizes the key performance characteristics of LC-MS/MS compared to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

FeatureLC-MS/MSRP-HPLCNMR SpectroscopyAmino Acid Analysis (AAA)
Primary Function Purity, Sequence Confirmation, Impurity IDPurity AssessmentStructural Elucidation, PurityAmino Acid Composition, Quantification
Principle Chromatographic separation followed by mass analysis and fragmentationChromatographic separation based on hydrophobicity with UV detectionNuclear magnetic resonance of atomic nuclei in a magnetic fieldHydrolysis of peptide into constituent amino acids followed by quantification
Sensitivity High (fmol to pmol)Moderate (pmol to nmol)Low (nmol to µmol)Moderate (pmol to nmol)
Resolution Very HighHighHighN/A
Limit of Detection (LOD) Sub-femtomole to low femtomole range.[1]Typically <0.05% for impurity quantification.[2]~0.1-1% for impuritiesDependent on amino acid analyzer
Limit of Quantitation (LOQ) Low femtomole to picomole range~0.1% for impurities~1-5% for impuritiesDependent on amino acid analyzer
Information Provided Retention time, molecular weight, fragment ions (sequence), relative purityRetention time, relative purity (peak area %)3D structure, conformation, purity (relative peak integrals)Amino acid ratios, peptide content
Typical Analysis Time 30-60 minutes20-40 minutes15 minutes to several hoursSeveral hours (including hydrolysis)
Strengths Provides both purity and identity in a single run; high sensitivity and specificity; excellent for impurity identification.[3]Industry standard for purity assessment; robust and reproducible.[4]Provides detailed structural information; non-destructive.[5][6][7][8]Accurate for determining peptide content.
Limitations More complex instrumentation and data analysis; ion suppression effects can occurDoes not provide molecular weight information; co-eluting impurities can be missedLower sensitivity; requires higher sample concentrations (0.1-5 mM); complex spectra for large peptides.[5]Destructive to the sample; does not provide sequence information or purity.

Experimental Protocols

Protocol 1: Peptide Purity and Identity Verification by LC-MS/MS

This protocol outlines a general procedure for the analysis of a synthetic peptide to determine its purity and confirm its amino acid sequence.

1. Sample Preparation:

  • Reconstitute the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL in the mobile phase A.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of generating a binary gradient.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Data Acquisition:

    • MS Scan (Full Scan): Acquire data in the m/z range of 100-2000 to detect the precursor ion of the target peptide and any impurities.

    • MS/MS Scan (Product Ion Scan): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation. Set the collision energy (e.g., using collision-induced dissociation - CID) to generate a representative fragmentation pattern.

3. Data Analysis:

  • Purity Assessment:

    • Integrate the peak area of the target peptide in the total ion chromatogram (TIC).

    • Calculate the purity by dividing the peak area of the target peptide by the total peak area of all detected peaks and express it as a percentage.

  • Sequence Verification:

    • Analyze the MS/MS spectrum of the target peptide.

    • Use bioinformatics software to compare the experimental fragmentation pattern with the theoretical fragmentation pattern of the expected peptide sequence.

    • Manually inspect the spectrum to confirm the presence of key b- and y-ions that support the sequence.

Visualizing the Workflow

To better illustrate the process of peptide validation, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the decision-making process.

Peptide_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_results Results Peptide_Synthesis Synthetic Peptide Reconstitution Reconstitution & Dilution Peptide_Synthesis->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (Detection & Fragmentation) LC_Separation->MS_Analysis Purity_Assessment Purity Assessment MS_Analysis->Purity_Assessment Sequence_Verification Sequence Verification MS_Analysis->Sequence_Verification Purity_Report Purity Report (%) Purity_Assessment->Purity_Report Sequence_Confirmed Sequence Confirmed Sequence_Verification->Sequence_Confirmed

Caption: Workflow for peptide purity and sequence validation by LC-MS/MS.

Decision_Tree Start Need to Validate Peptide? Purity_Check Is Purity the Primary Concern? Start->Purity_Check Identity_Check Is Sequence Confirmation Critical? Purity_Check->Identity_Check No HPLC Use RP-HPLC Purity_Check->HPLC Yes Structure_Check Need Detailed Structural Information? Identity_Check->Structure_Check No LCMS Use LC-MS/MS Identity_Check->LCMS Yes Structure_Check->HPLC No NMR Use NMR Structure_Check->NMR Yes

Caption: Decision tree for selecting a peptide analysis method.

Conclusion

The validation of peptide sequence and purity is a non-negotiable step in ensuring the quality and reliability of research and development activities. LC-MS/MS stands out as a highly versatile and powerful technique, providing comprehensive information on both the purity and identity of a peptide in a single analysis. While RP-HPLC remains the gold standard for purity assessment due to its robustness, and NMR spectroscopy offers unparalleled insights into the three-dimensional structure, LC-MS/MS provides an optimal balance of sensitivity, specificity, and informational content for the routine characterization of synthetic peptides. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently select the most appropriate analytical strategy to meet their specific needs and ensure the integrity of their scientific work.

References

Safety Operating Guide

Proper Disposal of Boc-L-6-hydroxynorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Boc-L-6-hydroxynorleucine, a non-hazardous amino acid derivative commonly used in peptide synthesis. Adherence to these procedures will ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, general laboratory safety protocols should always be observed. Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect for tears or holes before use.
Body Protection Laboratory coatFully fastened to protect from spills.

In the event of accidental exposure, follow these first-aid measures:

  • After skin contact: Wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with your institution's specific waste management policies and local regulations. The following is a general procedural guide for non-hazardous solid chemical waste.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, sealed, and clearly labeled container.

    • The label should include the full chemical name: "this compound".

    • Do not mix with other chemical waste to prevent unknown reactions.

  • Disposal as Non-Hazardous Solid Waste:

    • Since this compound is a non-hazardous solid, it can typically be disposed of in the regular laboratory solid waste stream, provided it is not contaminated with any hazardous materials.[1][2][3]

    • Place the sealed and labeled container in the designated receptacle for non-hazardous chemical waste.

  • Empty Container Disposal:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate should be collected and disposed of as non-hazardous liquid waste, if applicable regulations permit.

    • Deface or remove the original label from the empty container before placing it in the appropriate recycling or general waste bin.[4]

  • Consult with Environmental Health and Safety (EHS):

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[5][6][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal Disposal Path cluster_container Empty Container start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Sealed Container ppe->collect label_waste Label Container: 'this compound' collect->label_waste is_contaminated Is the waste contaminated with hazardous material? label_waste->is_contaminated non_hazardous Dispose as Non-Hazardous Solid Chemical Waste is_contaminated->non_hazardous No hazardous Follow Hazardous Waste Disposal Protocol is_contaminated->hazardous Yes consult_ehs Consult Institutional EHS Guidelines non_hazardous->consult_ehs hazardous->consult_ehs triple_rinse Triple-Rinse Container consult_ehs->triple_rinse deface_label Deface Original Label triple_rinse->deface_label dispose_container Dispose of Empty Container (Recycle or General Waste) deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-L-6-hydroxynorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Boc-L-6-hydroxynorleucine. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to handle it with care, as with any chemical, to avoid unnecessary exposure. The following personal protective equipment is recommended:

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling the powder outside of a fume hood or in areas with inadequate ventilation.Avoids inhalation of airborne dust.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference.

PropertyValue
Physical State White crystalline powder.[1]
Molecular Formula C₁₁H₂₁NO₅[1][2]
Molecular Weight 247.29 g/mol [2]
Melting Point 108-119 °C[1]
Storage Temperature 0-8 °C[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

1. Preparation and Weighing:

  • Designate a Work Area: Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood or a powder weighing station to minimize dust dispersal.

  • Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.

  • Weighing:

    • Place a clean weigh boat or creased weighing paper on an analytical balance.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent spills.

    • Close the stock container immediately after dispensing to prevent contamination and accidental spillage.

2. Transfer and Use:

  • To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a funnel.

  • Carefully guide the powder into the vessel. A powder funnel can be used for narrow-mouthed containers.

  • If dissolving the compound, add the solvent slowly to the vessel to avoid splashing.

3. Spills and First Aid:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Disposal Plan

  • Waste Collection: Collect all waste material, including empty containers, contaminated PPE, and spilled material, in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Diagram: this compound Handling and Disposal Workflow

prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Vessel weigh->transfer collect_waste Collect Waste transfer->collect_waste spill Minor Spill spill->collect_waste exposure Personal Exposure dispose Dispose per Regulations collect_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.